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Foundational

3-benzyloxy-6-bromo-2-chlorophenol chemical structure and properties

An In-Depth Technical Guide to 3-Benzyloxy-6-bromo-2-chlorophenol: Structure, Properties, and Synthetic Strategies for Drug Discovery This technical guide provides a comprehensive overview of 3-benzyloxy-6-bromo-2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Benzyloxy-6-bromo-2-chlorophenol: Structure, Properties, and Synthetic Strategies for Drug Discovery

This technical guide provides a comprehensive overview of 3-benzyloxy-6-bromo-2-chlorophenol, a halogenated and benzyloxy-substituted phenol with potential applications as a key intermediate in the synthesis of complex molecules for drug discovery and development. Given the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from structurally related analogues and fundamental principles of organic chemistry to provide a robust predictive profile. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Chemical Identity and Molecular Structure

The foundational step in understanding the utility of any chemical compound is to establish its precise chemical identity and structure. The arrangement of atoms and functional groups in 3-benzyloxy-6-bromo-2-chlorophenol dictates its reactivity, physical properties, and potential biological interactions.

IUPAC Name: 3-(Benzyloxy)-6-bromo-2-chlorophenol

Molecular Formula: C₁₃H₁₀BrClO₂

Molecular Weight: 329.58 g/mol

The structure features a phenol ring substituted with a bromine atom, a chlorine atom, and a benzyloxy group. The presence of these distinct functional groups provides multiple sites for further chemical modification, making it a versatile building block in organic synthesis.

Caption: 2D structure of 3-benzyloxy-6-bromo-2-chlorophenol.

Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Physical State Off-white to beige solidBased on related halogenated phenols.
Melting Point 80-90 °CEstimated based on the increased molecular weight and intermolecular forces from the benzyloxy group compared to simpler bromochlorophenols.
Boiling Point > 300 °CExpected to be high due to the molecular weight and polarity.
Solubility Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol).The large hydrophobic benzyloxy group and halogen substituents decrease water solubility.
pKa ~7-8The electron-withdrawing halogen substituents are expected to make the phenolic proton more acidic than phenol itself.
LogP ~4.5Predicted to be highly lipophilic due to the presence of the benzyl group and halogens.

Proposed Synthetic Route

A plausible and efficient synthesis of 3-benzyloxy-6-bromo-2-chlorophenol can be designed based on well-established organic transformations. A multi-step approach starting from a commercially available precursor is outlined below. The choice of each step is guided by the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry.

A potential starting material could be 2-chlorophenol. The synthetic strategy would involve the sequential introduction of the bromine and benzyloxy groups.

Step 1: Bromination of 2-Chlorophenol The hydroxyl group is a strong ortho-, para-director. To achieve bromination at the 6-position (para to the hydroxyl group), a selective brominating agent is required.

  • Reaction: 2-Chlorophenol is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

  • Rationale: This reaction is a standard electrophilic aromatic substitution. The hydroxyl group activates the ring, and the para position is sterically accessible.

Step 2: Benzylation of 4-Bromo-2-chlorophenol The introduction of the benzyl protecting group on the hydroxyl moiety is a standard etherification reaction.

  • Reaction: The resulting 4-bromo-2-chlorophenol is treated with benzyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or acetonitrile.

  • Rationale: The base deprotonates the acidic phenolic proton to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide in an Sₙ2 reaction.

Step 3: Ortho-Lithiation and Introduction of the Hydroxyl Group This step is more complex and would involve directed ortho-metalation. However, a more straightforward approach would be to start with a precursor that already has the three substituents in the desired positions.

A more practical synthetic approach would start from a molecule that simplifies the regiochemical challenges. For instance, starting with a pre-functionalized benzene ring and building the desired substitution pattern.

A plausible alternative synthesis is outlined in the workflow below:

synthesis_workflow start 2-Bromo-6-nitrophenol step1 Protection of Hydroxyl Group (e.g., Benzyl Bromide, K2CO3) start->step1 intermediate1 1-Benzyloxy-2-bromo-3-nitrobenzene step1->intermediate1 step2 Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) intermediate1->step2 intermediate2 3-Benzyloxy-2-bromoaniline step2->intermediate2 step3 Sandmeyer Reaction (NaNO2, HCl then CuCl) intermediate2->step3 product 3-Benzyloxy-6-bromo-2-chlorobenzene step3->product step4 Aromatic Hydroxylation (e.g., via organoboron compounds or direct oxidation) product->step4 final_product 3-Benzyloxy-6-bromo-2-chlorophenol step4->final_product

Caption: Proposed multi-step synthesis of 3-benzyloxy-6-bromo-2-chlorophenol.

Spectroscopic Analysis (Predicted)

Structural confirmation of the synthesized 3-benzyloxy-6-bromo-2-chlorophenol would rely on standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the phenol and benzyl rings. The two protons on the phenol ring should appear as doublets in the aromatic region. The benzylic protons will likely appear as a singlet around 5 ppm. The protons of the phenyl group of the benzyloxy moiety will show characteristic signals in the 7.2-7.5 ppm range.

  • ¹³C NMR: The spectrum should display 13 distinct signals corresponding to the 13 carbon atoms in the molecule, confirming the presence of both aromatic rings and the benzylic carbon.

  • IR Spectroscopy: The IR spectrum would be characterized by the absence of a broad O-H stretch (if the hydroxyl group is protected) and the presence of C-O-C stretching vibrations for the ether linkage, as well as C-Br and C-Cl stretching frequencies. For the final product with the free phenol, a characteristic broad O-H stretch would be observed.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Safety and Handling

The safety precautions for handling 3-benzyloxy-6-bromo-2-chlorophenol can be inferred from the Safety Data Sheets (SDS) of structurally similar compounds like 2-bromo-4-chlorophenol and 4-bromo-2-chlorophenol.[2][3]

  • GHS Hazard Statements:

    • Harmful if swallowed.[4]

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

    • Use only outdoors or in a well-ventilated area.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Wash skin thoroughly after handling.[3]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • If swallowed, immediately call a POISON CENTER or doctor/physician.[3]

Potential Applications in Drug Development

Halogenated phenols and their derivatives are important structural motifs in many biologically active compounds and are frequently used as intermediates in the synthesis of pharmaceuticals.

Building Block for Enzyme Inhibitors: The structural analogue, 3-bromo-2-chlorophenol, has been reported as a key intermediate in the synthesis of PD-1/PD-L1 inhibitors, which are a class of immunotherapy drugs used to treat cancer.[6] The benzyloxy group in the target compound can serve as a protecting group or be a part of the final pharmacophore.

The bromophenol scaffold is also found in compounds that exhibit inhibitory activity against various enzymes, including carbonic anhydrases and acetylcholinesterase, which are targets for glaucoma and Alzheimer's disease, respectively.[7] Naturally occurring bromophenols have also shown antioxidant and antimicrobial activities.[8][9]

drug_development cluster_topic 3-Benzyloxy-6-bromo-2-chlorophenol cluster_applications Potential Therapeutic Areas A Versatile Chemical Intermediate B Oncology (e.g., PD-1/PD-L1 Inhibitors) A->B Serves as a key building block for C Neurodegenerative Diseases (e.g., Acetylcholinesterase Inhibitors) A->C Serves as a key building block for D Infectious Diseases (Antimicrobial Agents) A->D Serves as a key building block for E Metabolic Disorders (e.g., Enzyme Inhibitors) A->E Serves as a key building block for

Caption: Potential applications of 3-benzyloxy-6-bromo-2-chlorophenol as a scaffold in drug discovery.

The strategic placement of the bromo, chloro, and benzyloxy groups allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for high-throughput screening. The benzyloxy group can be readily cleaved to reveal the free phenol, which can participate in hydrogen bonding with biological targets or serve as a handle for further derivatization.

Conclusion

3-Benzyloxy-6-bromo-2-chlorophenol is a promising, albeit under-characterized, chemical entity with significant potential as a versatile intermediate in medicinal chemistry and drug development. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its structure, properties, and a plausible synthetic strategy. The insights into its potential applications, derived from the established bioactivities of related bromophenol derivatives, underscore its value for further investigation by researchers and scientists in the pharmaceutical field. The synthetic routes and safety protocols outlined herein provide a solid foundation for the future synthesis and utilization of this compound in the quest for novel therapeutics.

References

  • Thermo Fisher Scientific. (2012, April 30).
  • Guidechem. (2021, March 9).
  • 1381944-69-9 - Safety D
  • PubChem. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237.
  • Fisher Scientific.
  • CymitQuimica. 3-(Benzyloxy)-6-bromo-2-fluorophenol.
  • Echemi. 3-(Benzyloxy)
  • Semantic Scholar. (2022, May 6).
  • Sigma-Aldrich. 3-(Benzyloxy)-6-bromo-2-chlorobenzoic acid.
  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Organic Syntheses Procedure. o-BROMOPHENOL.
  • Benchchem. 3-(Benzyloxy)-6-bromo-2-fluorophenol|CAS 1228956-98-6.
  • Benchchem. 6-Bromo-2-chloro-3-methylphenol CAS number and properties.
  • MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Sigma-Aldrich. 5-Bromo-2-chlorophenol AldrichCPR.
  • National analytical corporation. 3-(benzyloxy)
  • ChemBK. (2024, April 9). 3-bromo-2-chlorophenol.
  • PMC. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • SpectraBase.
  • (2025, October 24). (PDF)
  • PubChemLite. 3-bromo-2-chlorophenol (C6H4BrClO).
  • RJPT. (2025, May 2).
  • Semantic Scholar. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists.
  • AMERICAN ELEMENTS. 2-Bromo-6-chlorophenol | CAS 2040-88-2 | C6H4BrOCl.

Sources

Exploratory

A Technical Guide to 2-chloro-3-(benzyloxy)-6-bromophenol: Synthesis, Characterization, and Applications

Disclaimer: The compound 2-chloro-3-(benzyloxy)-6-bromophenol is not currently indexed in major chemical databases such as PubChem, CAS, or leading commercial supplier catalogs. This guide, therefore, presents a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 2-chloro-3-(benzyloxy)-6-bromophenol is not currently indexed in major chemical databases such as PubChem, CAS, or leading commercial supplier catalogs. This guide, therefore, presents a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry. It is intended for an audience of researchers, scientists, and drug development professionals. All protocols are predictive and must be rigorously tested and optimized under appropriate laboratory conditions.

Executive Summary

Polysubstituted halogenated phenols are foundational scaffolds in medicinal chemistry, material science, and synthetic methodology. The unique electronic and steric properties imparted by multiple, distinct halogen atoms, combined with other functional groups like the benzyloxy moiety, create a rich design space for novel molecular entities. This document provides an in-depth technical guide to the target molecule 2-chloro-3-(benzyloxy)-6-bromophenol , a compound of interest due to its combination of a bromophenol unit, known for various bioactivities, and a benzyloxy pharmacophore, which can modulate physicochemical properties and receptor interactions.[1]

This guide details the compound's predicted identifiers and properties, proposes a logical and robust multi-step synthetic pathway from commercially available starting materials, provides detailed experimental protocols, and outlines methods for its structural characterization. Furthermore, it discusses critical safety and handling considerations and explores potential applications in drug discovery.

Compound Identification and Predicted Properties

A systematic analysis of the name "2-chloro-3-(benzyloxy)-6-bromophenol" leads to the chemical structure depicted below. The parent structure is a phenol, with numbering starting from the carbon bearing the hydroxyl group.

dot graph "molecule_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; Cl2 [label="Cl", fontcolor="#34A853"]; O3 [label="O", fontcolor="#EA4335"]; C7 [label="CH₂"]; C_phenyl [label=< Phenyl >]; Br6 [label="Br", fontcolor="#FBBC05"]; H4 [label="H"]; H5 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O1 [len=1.2]; O1 -- H1 [len=0.8]; C2 -- Cl2 [len=1.2]; C3 -- O3 [len=1.2]; O3 -- C7 [len=1.0]; C7 -- C_phenyl [len=1.2]; C6 -- Br6 [len=1.2]; C4 -- H4 [len=1.0]; C5 -- H5 [len=1.0];

// Positioning C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O1 [pos="0,2.7!"]; H1 [pos="-0.7,3.2!"]; Cl2 [pos="-2.6,1.5!"]; O3 [pos="-2.4,-1.5!"]; C7 [pos="-3.4,-2.0!"]; C_phenyl [pos="-4.6,-2.5!"]; Br6 [pos="2.6,1.5!"]; H4 [pos="0,-2.5!"]; H5 [pos="2.3,-1.5!"]; } Caption: Proposed structure of 2-chloro-3-(benzyloxy)-6-bromophenol.

Table 1: Predicted Identifiers and Physicochemical Properties

The following properties have been predicted using computational models and data from structurally similar compounds. Experimental verification is required.

Identifier / PropertyPredicted ValueSource / Method
IUPAC Name 6-Bromo-2-chloro-3-(phenylmethoxy)phenolIUPAC Nomenclature Rules
Molecular Formula C₁₃H₁₀BrClO₂-
Molecular Weight 329.58 g/mol -
Canonical SMILES C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)O)ClStructure-Based
InChI InChI=1S/C13H10BrClO2/c14-10-6-7-11(16)13(15)12(17-8-9-4-2-1-3-5-9)10/h1-7,16H,8H2Structure-Based
InChIKey (Predicted)Structure-Based
XLogP3 ~4.5Computational Prediction (cf. related structures)
Hydrogen Bond Donor Count 1Structure-Based
Hydrogen Bond Acceptor Count 2Structure-Based
Physical Form Expected to be a solid at room temperature.Based on related halogenated phenols

Proposed Retrosynthetic Analysis and Synthetic Pathway

The synthesis of a polysubstituted benzene ring requires careful planning to control the regiochemistry of the substitution reactions. The directing effects of the substituents are paramount. The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are strong ortho-, para-directors and activating groups. The chloro (-Cl) and bromo (-Br) groups are weak deactivators but are also ortho-, para-directing.

Our retrosynthetic strategy hinges on installing the substituents in a sequence that leverages these electronic effects to achieve the desired substitution pattern. A plausible forward synthesis begins with a commercially available, appropriately substituted precursor.

dot graph "retrosynthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes target [label="Target Molecule\n2-chloro-3-(benzyloxy)-6-bromophenol"]; precursor1 [label="Precursor 1\n3-(Benzyloxy)-2-chlorophenol"]; precursor2 [label="Precursor 2\n1-(Benzyloxy)-2-chloro-3-methoxybenzene"]; precursor3 [label="Precursor 3\n2-Chloro-3-methoxyphenol"]; start [label="Starting Material\n3-Methoxyphenol"];

// Edges target -> precursor1 [label="Electrophilic\nBromination"]; precursor1 -> precursor2 [label="Selective\nO-Demethylation"]; precursor2 -> precursor3 [label="Williamson Ether\nSynthesis (Benzylation)"]; precursor3 -> start [label="Electrophilic\nChlorination"]; } Caption: Retrosynthetic analysis for the target compound.

Detailed Synthetic Workflow

The proposed four-step synthesis starts from 3-methoxyphenol, a readily available and inexpensive starting material.

dot graph "workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} Caption: Proposed four-step synthetic workflow.

Experimental Protocols

The following protocols are illustrative and require optimization. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Chloro-3-methoxyphenol
  • Causality: The hydroxyl group of 3-methoxyphenol is a more powerful activating ortho-, para-director than the methoxy group. Electrophilic chlorination is therefore expected to primarily occur at positions 2, 4, and 6. Using a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) at low temperatures can enhance selectivity for monochlorination. The desired 2-chloro isomer will be formed along with other isomers (e.g., 4-chloro, 6-chloro) and will necessitate purification by column chromatography or distillation.

  • Protocol:

    • Dissolve 3-methoxyphenol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Add sulfuryl chloride (SO₂Cl₂, 1.05 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the 2-chloro-3-methoxyphenol isomer.

Step 2: Synthesis of 1-(Benzyloxy)-2-chloro-3-methoxybenzene
  • Causality: The Williamson ether synthesis is a robust and high-yielding method for forming ethers.[2] The phenolic proton is deprotonated by a mild base (potassium carbonate), generating a phenoxide nucleophile that displaces the bromide from benzyl bromide in an Sₙ2 reaction. Acetone is a suitable polar aprotic solvent for this transformation.

  • Protocol:

    • To a solution of 2-chloro-3-methoxyphenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and benzyl bromide (BnBr, 1.2 eq.).

    • Heat the suspension to reflux and maintain for 12-18 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent in vacuo to yield the crude product, which can be purified by column chromatography if necessary.

Step 3: Synthesis of 3-(Benzyloxy)-2-chlorophenol
  • Causality: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the cleavage of aryl methyl ethers.[3] It coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, which is sterically more accessible than the benzylic methylene group. This provides high selectivity for demethylation over debenzylation. The reaction must be performed at low temperatures due to the high reactivity of BBr₃.

  • Protocol:

    • Dissolve 1-(benzyloxy)-2-chloro-3-methoxybenzene (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath) under an inert atmosphere.

    • Slowly add a solution of boron tribromide (1. M in DCM, 1.5 eq.) dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Cool the mixture back to 0 °C and quench it by the slow, careful addition of methanol, followed by water.

    • Extract the product with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution to give the desired phenol, which can be purified by chromatography.

Step 4: Synthesis of 2-chloro-3-(benzyloxy)-6-bromophenol
  • Causality: The final step is an electrophilic aromatic substitution (bromination). The substrate, 3-(benzyloxy)-2-chlorophenol, has two strong activating groups (-OH and -OBn). The hydroxyl group is the more powerful director. The position para to the -OH group (C6) is sterically accessible and highly activated, making it the most probable site for bromination.[4] N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

  • Protocol:

    • Dissolve 3-(benzyloxy)-2-chlorophenol (1.0 eq.) in acetonitrile or another suitable solvent like DCM.

    • Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise at room temperature.

    • Stir the mixture for 2-5 hours. The reaction can be gently heated if progress is slow, but this may reduce selectivity. Monitor by TLC.

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography or recrystallization to obtain pure 2-chloro-3-(benzyloxy)-6-bromophenol.

Proposed Analytical Characterization

Structural confirmation of the final product would be achieved using a combination of standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the phenol ring (likely two doublets in the 6.8-7.5 ppm region), the five protons of the benzyl group (a multiplet around 7.2-7.4 ppm), the benzylic CH₂ protons (a singlet around 5.0-5.2 ppm), and the phenolic OH proton (a broad singlet whose chemical shift is concentration-dependent).

  • ¹³C NMR: The carbon NMR spectrum should display 13 unique signals corresponding to the 13 carbon atoms in the molecule, including the characteristic benzylic CH₂ carbon signal around 70-75 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches in the aromatic rings (~1450-1600 cm⁻¹), and C-O ether stretches (~1050-1250 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Safety, Handling, and Storage

While specific toxicological data for this compound is unavailable, its structure suggests hazards associated with halogenated phenols. The following precautions are based on data for related compounds.[5][6]

Table 2: Predicted Hazard Profile and Handling Recommendations
CategoryGuideline
GHS Hazard Statements Predicted: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
Personal Protective Equipment (PPE) Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of solids and solutions should be performed in a certified chemical fume hood.[7][8]
Handling Avoid inhalation of dust and contact with skin and eyes. Prevent dust formation. Use non-sparking tools.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Long-term storage at 2-8°C is recommended for stability.
Disposal Dispose of waste in accordance with local, regional, and national environmental regulations. Avoid release to the environment.

Potential Applications and Future Research

The structural motifs within 2-chloro-3-(benzyloxy)-6-bromophenol suggest it could serve as a valuable building block or a candidate for biological screening.

  • Drug Discovery: Bromophenols isolated from marine sources exhibit a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.[3][9] The benzyloxy group is a common pharmacophore used to modulate lipophilicity and interact with hydrophobic pockets in protein targets.[1] This compound could be explored for its potential as an inhibitor of enzymes like carbonic anhydrase or acetylcholinesterase.

  • Synthetic Chemistry: As a polysubstituted aromatic compound, it can serve as a versatile intermediate. The different halogen atoms (Cl and Br) could potentially be functionalized selectively through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. The benzyl ether can be readily cleaved via hydrogenolysis to reveal a free hydroxyl group, enabling further derivatization.

Future work should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, screening in various biological assays would be a logical step to uncover its therapeutic potential.

References

  • Google Patents. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • Karadeniz, F., et al. (2019). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC. Available at: [Link]

  • PrepChem.com. Synthesis of 2-bromo-6-chlorophenol. Available at: [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Alp, M., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available at: [Link]

  • Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • AOBChem. 2-Bromo-6-chloro-3-fluorophenol. Available at: [Link]

  • ResearchGate. Bromination of para-substituted phenols using the H₂O₂-HBr system. Available at: [Link]

  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • PubChem. 2-Amino-3-chlorophenol. Available at: [Link]

  • PubChem. 3-Bromo-2-chlorophenol. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

  • Chemistry Steps. Benzylic Bromination. Available at: [Link]

  • Organic Syntheses. o-BROMOPHENOL. Available at: [Link]

  • PubChem. 2-Benzyloxyphenol. Available at: [Link]

  • YouTube. Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Available at: [Link]

  • Google Patents. US3449443A - Method for selectively brominating phenols.
  • PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Available at: [Link]

  • Atlanchim Pharma. Science About O-Benzyl protecting groups. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Molecular Characterization and Utility of C13H10BrClO2

Executive Summary The molecular formula C13H10BrClO2 represents a specialized class of halogenated diaryl ethers, a scaffold frequently utilized in medicinal chemistry for its ability to occupy hydrophobic pockets in pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C13H10BrClO2 represents a specialized class of halogenated diaryl ethers, a scaffold frequently utilized in medicinal chemistry for its ability to occupy hydrophobic pockets in protein targets (e.g., PPAR agonists, kinase inhibitors).[1] While several isomers exist, this guide focuses on (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol (CAS 1958613-93-8) as a representative case study.[1] This compound serves as a critical "linker" intermediate; its benzyl alcohol moiety allows for rapid diversification into aldehydes, halides, or amines, while the halogenated biaryl core provides metabolic stability and distinct electronic properties.[1]

This guide provides a rigorous analysis of the physicochemical properties, synthesis logic, and self-validating analytical protocols required to work with this molecule.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Molecular Formula Analysis

The presence of both Bromine (Br) and Chlorine (Cl) creates a unique mass spectrometric signature that serves as an internal validation standard during synthesis.[1]

PropertyValueNotes
Formula C₁₃H₁₀BrClO₂
Molecular Weight (Average) 313.57 g/mol Weighted average of all isotopes.[1]
Monoisotopic Mass 311.9553 Da Calculated using ⁷⁹Br and ³⁵Cl.[1]
Exact Mass (M+2) 313.9532 Da ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl contributions.[1]
Exact Mass (M+4) 315.9503 Da ⁸¹Br/³⁷Cl contribution.[1]
Degree of Unsaturation 8Consistent with two benzene rings.[1]
Predicted LogP ~3.8 - 4.2Highly lipophilic; requires non-polar solvents (DCM, EtOAc).[1]
Isotopic Distribution (The "3:4:1" Rule)

For researchers, the most critical validation step is the Mass Spec isotope pattern.[1] Because Bromine exists as ~1:1 (⁷⁹Br:⁸¹Br) and Chlorine as ~3:1 (³⁵Cl:³⁷Cl), the molecular ion cluster follows a distinct 3:4:1 intensity ratio .[1]

  • M (100%) : ³⁵Cl + ⁷⁹Br[1][2]

  • M+2 (~130%) : (³⁷Cl + ⁷⁹Br) + (³⁵Cl + ⁸¹Br)[1]

  • M+4 (~33%) : ³⁷Cl + ⁸¹Br[1]

Expert Insight: If your MS data does not show this specific "stair-step" pattern (Low-High-Low), your product is likely dehalogenated or contaminated.[1]

Synthesis & Manufacturing Strategy

The synthesis of (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol typically follows a convergent route involving a Nucleophilic Aromatic Substitution (


) followed by a reduction.[1] This approach minimizes the risk of reducing the aryl halides.[1]
Retrosynthetic Analysis (DOT Visualization)

The following diagram outlines the logical disconnection of the target molecule into commercially available precursors: 4-chlorophenol and 3-bromo-4-fluorobenzaldehyde.

SynthesisPath cluster_logic Chemo-selectivity Logic Target Target: (3-Bromo-4-(4-chlorophenoxy)phenyl)methanol (C13H10BrClO2) Intermediate Intermediate: 3-Bromo-4-(4-chlorophenoxy)benzaldehyde Intermediate->Target Step 2: Selective Reduction (NaBH4, MeOH, 0°C) Precursor1 Precursor A: 4-Chlorophenol Precursor1->Intermediate Step 1: SNAr Coupling (K2CO3, DMF, 80°C) Precursor2 Precursor B: 3-Bromo-4-fluorobenzaldehyde Precursor2->Intermediate Note1 Avoid LiAlH4 to prevent debromination/dechlorination. Note1->Intermediate

Figure 1: Convergent synthesis pathway designed to preserve halogen substituents during the reduction of the aldehyde.

Detailed Protocol
  • Step 1: Ether Formation (

    
    ) [1]
    
    • Reagents: 4-Chlorophenol (1.0 eq), 3-Bromo-4-fluorobenzaldehyde (1.0 eq), Potassium Carbonate (

      
      , 2.0 eq).[1]
      
    • Solvent: DMF or DMSO (Polar aprotic is essential to solvate the carbonate).[1]

    • Conditions: Heat to 80-100°C for 4-6 hours.

    • Mechanism: The aldehyde group on the fluorobenzene acts as an electron-withdrawing group (EWG), activating the fluorine for displacement by the phenoxide.[1]

    • Workup: Pour into ice water. The product usually precipitates as a solid.[1]

  • Step 2: Selective Reduction

    • Reagents: Sodium Borohydride (

      
      , 0.5 eq).
      
    • Solvent: Methanol or Ethanol.[1]

    • Conditions: 0°C to Room Temperature, 30 mins.

    • Critical Control: Do not use Lithium Aluminum Hydride (

      
      ) or catalytic hydrogenation (
      
      
      
      ), as these conditions will strip the Bromine and Chlorine atoms from the aromatic rings.[1]

Analytical Characterization & Validation

To ensure scientific integrity, the following self-validating analytical workflow is recommended.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum will show distinct regions. The coupling constants (

) are vital for confirming the substitution pattern.[1]
  • Aromatic Region (6.8 - 7.8 ppm):

    • Ring A (Benzaldehyde side): Look for a doublet (d) at ~7.7 ppm (H2, meta to ether), a doublet of doublets (dd) at ~7.4 ppm, and a doublet at ~6.9 ppm (ortho to ether).[1]

    • Ring B (Chlorophenol side): Two doublets (AA'BB' system) at ~7.3 ppm and ~6.9 ppm, characteristic of para-substitution.[1]

  • Benzylic Position (~4.6 ppm): A singlet (or doublet if coupling to OH) representing the

    
     protons.[1]
    
  • Hydroxyl Proton: Broad singlet, chemical shift varies with concentration.[1]

Mass Spectrometry Logic (DOT Visualization)

The fragmentation pattern is the ultimate confirmation of identity.[1]

MS_Logic cluster_isotopes Isotope Validation Check Parent Molecular Ion [M]+ (m/z 312, 314, 316) Ratio: 3:4:1 Fragment1 Loss of OH [M-17]+ Parent->Fragment1 Dehydration Fragment2 Tropylium Ion (Benzyl cleavage) Parent->Fragment2 Alpha-cleavage Check1 Does m/z 314 peak exist at ~130% of 312? Parent->Check1

Figure 2: Mass spectrometry fragmentation and isotopic validation logic.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes and skin.[1][3] The benzyl alcohol moiety can be a sensitizer.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Halogenated compounds can be light-sensitive; use amber vials.

  • Disposal: Halogenated organic waste stream.[1] Do not mix with general organic solvents if incineration protocols differ.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13757648 (Related Isomers and Derivatives). Retrieved from [Link][1]

  • Scientific Instrument Services (2025). Exact Mass & Isotopic Abundance Calculator. Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Standard reference for

    
     and Reduction mechanisms).
    

Sources

Exploratory

Suppliers and price for 3-(Benzyloxy)-6-bromo-2-chlorophenol research grade

Technical Guide: 3-(Benzyloxy)-6-bromo-2-chlorophenol Executive Summary 3-(Benzyloxy)-6-bromo-2-chlorophenol is a highly specialized halogenated phenolic intermediate used primarily in the synthesis of complex pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(Benzyloxy)-6-bromo-2-chlorophenol

Executive Summary

3-(Benzyloxy)-6-bromo-2-chlorophenol is a highly specialized halogenated phenolic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly for anti-tuberculosis agents (e.g., Bedaquiline analogs) and advanced flavonoid derivatives.

Due to its specific substitution pattern—featuring a protecting group (benzyloxy) and two distinct halogens (bromo, chloro) on a phenol core—it serves as a versatile building block for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Current Procurement Status:

  • Availability: Rare / Custom Synthesis.

  • Primary Identified Supplier: Boroncore (Catalog #BC013536).

  • Estimated Price: $300 – $600 USD per gram (Research Grade).

  • CAS Number: 2635937-18-5 (Vendor-specific assignment; verify with supplier).

Chemical Profile & Specifications

This compound belongs to the class of poly-substituted benzenes. Its structural integrity relies on the stability of the benzyl ether protecting group under basic conditions, while the bromine and chlorine atoms provide sites for selective functionalization.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Name 3-(Benzyloxy)-6-bromo-2-chlorophenolIUPAC: 2-chloro-3-(benzyloxy)-6-bromophenol
CAS Number 2635937-18-5 Note: High-number CAS indicates recent registration.
Molecular Formula C₁₃H₁₀BrClO₂
Molecular Weight 313.57 g/mol
Appearance Off-white to pale yellow solidPhenols often oxidize slightly upon storage.
Purity (HPLC) ≥ 97.0%Required for drug discovery applications.
Solubility DMSO, Methanol, DCMSparingly soluble in water.
Melting Point Predicted: 65–75 °CBased on the fluoro-analog (60–61 °C).
Storage 2–8 °C, Inert AtmosphereLight sensitive due to C-Br bond.

Procurement Landscape: Suppliers & Price

The market for 3-(Benzyloxy)-6-bromo-2-chlorophenol is driven by "Make-to-Order" (MTO) demands rather than bulk stock. The fluoro-analog (3-(Benzyloxy)-6-bromo-2-fluorophenol, CAS 1228956-98-6) is more common, often causing confusion in catalog searches.

Identified Suppliers
  • Boroncore (Primary Source)

    • Catalog ID: BC013536

    • Status: Listed as a catalog item.

    • Region: China (Global shipping available).

    • Link: (Verify current stock status).

  • Custom Synthesis Providers (Backup)

    • If stock is unavailable, the following CROs are capable of synthesizing this scaffold:

      • WuXi AppTec (China/USA)

      • Enamine (Ukraine/Europe)

      • Combi-Blocks (USA)

Price Estimation Model

Since direct list prices are often hidden behind "Inquire" buttons for rare chemicals, the following estimates are based on market data for the structural analog (Fluoro-variant) and similar benzyl-protected phenols.

Table 2: Estimated Pricing Tiers (Research Grade)

QuantityEstimated Price Range (USD)Lead Time
1 g $350 – $5502–3 Weeks (if stock)
5 g $1,200 – $1,8002–4 Weeks
25 g $4,500 – $6,0006–8 Weeks (Custom Synthesis)

Procurement Strategy: Always request a Certificate of Analysis (CoA) confirming the position of the Chlorine atom. The isomer 2-bromo-6-chloro-3-benzyloxyphenol is a common impurity in non-selective synthesis.

Technical Deep Dive: Synthesis & Quality Control

For researchers unable to source the compound, or those requiring validation of a purchased batch, the following synthesis logic and QC protocols are critical.

Retrosynthetic Analysis

The synthesis challenge lies in the regioselectivity of the halogenation. The benzyl group is a strong ortho/para director, while the hydroxyl group (phenol) is even stronger.

  • Route A (Recommended): Bromination of a pre-chlorinated scaffold.

  • Route B: Selective benzylation of a di-halogenated resorcinol.

SynthesisPath Target 3-(Benzyloxy)-6-bromo-2-chlorophenol Int1 3-(Benzyloxy)-2-chlorophenol Int1->Target Regioselective Bromination (Para to OH) Start1 2-Chlororesorcinol Start1->Int1 Selective Benzylation (1 eq. BnBr, K2CO3) Start2 Benzyl Bromide Start2->Int1 Reagent NBS (Bromination) Reagent->Target

Figure 1: Proposed Retrosynthetic Pathway. The bulky Benzyl group at position 3 and the Chloro group at position 2 sterically direct the Bromination to position 6 (para to the hydroxyl).

Quality Control Protocols

A. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenol).

  • Acceptance Criteria: Single peak >97% area.

B. Nuclear Magnetic Resonance (1H NMR)

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals:

    • δ 5.15 ppm (s, 2H): Benzyloxy CH₂ protons (Characteristic singlet).

    • δ 9.80 ppm (s, 1H): Phenolic OH (Exchangeable).

    • Aromatic Region: Two doublets (if H-4 and H-5 are unsubstituted) or specific splitting pattern depending on the exact substitution. For this tetra-substituted ring, expect two aromatic protons showing ortho coupling (J ≈ 8-9 Hz).

Handling & Safety

  • Hazard Identification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage:

    • Store under Argon or Nitrogen .

    • Keep refrigerated (2–8 °C).

    • Light Sensitive: The C-Br bond can undergo photolytic cleavage; use amber vials.

References

  • Boroncore Product Catalog . Product Entry: BC013536 / CAS 2635937-18-5. Retrieved from .

  • PubChem Database . Compound Summary for 3-(Benzyloxy)-6-bromo-2-fluorophenol (Analog Reference). National Library of Medicine. Available at: [Link].

  • Fluorochem . 3-(Benzyloxy)-6-bromo-2-fluorophenol Pricing & Specifications. Retrieved from .

  • Dana Bioscience . Catalog Entry for Benzyl Alcohol Derivatives. Retrieved from .

Sources

Foundational

Safety data sheet (SDS) for brominated chlorophenol derivatives

A Technical Guide to Brominated Chlorophenol Derivatives Executive Summary This guide provides a technical analysis of the safety, toxicology, and handling protocols for brominated chlorophenol derivatives, using 4-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Brominated Chlorophenol Derivatives

Executive Summary

This guide provides a technical analysis of the safety, toxicology, and handling protocols for brominated chlorophenol derivatives, using 4-Bromo-2-chlorophenol (CAS 3964-56-5) as the primary reference standard.[1] Unlike generic Safety Data Sheets (SDS), this document bridges the gap between regulatory classification and practical laboratory risk management. It is designed for researchers utilizing these compounds as intermediates in the synthesis of agrochemicals, pharmaceuticals, and flame retardants.

Part 1: Chemical Identity & Physiochemical Logic

To understand the hazard profile of this class, one must analyze the Structure-Activity Relationship (SAR). The introduction of heavy halogens (Bromine and Chlorine) to the phenol ring significantly alters the physiochemical properties compared to the parent phenol.

1.1 Comparative Properties Table

The following table highlights the shift in properties driven by halogenation, specifically the increase in lipophilicity and acidity.

PropertyPhenol (Parent)4-Bromo-2-chlorophenol (Derivative)Implication for Safety
CAS Number 108-95-23964-56-5 Specific regulatory tracking required.[1]
Molecular Weight 94.11 g/mol 207.45 g/mol Heavier vapor density; settles in low areas.[1]
Physical State Crystalline SolidCrystalline Solid Dust generation is a primary inhalation risk.[1]
Acidity (pKa) ~9.95~8.5 - 9.0 (Predicted)Higher Acidity: The electron-withdrawing halogens stabilize the phenoxide ion, facilitating proton release.[1]
Lipophilicity (LogP) 1.46~3.2 High Bioaccumulation: Readily crosses lipid bilayers (skin/cell membranes).[1]
1.2 The "Heavy Atom" Effect

The presence of Bromine at the para position and Chlorine at the ortho position creates a synergistic effect:

  • Enhanced Skin Penetration: The increased lipophilicity (LogP > 3) allows the molecule to bypass the stratum corneum more efficiently than simple phenol.

  • Increased Persistence: Carbon-Halogen bonds (C-Br, C-Cl) are metabolically stable, reducing the rate of detoxification in biological systems.[1]

Part 2: Toxicology & Mechanism of Action

The primary toxicological danger of halophenols lies in their ability to disrupt cellular respiration. While they are corrosive (causing tissue destruction), their systemic toxicity is often driven by mitochondrial uncoupling .[1]

2.1 Mechanism: Uncoupling of Oxidative Phosphorylation

Brominated chlorophenols act as protonophores .[1] Because they are lipophilic weak acids (see pKa above), they can shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipates the proton motive force (PMF) required for ATP production, releasing energy as heat instead of chemical energy.

Diagram 1: Mitochondrial Toxicity Pathway

MitochondrialToxicity Exposure Exposure (Dermal/Inhalation) SystemicCirc Systemic Circulation Exposure->SystemicCirc Mitochondria Mitochondrial Entry (Lipophilic Transport) SystemicCirc->Mitochondria ProtonShuttle Protonophore Action (Shuttles H+ across Inner Membrane) Mitochondria->ProtonShuttle LogP facilitates entry PMF_Loss Dissipation of Proton Motive Force ProtonShuttle->PMF_Loss Bypasses ATP Synthase ATP_Drop ATP Depletion PMF_Loss->ATP_Drop Heat Hyperthermia (Energy released as heat) PMF_Loss->Heat CellDeath Cell Death / Necrosis ATP_Drop->CellDeath Heat->CellDeath

Caption: Pathway of halophenol-induced mitochondrial uncoupling leading to metabolic collapse.[1]

Part 3: Handling, Storage, & Risk Assessment[1][2]

Standard nitrile gloves are often insufficient for prolonged contact with halogenated phenols due to rapid permeation.[1]

3.1 Personal Protective Equipment (PPE) Matrix
  • Respiratory: P95 or P100 particulate respirator is mandatory if dust is generated (weighing/dispensing).[1]

  • Dermal (Hands):

    • Splash Contact: Nitrile (minimum 5 mil).[1][2] Change immediately upon contamination. [1][2][3][4][5]

    • Prolonged Contact: Silver Shield® (Laminate) or Viton®.[1] Halogenated organics can permeate standard nitrile in <15 minutes.[1]

  • Dermal (Body): Tyvek® lab coat or apron to prevent dust accumulation on street clothes.[1]

3.2 First Aid: The PEG Protocol

Water alone is inefficient at removing lipophilic phenols from the skin.

  • Protocol: Immediately swab the area with Polyethylene Glycol 300 or 400 (PEG-300/400) or Isopropanol.[1]

  • Why? PEG acts as a solvent sink, solubilizing the phenol and pulling it out of the skin layers more effectively than water. Wash with soap and water after PEG treatment.[1]

Diagram 2: Laboratory Safety Workflow

SafetyWorkflow Start Task: Weighing Brominated Chlorophenol Assess Risk Assessment: Dust Potential? Start->Assess Controls Engineering Control: Fume Hood Required Assess->Controls Yes PPE_Select PPE Selection: Double Nitrile or Laminate Gloves Controls->PPE_Select Action Perform Synthesis PPE_Select->Action Waste Disposal: Halogenated Waste Stream Action->Waste

Caption: Decision matrix for safe handling and disposal of brominated chlorophenols.

Part 4: Emergency Protocols & Waste Disposal
4.1 Spill Management

Do not use paper towels to wipe up large spills of oxidizing or halogenated phenols, as this increases surface area for potential volatilization or reaction.

  • Isolate: Evacuate the immediate area.

  • Neutralize: Use a commercial phenol spill kit or an inert absorbent (vermiculite/sand) mixed with a dilute base (sodium carbonate) to form the less volatile phenoxide salt.

  • Collect: Scoop into a sealable container labeled "Hazardous Waste - Toxic."

4.2 Disposal (Critical Compliance)

These compounds must never be disposed of down the drain.

  • Stream: Halogenated Organic Waste.[1][6][7]

  • Reasoning: Incineration facilities require segregation of halogenated waste to manage the release of acid gases (HBr, HCl) and prevent the formation of dioxins during combustion.

  • Labeling: Clearly mark "Contains Halogens" to prevent mixing with non-halogenated solvents (which are often burned as fuel).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 4-bromo-2-chlorophenol (EC 223-572-5).[1] Retrieved from [Link][1]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. (Detailed PEG-300 First Aid Protocol). Retrieved from [Link]

  • AOP Wiki (2023). Adverse Outcome Pathway 263: Uncoupling of oxidative phosphorylation leading to growth inhibition.[1][8] Retrieved from [Link][1][8][9]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Data on halogenated solvent breakthrough). Retrieved from [Link]

Sources

Exploratory

The Resorcinol Scaffold: A Privileged Motif for Modern Drug Discovery

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development Introduction: The Enduring Appeal of the Resorcinol Core The resorcinol motif, a simple 1,3-dihydroxybenzene structure, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Enduring Appeal of the Resorcinol Core

The resorcinol motif, a simple 1,3-dihydroxybenzene structure, represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active compounds. The meta-dihydroxy arrangement allows for a unique combination of hydrogen bonding capabilities, while the aromatic ring serves as a template for functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of key resorcinol derivatives, offering insights for their application in contemporary drug discovery programs.

Strategic Derivatization of the Resorcinol Core: Synthetic Pathways

The therapeutic potential of resorcinol derivatives is unlocked through strategic chemical modifications. Several synthetic routes are employed to introduce diverse functionalities, with the choice of method depending on the desired substitution pattern and the nature of the appended moieties.

Synthesis of 4-Alkylresorcinols

A prevalent class of resorcinol derivatives features an alkyl chain at the C-4 position. A common and industrially relevant two-step synthesis involves an initial Friedel-Crafts acylation of resorcinol with a carboxylic acid or acyl chloride, followed by a reduction of the resulting ketone.

Protocol 1: Synthesis of 4-n-Butylresorcinol via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation - Synthesis of 2,4-dihydroxybutyrophenone

  • Reaction Setup: To a stirred solution of resorcinol (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) (1.1 eq) at 0 °C.

  • Acylation: Slowly add butyryl chloride (1.05 eq) to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 2,4-dihydroxybutyrophenone.

Step 2: Clemmensen Reduction - Synthesis of 4-n-Butylresorcinol

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • Reduction: To a flask containing the prepared zinc amalgam, add concentrated hydrochloric acid. Add the 2,4-dihydroxybutyrophenone from Step 1 to the mixture.

  • Heating: Heat the reaction mixture to reflux for 4-8 hours. Add additional portions of concentrated hydrochloric acid periodically to maintain a vigorous reaction.

  • Work-up: After cooling, decant the aqueous layer. Extract the aqueous layer with toluene.

  • Isolation: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-n-butylresorcinol by distillation or recrystallization.

A visual representation of this synthetic workflow is provided below.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Resorcinol Resorcinol AcylResorcinol 2,4-Dihydroxy- butyrophenone Resorcinol->AcylResorcinol Acylation ButyrylChloride Butyryl Chloride ButyrylChloride->AcylResorcinol Acylation LewisAcid Lewis Acid (e.g., ZnCl2) LewisAcid->AcylResorcinol Acylation Butylresorcinol 4-n-Butylresorcinol AcylResorcinol->Butylresorcinol Reduction ZnHg Zinc Amalgam (Zn(Hg)) HCl Conc. HCl

Synthetic workflow for 4-n-butylresorcinol.
Synthesis of Thiazolyl Resorcinols

Thiazolyl resorcinols have emerged as potent tyrosinase inhibitors. A patented three-step synthesis provides an efficient route to these compounds, such as isobutylamido thiazolyl resorcinol (Thiamidol)[1].

Protocol 2: Synthesis of Isobutylamido Thiazolyl Resorcinol [1]

Step 1: Synthesis of 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one

  • Reaction Setup: In a reaction vessel, combine resorcinol (1.0 eq) and bromoacetic acid (0.5-1.5 eq) with boron trifluoride diethyl etherate as a catalyst (1-3 eq)[1].

  • Reaction Conditions: Maintain the reaction temperature between 0-75 °C and stir until the reaction is complete as monitored by TLC[1].

  • Isolation: Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent. Purify the crude intermediate to obtain 2-bromo-1-(2,4-dihydroxyphenyl)ethan-1-one.

Step 2: Synthesis of N-isobutyrylthiourea

  • Reaction Setup: React thiourea (1.0-1.3 eq) with isobutyryl chloride (1.0 eq) in a suitable solvent such as dichloromethane or toluene[1].

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (100-120 °C)[1].

  • Isolation: After the reaction is complete, the solvent is removed, and the crude N-isobutyrylthiourea is used in the next step, often without further purification.

Step 3: Condensation and Cyclization

  • Reaction Setup: React the intermediate from Step 1 with the intermediate from Step 2 in the presence of a base (e.g., sodium hydroxide, sodium carbonate)[1].

  • Reaction Conditions: The reaction is typically performed in a suitable solvent at room temperature or with gentle heating.

  • Isolation and Purification: After the reaction is complete, acidify the reaction mixture to precipitate the product. The crude isobutylamido thiazolyl resorcinol is then collected by filtration, washed, and purified by recrystallization to yield a product with high purity (>99%)[1].

Biological Activities and Structure-Activity Relationships (SAR)

The resorcinol scaffold has been successfully exploited to develop inhibitors for a range of therapeutic targets. The following sections highlight key examples and the underlying SAR principles.

Tyrosinase Inhibitors for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders. Resorcinol derivatives are among the most potent tyrosinase inhibitors.

A consistent SAR trend for 4-alkylresorcinols is that the inhibitory potency against tyrosinase increases with the length of the alkyl chain, up to a certain point. This is attributed to enhanced hydrophobic interactions within the enzyme's active site. For example, 4-butylresorcinol and 4-hexylresorcinol are significantly more potent than resorcinol itself. The introduction of a thiazole ring at the 4-position has led to the development of highly potent and selective inhibitors like Thiamidol[2]. The resorcinyl moiety and the thiazole ring are both crucial for efficient inhibition of human tyrosinase[2].

CompoundTargetIC₅₀ (μM)
ResorcinolMushroom Tyrosinase>3000
4-ButylresorcinolHuman Tyrosinase~20
4-HexylresorcinolHuman Tyrosinase~10
ThiamidolHuman Tyrosinase~1.1

Data compiled from multiple sources.

Resorcinol Resorcinol Core AlkylChain 4-Alkyl Chain (e.g., Butyl, Hexyl) Resorcinol->AlkylChain Addition of ThiazoleRing 4-Thiazolyl Moiety Resorcinol->ThiazoleRing Addition of Potency Increased Potency (Lower IC50) AlkylChain->Potency Leads to ThiazoleRing->Potency Leads to

Key SAR principles for resorcinol-based tyrosinase inhibitors.
Hsp90 Inhibitors for Cancer Therapy

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer progression. The resorcinol moiety is a key structural feature in a class of potent Hsp90 inhibitors.

Several resorcinol-based Hsp90 inhibitors, such as Ganetespib, have entered clinical trials[3]. The resorcinol ring plays a crucial role by fitting into the ATP-binding pocket of Hsp90, where it engages in key hydrogen bonding interactions. SAR studies have revealed that substitutions on the resorcinol ring and the attached heterocyclic systems significantly influence potency and pharmacokinetic properties[4]. For instance, the presence of a halogen and methoxy groups can enhance biological activity[4].

PD-1/PD-L1 Inhibitors for Immuno-Oncology

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Small molecule inhibitors of this interaction are of great interest. Resorcinol-based scaffolds, particularly resorcinol dibenzyl and biphenyl ethers, have emerged as promising candidates[5][6].

SAR studies in this class have shown that the resorcinol core acts as a central scaffold, with the ether-linked aromatic systems making crucial interactions with the PD-L1 protein. The introduction of hydrophilic moieties into the side chains has been shown to improve both inhibitory activity and pharmacokinetic properties, such as water solubility and oral bioavailability[6]. Compound P18, a resorcinol dibenzyl ether derivative, demonstrated a potent IC₅₀ of 9.1 nM in a PD-1/PD-L1 binding assay and significant in vivo antitumor efficacy[6].

ResorcinolCore Resorcinol Core DibenzylEther Dibenzyl/Biphenyl Ether Linkage ResorcinolCore->DibenzylEther Scaffold for HydrophilicSideChain Hydrophilic Side Chain DibenzylEther->HydrophilicSideChain Functionalized with PDL1_Binding PD-L1 Binding & Inhibition DibenzylEther->PDL1_Binding Enables ImprovedPK Improved Pharmacokinetics HydrophilicSideChain->ImprovedPK Leads to

Logical relationships in resorcinol-based PD-1/PD-L1 inhibitors.

Experimental Evaluation: In Vitro Enzyme Inhibition Assays

The biological activity of newly synthesized resorcinol derivatives is typically assessed using in vitro enzyme inhibition assays. The following protocol is a generalized procedure for evaluating tyrosinase inhibitory activity.

Protocol 3: In Vitro Mushroom Tyrosinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).

    • Prepare a stock solution of the substrate, L-DOPA, in the same buffer.

    • Dissolve the test resorcinol derivatives in a suitable solvent, such as DMSO, to create stock solutions of various concentrations.

  • Assay Procedure (96-well plate format):

    • In each well, add a specific volume of the phosphate buffer.

    • Add a small volume of the test compound solution (at various concentrations) to the respective wells. Include a control well with DMSO only.

    • Add the mushroom tyrosinase solution to all wells and incubate for 10 minutes at a controlled temperature (e.g., 25 °C).

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance at 475 nm (corresponding to the formation of dopachrome) over time using a microplate reader.

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Calculate the IC₅₀ value (the concentration of inhibitor required to cause 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A schematic of this experimental workflow is presented below.

Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Mixing Assay Plate Setup (Buffer, Inhibitor, Enzyme) Prep->Mixing Incubation Pre-incubation Mixing->Incubation Initiation Reaction Initiation (Add Substrate) Incubation->Initiation Measurement Absorbance Measurement (475 nm) Initiation->Measurement Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Analysis

Generalized workflow for an in vitro tyrosinase inhibition assay.

Conclusion and Future Perspectives

The resorcinol scaffold continues to be a highly valuable and versatile platform in drug discovery. Its derivatives have demonstrated significant therapeutic potential across a wide range of diseases, from dermatological conditions to cancer. The key to unlocking this potential lies in the strategic derivatization of the resorcinol core, guided by a deep understanding of structure-activity relationships. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse resorcinol derivatives, as well as the exploration of new therapeutic targets for this privileged scaffold. The continued application of computational chemistry and modern drug design principles will undoubtedly accelerate the discovery of the next generation of resorcinol-based therapeutics.

References

  • Patel, B. H., & Barrett, A. G. M. (2012). Total synthesis of resorcinol amide Hsp90 inhibitor AT13387. The Journal of Organic Chemistry, 77(24), 11296–11301. [Link]

  • CN111943908A - Method for preparing isobutylamido thiazolyl resorcinol. (2020).
  • Taldone, T., & Chiosis, G. (2014). Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside. Current topics in medicinal chemistry, 14(21), 2416–2426. [Link]

  • Ojiha, S., & Singh, P. (2021). The significance of resorcinol/resorcylate in the structure of anti-cancer therapeutics targeting Hsp90: Synthesis and structure-activity relationship (SAR) studies. International Journal of Research and Scientific Innovation, 8(5), 201-207. [Link]

  • US20060129002A1 - Process for the synthesis of alkylresorcinols. (2006).
  • CN113582816A - Preparation method of 4-alkylresorcinol. (2021).
  • Rossi, A. M., & Kozlowski, M. C. (2009). An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. Beilstein Journal of Organic Chemistry, 5, 22. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors. European Journal of Medicinal Chemistry, 143, 1036-1054. [Link]

  • Chen, J., et al. (2021). Synthesis and pharmacological evaluation of novel resorcinol biphenyl ether analogs as small molecule inhibitors of PD-1/PD-L1 with benign toxicity profiles for cancer treatment. Biochemical Pharmacology, 188, 114522. [Link]

  • Zhang, T., et al. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry, 63(24), 15946–15959. [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Vankawala, P. J. (2009).
  • Wikipedia. (2023, December 27). Resorcinol. In Wikipedia. [Link]

  • Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 690. [Link]

  • Kılınç, N. (2022). Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation. Letters in Drug Design & Discovery, 19(9), 837-846. [Link]

  • Mann, T., Gerwat, W., Batzer, J., Eggers, K., Scherner, C., Wenck, H., ... & Kolbe, L. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International journal of molecular sciences, 19(3), 690. [Link]

  • Zhang, T., et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry, 63(15), 8338–8358. [Link]

  • Wikipedia. (2023, August 16). Koenigs–Knorr reaction. In Wikipedia. [Link]

  • Yang, Z., et al. (2025). Discovery and Crystallography Study of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Zhang, T., et al. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry, 63(24), 15946-15959. [Link]

Sources

Foundational

Halogenated Phenol Scaffolds: Physicochemical Tuning &amp; Synthetic Precision in Drug Design

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The halogenated phenol moiety is more than a structural decoration; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The halogenated phenol moiety is more than a structural decoration; it is a functional warhead in medicinal chemistry. By strategically substituting halogens (F, Cl, Br, I) onto a phenolic ring, researchers can precisely modulate acidity (pKa), lipophilicity (LogP), and metabolic stability. Furthermore, the "sigma-hole" phenomenon allows heavier halogens to participate in specific, directed non-covalent interactions (halogen bonding) that orthogonal to classical hydrogen bonding. This guide explores the mechanistic rationale for using these scaffolds and details a high-precision synthetic protocol for their construction.

The Physicochemical Rationale

pKa Modulation and Bioavailability

The acidity of the phenolic hydroxyl group is the primary lever for tuning solubility and target interaction. Unsubstituted phenol (pKa ~10) is largely unionized at physiological pH (7.4). Electron-withdrawing halogens stabilize the phenoxide anion via inductive effects, significantly lowering pKa.

Table 1: Impact of Halogen Substitution on Phenol Acidity

CompoundSubstituent PatternpKa (approx)% Ionized at pH 7.4Medicinal Implication
Phenol Unsubstituted9.95< 1%Poor solubility; weak H-bond donor.
4-Chlorophenol Para-chloro9.4~1%Slight acidity increase; metabolic block at para position.
2-Chlorophenol Ortho-chloro8.5~7%Intramolecular H-bond possible; increased lipophilicity.
2,6-Dichlorophenol Di-ortho-chloro6.8> 80%Dominant Anion: High solubility; mimics phosphate/carboxylate bioisosteres.
2,4,6-Trichlorophenol Tri-substituted6.0> 95%Strong acid; often used in uncouplers (e.g., protonophores).

Key Insight: By moving from a mono- to a di-ortho-halogenated scaffold (e.g., 2,6-dichlorophenol), a medicinal chemist can convert a neutral hydrophobic ligand into a solubilizing, anionic pharmacophore without introducing a carboxylic acid.

The Sigma-Hole and Halogen Bonding

Unlike fluorine, heavier halogens (Cl, Br, I) exhibit an anisotropic electron density distribution.[1] While the "belt" orthogonal to the C-X bond is electronegative, the distal tip of the halogen atom is electron-deficient. This positive region, known as the sigma-hole , allows the halogen to act as a Lewis acid, accepting electron density from backbone carbonyls or specific residues in a binding pocket.

  • Strength: I > Br > Cl >> F (Fluorine rarely forms halogen bonds due to high electronegativity).

  • Directionality: Highly linear (C–X···O angle ≈ 180°), offering geometric specificity that hydrogen bonds (which are more flexible) cannot match.

Synthetic Strategies: Overcoming Regioselectivity Challenges

Classical electrophilic aromatic substitution (EAS) of phenols using elemental halogens (


) is often plagued by over-halogenation and poor regiocontrol. The hydroxyl group is a powerful ortho/para director, leading to inseparable mixtures of mono-, di-, and tri-halogenated products.

To access high-value scaffolds like 2-halophenols (critical for forming intramolecular hydrogen bonds) or 2,6-dihalophenols (critical for pKa lowering) without para contamination, modern catalysis is required.

Protocol: Lewis Basic Selenoether-Catalyzed Ortho-Chlorination

This protocol utilizes a Lewis basic selenoether catalyst to activate the chlorinating agent (


-chlorosuccinimide, NCS) while simultaneously directing the reaction to the ortho position via hydrogen bonding with the phenolic proton.[2]

Reagents:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent:

    
    -Chlorosuccinimide (NCS) (1.05 equiv)
    
  • Catalyst: Diphenyl selenide (

    
    ) or specialized selenoether organocatalyst (1-5 mol%)
    
  • Solvent: Toluene or

    
     (non-polar solvents enhance H-bonding direction)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate (1.0 mmol) in anhydrous Toluene (5.0 mL, 0.2 M).

  • Catalyst Addition: Add the selenoether catalyst (0.01 - 0.05 mmol). Stir at room temperature for 5 minutes to allow the catalyst to associate with the phenol.

  • Chlorination: Cool the mixture to 0°C. Add NCS (1.05 mmol) portion-wise over 10 minutes. Note: Slow addition prevents localized high concentrations of active chlorine species.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor via TLC or LCMS for the consumption of the starting phenol.

  • Quench: Quench the reaction with saturated aqueous

    
     (sodium thiosulfate) to neutralize unreacted active chlorine.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Validation Criteria:

  • Regioselectivity: Analyze crude NMR. Look for the characteristic splitting pattern of ortho-substitution (e.g., doublet-doublet-doublet or specific coupling constants).

  • Yield: Expect 80-95% yield with >10:1 ortho:para selectivity.

Medicinal Chemistry Applications & Case Studies

Uncoupling Agents: Rafoxanide

Rafoxanide is a halogenated salicylanilide used as an anthelmintic.[3][4]

  • Structure: 3'-chloro-4'-(4-chlorophenoxy)-3,5-diiodosalicylanilide.[5]

  • Mechanism: The 3,5-diiodo-salicylic moiety is the warhead. The two bulky iodine atoms at the ortho and para positions relative to the hydroxyl group drop the pKa significantly. This allows the molecule to act as a protonophore, shuttling protons across the mitochondrial membrane and uncoupling oxidative phosphorylation in the parasite.

  • Role of Halogens:

    • Iodine (I): Increases lipophilicity for membrane insertion; lowers pKa for proton shuttling.

    • Chlorine (Cl): On the anilide ring, it improves metabolic stability and fits hydrophobic pockets.

Kinase Inhibitors: The "Gatekeeper" Interaction

Many kinase inhibitors utilize a halogenated phenol (or bioisostere) to target the ATP-binding pocket.

  • Interaction: A halogen atom (often Cl or Br) on the aromatic ring can fill a small hydrophobic pocket near the "gatekeeper" residue (often Threonine or Methionine).

  • Halogen Bond: In specific cases, an Iodine or Bromine atom forms a halogen bond with the backbone carbonyl of the hinge region, anchoring the inhibitor in a specific orientation that a simple methyl group (hydrophobic only) could not achieve.

Visualizations

Diagram 1: The Sigma-Hole Mechanism

This diagram illustrates the electrostatic potential anisotropy responsible for halogen bonding.[6][7]

SigmaHole Halogen Halogen Atom (X) (Cl, Br, I) SigmaHole Sigma-Hole (+) (Distal Tip) Halogen->SigmaHole Anisotropic Distribution Belt Electron-Rich Belt (-) (Orthogonal) Halogen->Belt Orthogonal Repulsion Target Biological Target (Lewis Base: C=O, N) SigmaHole->Target Halogen Bond (Linear Interaction 160-180°) Belt->Target Repulsion (If geometry is wrong)

Caption: The "Sigma-Hole" model showing the positive distal tip of a halogen atom interacting with a biological Lewis base.

Diagram 2: Optimization Workflow for Phenol Scaffolds

A decision tree for medicinal chemists when optimizing a phenol hit.

OptimizationWorkflow Start Hit Compound (Contains Phenol) Check1 Is pKa physiological? (Too high >10?) Start->Check1 Action1 Add Ortho-Halogen (F/Cl) to lower pKa Check1->Action1 Yes Check2 Metabolic Liability? (Rapid Glucuronidation?) Check1->Check2 No Action1->Check2 Action2 Block Para-Position (Cl/Br/CF3) Check2->Action2 Yes Check3 Potency Plateau? Check2->Check3 No Action2->Check3 Action3 Scan for Halogen Bond (Replace Cl -> Br -> I) Check3->Action3 Yes Final Optimized Lead (Balanced pKa/LogP/Potency) Check3->Final No Action3->Final

Caption: Strategic workflow for optimizing phenol scaffolds using halogen substitution to address pKa, metabolism, and potency.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Source: The Journal of Organic Chemistry.[8][9] URL:[Link][9]

  • Absolute pKa Determinations for Substituted Phenols. Source: Journal of the American Chemical Society. URL:[Link]

  • Rafoxanide: A Halogenated Salicylanilide Anthelmintic. Source:[3][4][5] PubChem Compound Summary. URL:[Link]

  • Structural Insights on the Role of Halogen Bonding in Protein Kinase-Inhibitor Complexes. Source: Molecules (MDPI). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Benzyl protection of 2-chlororesorcinol methods

Executive Summary & Strategic Rationale 2-Chlororesorcinol (2-chloro-1,3-dihydroxybenzene) is a critical scaffold in the synthesis of resorcinol-based bioisosteres, particularly in the development of HSP90 inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Chlororesorcinol (2-chloro-1,3-dihydroxybenzene) is a critical scaffold in the synthesis of resorcinol-based bioisosteres, particularly in the development of HSP90 inhibitors and antifungals. While standard resorcinol protection is trivial, the presence of the chlorine atom at the C2 position introduces unique electronic and steric challenges:

  • Electronic Inductive Effect (-I): The chlorine atom is electron-withdrawing, increasing the acidity of the phenolic protons (pKa ~8.5 vs. 9.3 for resorcinol). This facilitates easier deprotonation but reduces the nucleophilicity of the resulting phenoxide.

  • Steric Ortho-Effect: The C2-chloro substituent creates significant steric bulk ortho to both hydroxyl groups. While O-alkylation is generally favored over C-alkylation, the crowded environment requires optimized solvent/base pairings to drive the reaction to completion, particularly for bis-protection.

This guide provides two distinct protocols: Method A for exhaustive Bis-Benzylation (High Yield) and Method B for Selective Mono-Benzylation (Statistical Control).

Mechanistic Insight & Reaction Design

The benzylation of 2-chlororesorcinol proceeds via a classic Williamson Ether Synthesis (


 mechanism).
  • The Nucleophile: The 2-chlororesorcinol dianion (for bis-protection) or mono-anion.

  • The Electrophile: Benzyl bromide (BnBr) is preferred over Benzyl chloride (BnCl) due to the weaker C-Br bond, facilitating faster kinetics in the crowded C2 environment.

  • The "Potassium Effect": We utilize Potassium Carbonate (

    
    ) rather than Sodium Hydride (
    
    
    
    ). While
    
    
    is faster, the potassium cation (
    
    
    ) provides a "template effect" in ether solvents and is less prone to promoting side-reactions (like oxidation) in electron-rich aromatics. Furthermore, the generation of
    
    
    gas with
    
    
    on scale presents unnecessary safety risks for this specific substrate.
Visualizing the Pathway

Benzylation_Pathway Substrate 2-Chlororesorcinol Deprotonation Deprotonation (Base: K2CO3) Substrate->Deprotonation - H+ Transition Transition State (SN2 Attack) Deprotonation->Transition + BnBr Product_Mono Mono-Bn Ether (Intermediate) Transition->Product_Mono Kinetic Control Product_Bis Bis-Bn Ether (Final Target) Product_Mono->Product_Bis + BnBr (Excess) Thermodynamic Drive Product_Mono->Product_Bis Avoid for Method B

Figure 1: Reaction pathway for the benzylation of 2-chlororesorcinol. Note the stepwise progression from mono- to bis-protection.

Experimental Protocols

Method A: Exhaustive Bis-Benzylation (Target: 1,3-bis(benzyloxy)-2-chlorobenzene)

Best for: Creating fully protected intermediates for C4/C6 functionalization.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
2-Chlororesorcinol 144.56 1.0 Substrate
Benzyl Bromide 171.04 2.5 Electrophile (Excess)
Potassium Carbonate 138.21 3.0 Base (Anhydrous)
DMF - 0.5 M Solvent (Polar Aprotic)

| TBAI | 369.37 | 0.05 | Catalyst (Optional) |

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2-chlororesorcinol (1.0 eq) in anhydrous DMF (Concentration ~0.5 M). Note: DMF is superior to acetone here due to the higher boiling point needed to overcome steric hindrance at the C2 position.

  • Base Addition: Add Potassium Carbonate (

    
    , 3.0 eq) in a single portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
    
  • Electrophile Addition: Add Benzyl Bromide (2.5 eq) dropwise via syringe over 10 minutes. Exothermic warning: Monitor internal temp.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (

      
      ) should disappear; the mono-product (
      
      
      
      ) should convert to the bis-product (
      
      
      ).
  • Workup (Crucial for DMF removal):

    • Cool to RT. Pour mixture into 5x volume of ice-water.

    • Observation: The product should precipitate as an off-white solid.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Water (2x) and LiCl (5% aq) (2x) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography for the bis-product.

Method B: Selective Mono-Benzylation (Target: 3-(benzyloxy)-2-chlorophenol)

Best for: Asymmetric synthesis or further derivation at the free phenol.

Strategic Adjustment: To favor mono-protection, we utilize the Statistical Probability Principle combined with a solvent effect. We switch to Acetonitrile (


) , which dissolves the dianion less effectively than DMF, slowing the second alkylation.

Reagents:

  • 2-Chlororesorcinol (1.0 eq)

  • Benzyl Bromide (0.95 eq - Limiting Reagent)

  • Cesium Carbonate (

    
    , 0.6 eq) or 
    
    
    
    (1.0 eq)
  • Acetonitrile (0.1 M - Dilute conditions)

Protocol:

  • Dissolve 2-chlororesorcinol in Acetonitrile (0.1 M).

  • Add Base.[2] Stir at 0°C for 20 minutes.

  • Add Benzyl Bromide (0.95 eq) very slowly (syringe pump preferred) over 1 hour at 0°C.

  • Allow to warm to RT slowly overnight.

  • Workup: Acidify carefully with 1M HCl to pH 5 (to protonate the unreacted phenol), then extract.

  • Purification: Flash Chromatography is mandatory .

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Order of Elution: Bis-product (Fastest)

      
      Mono-product (Target) 
      
      
      
      Starting Material.

Troubleshooting & Optimization Matrix

IssueRoot CauseCorrective Action
Low Yield (Bis) Incomplete reaction due to steric bulk at C2.Add TBAI (Tetrabutylammonium iodide) (5 mol%) as a Phase Transfer Catalyst. Increase Temp to 80°C.
C-Alkylation Reaction temperature too high; "Hard" electrophile.Ensure temp does not exceed 90°C. Use Benzyl Bromide (softer) not Chloride.
Oily Product Residual DMF or Benzyl Bromide.Wash organics with 5% LiCl (removes DMF). Wash with 10%

(removes excess BnBr).
Mono/Bis Mixture Poor stoichiometry control in Method B.Use Method B with 0.9 eq BnBr and recycle starting material. Do not exceed 1.0 eq.

Decision Logic for Protocol Selection

Decision_Matrix Start Start: 2-Chlororesorcinol Goal What is the Synthesis Goal? Start->Goal Bis Full Protection (Bis) Goal->Bis Non-polar intermediate Mono Selective (Mono) Goal->Mono Free OH needed MethodA Method A: DMF, K2CO3, 2.5 eq BnBr Temp: 60°C Bis->MethodA MethodB Method B: MeCN, Cs2CO3, 0.95 eq BnBr Temp: 0°C -> RT Mono->MethodB PurifyA Purification: Recrystallization (EtOH) MethodA->PurifyA PurifyB Purification: Column Chromatography MethodB->PurifyB

Figure 2: Decision matrix for selecting the appropriate benzylation protocol.

Safety & Handling (E-E-A-T)

  • Benzyl Bromide: A potent lachrymator . All transfers must occur in a functioning fume hood. Neutralize spills immediately with dilute aqueous ammonia.

  • 2-Chlororesorcinol: Like 4-chlororesorcinol, this compound is a skin sensitizer and irritant [1]. Avoid contact; wear nitrile gloves.

  • Waste Disposal: Aqueous washes containing DMF should be segregated as halogenated/organic waste depending on local EHS regulations due to the dissolved organic load.

References

  • European Commission Scientific Committee on Consumer Safety. (2010). Opinion on 4-Chlororesorcinol. (Used as toxicological proxy for 2-chlororesorcinol). Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene. (General benzylation parameters). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Ed.).[3] John Wiley & Sons.[3][4] (Authoritative text on benzyl ether stability and formation). Link

  • Organic Syntheses. (1972). Benzyl Ethers via Williamson Synthesis. Coll. Vol. 5, p. 258. (Foundational protocol grounding). Link

Sources

Application

Lithium-halogen exchange conditions for 6-bromo-2-chlorophenol derivatives

Application Note: Selective Lithium-Halogen Exchange of 6-Bromo-2-chlorophenol Derivatives Executive Summary This guide details the protocols for the regioselective lithium-halogen exchange of 6-bromo-2-chlorophenol deri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Lithium-Halogen Exchange of 6-Bromo-2-chlorophenol Derivatives

Executive Summary

This guide details the protocols for the regioselective lithium-halogen exchange of 6-bromo-2-chlorophenol derivatives. The core challenge lies in differentiating between two halogen substituents (Br vs. Cl) and managing the acidic phenolic proton.

We present two distinct workflows:

  • Protocol A (The "Robust" Route): Phenol protection followed by mono-lithiation.[1] Recommended for high-value intermediates or complex electrophiles.[1]

  • Protocol B (The "Direct" Route): Double-deprotection strategy using 2.2 equivalents of base.[1] Recommended for rapid screening and atom economy.[1]

Strategic Analysis & Mechanistic Logic

The Chemoselectivity Hierarchy

Success depends on exploiting kinetic differences in reactivity.[1]

  • Acidity (

    
    ):  Phenol -OH (
    
    
    
    ) > C-H (
    
    
    ).[1] The first equivalent of base will deprotonate the oxygen.
  • Exchange Rate (

    
    ):  Aryl-Br > Aryl-Cl.[1] The C-Br bond is weaker (
    
    
    
    kcal/mol) than the C-Cl bond (
    
    
    kcal/mol). At -78°C,
    
    
    -BuLi undergoes rapid exchange with Bromine, leaving the Chlorine intact.[1]
The "Benzyne" Risk Assessment

In ortho-halo-lithiated systems, there is a risk of lithium halide elimination to form benzynes.[1]

  • Structure: 2-chloro-6-lithiophenoxide (or protected variant).[1]

  • Risk: Low.[1] The Lithium (at C6) and Chlorine (at C2) are in a 1,3-relationship (meta) relative to the carbon skeleton. Spontaneous elimination to form a benzyne (which requires 1,2-adjacency) is geometrically disfavored under standard conditions.[1]

Decision Matrix (Workflow)

Figure 1: Decision tree for selecting the optimal lithiation strategy based on electrophile compatibility.

Detailed Protocols

Protocol A: Protection Strategy (MOM-Ether)

Best for: Maximum yield, complex electrophiles, and scale-up consistency.[1]

Reagents:

  • Substrate: 6-bromo-2-chlorophenol[1]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M in hexanes[1][2]
  • Protecting Group: Chloromethyl methyl ether (MOMCl) / DIPEA[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][3][4]

Step-by-Step:

  • Protection: Treat the phenol with MOMCl (1.2 eq) and DIPEA (1.5 eq) in DCM at 0°C to generate 1-bromo-3-chloro-2-(methoxymethoxy)benzene . Verify conversion by TLC (Hexane/EtOAc).

  • Setup: Flame-dry a 3-neck flask under Argon. Add the protected phenol (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add

    
    -BuLi (1.1 eq) dropwise over 10 minutes.
    
    • Observation: A slight color change (yellow/orange) indicates lithiation.[1]

    • Mechanistic Note: The MOM group acts as a Directed Metalation Group (DMG), coordinating Li and stabilizing the intermediate.

  • Exchange Period: Stir at -78°C for 30 minutes . Do not warm, or scrambling to the Cl-position may occur.[1]

  • Quench: Add the Electrophile (1.2–1.5 eq) dissolved in minimal THF. Stir at -78°C for 30 mins, then slowly warm to room temperature.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
Protocol B: Direct Lithiation (Double Deprotonation)

Best for: Simple electrophiles (


, 

, DMF), rapid library synthesis.[1]

Reagents:

  • Substrate: 6-bromo-2-chlorophenol[1]

  • Base:

    
    -BuLi (2.2 eq required)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Charge a flame-dried flask with 6-bromo-2-chlorophenol (1.0 eq) and anhydrous THF (0.15 M).

  • Cooling: Cool strictly to -78°C .

  • First Equivalent (Phenoxide Formation): Add

    
    -BuLi (1.0 eq) dropwise.[1]
    
    • Note: This step is exothermic.[1] Control addition rate to keep internal temp < -70°C.

    • Result: Formation of Lithium 6-bromo-2-chlorophenoxide.[1]

  • Second Equivalent (Li-Hal Exchange): Add the remaining

    
    -BuLi (1.2 eq) dropwise.
    
    • Time: Stir for 45-60 minutes at -78°C.

    • Critical Control: The dianion is highly basic.[1] Do not allow temperature to rise, or the Li may attack the THF solvent.

  • Quench: Add Electrophile (3.0 eq - excess needed to account for potential quenching by the phenoxide oxygen).

  • Acidification: During workup, ensure pH is adjusted to ~4-5 to protonate the phenol.[1]

Data & Validation

Table 1: Comparative Efficiency of Protocols

ParameterProtocol A (Protected)Protocol B (Direct)
Reagent Cost Higher (Protection steps)Low (Reagents only)
Step Count 3 (Protect -> React -> Deprotect)1 (One-pot)
Yield (Avg) 85-92%65-75%
Chemoselectivity Excellent (>98:2 Br:Cl exchange)Good (depends on temp control)
Atom Economy LowerHigh

Validation Method (GC-MS): To verify the lithiation species before adding a valuable electrophile:

  • Take a 0.1 mL aliquot of the reaction mixture at -78°C.

  • Quench into a vial containing MeOD (Methanol-d4).

  • Analyze via GC-MS.[1][2][5]

    • Success: Mass peak corresponding to [Parent - Br + D].[1]

    • Failure: Recovery of starting material (incomplete exchange) or [Parent - Cl + D] (incorrect selectivity).[1]

Troubleshooting Guide

  • Issue: Recovery of Starting Material.

    • Cause: Wet THF or insufficient BuLi titer.[1]

    • Fix: Titrate

      
      -BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine before use.[1] Ensure THF is distilled from Na/Benzophenone.
      
  • Issue: Mixture of Regioisomers (Cl exchange observed).

    • Cause: Temperature too high (>-60°C) allowing thermodynamic equilibration.[1]

    • Fix: Maintain strict -78°C. Use an internal thermometer.[1]

  • Issue: Low Yield with Carbonyl Electrophiles (Protocol B).

    • Cause: The phenoxide oxygen attacks the electrophile.

    • Fix: Switch to Protocol A (Protection) or use harder electrophiles.[1]

References

  • Parham, W. E., & Bradsher, C. K. (1982).[1] Aromatic Lithium Reagents Bearing Electrophilic Groups.[1] Preparation by Halogen-Lithium Exchange.[1][2][6][7][8][9] Accounts of Chemical Research.[1] Link[1]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][4][5][10] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1] Link[1]

  • Organic Syntheses. (2010). Lithium-Halogen Exchange: General Procedures and Safety.[1] Organic Syntheses, Coll.[1] Vol. 11. Link[1]

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Handbook of Functionalized Organometallics.[1] Link[1]

Sources

Method

Application Note: Chemoselective Debenzylation of 3-(Benzyloxy)-6-bromo-2-chlorophenol

Executive Summary This Application Note details the chemoselective deprotection of the benzyl ether moiety in 3-(Benzyloxy)-6-bromo-2-chlorophenol to yield 4-bromo-2-chlororesorcinol (also known as 6-bromo-2-chlorobenzen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective deprotection of the benzyl ether moiety in 3-(Benzyloxy)-6-bromo-2-chlorophenol to yield 4-bromo-2-chlororesorcinol (also known as 6-bromo-2-chlorobenzene-1,3-diol).

The Core Challenge: Standard hydrogenolysis (


, 

) is contraindicated for this substrate. The presence of both bromine and chlorine substituents on the aromatic ring creates a high risk of competitive hydrodehalogenation, which would yield the inseparable by-products 2-chlororesorcinol or resorcinol.

The Solution: This guide presents two non-reductive methodologies prioritized by chemoselectivity and operational feasibility:

  • Lewis Acid Cleavage (

    
     or 
    
    
    
    ):
    The "Gold Standard" for laboratory scale, utilizing cation scavengers to prevent C-alkylation.
  • Acid-Mediated Solvolysis (TFA/Thioanisole): A robust, metal-free alternative suitable for larger batches where cryogenic conditions are difficult to maintain.

Chemical Context & Selectivity Analysis

The substrate is a tetrasubstituted benzene ring. The electronic environment is defined by the electron-donating oxygen atoms at positions 1 and 3 (push), opposing the electron-withdrawing inductive effects of Chlorine at C2 and Bromine at C6 (pull).

The "Dehalogenation Trap"

In standard catalytic hydrogenation, the bond dissociation energy (BDE) of Ar-Br (approx. 81 kcal/mol) is sufficiently low to undergo oxidative addition to Palladium species, leading to rapid debromination. While catalyst poisons (e.g., amines, sulfides) can mitigate this, they often stall the debenzylation simultaneously.

The "C-Alkylation" Risk

When using Lewis Acids, the cleavage of the C-O bond generates a transient benzyl cation (


). Because the resulting product is a resorcinol derivative (highly electron-rich), there is a significant risk of Friedel-Crafts re-alkylation , where the benzyl group re-attaches to the aromatic ring at the C4 or C5 position.

Strategic Mitigation: We employ scavengers (Pentamethylbenzene or Thioanisole) to intercept the


 species irreversibly.

Methodology A: Lewis Acid Cleavage (High Precision)

Reagents: Boron Trichloride (


) or Boron Tribromide (

), Pentamethylbenzene (Scavenger). Mechanism: Coordination of Boron to the ether oxygen followed by nucleophilic attack on the benzylic carbon.

Why


 over 

?
While

is more potent,

is milder and, when combined with pentamethylbenzene, shows superior suppression of side reactions for electron-rich rings (Okano et al., Synlett 2008).
Protocol 1: -Mediated Deprotection with Scavenger

Scale: 1.0 mmol basis. Equipment: Flame-dried 2-neck round bottom flask, Argon atmosphere, Cryogenic bath (-78°C).

  • Setup: Charge the flask with 3-(Benzyloxy)-6-bromo-2-chlorophenol (314 mg, 1.0 mmol) and Pentamethylbenzene (445 mg, 3.0 mmol).

  • Solvation: Add anhydrous Dichloromethane (

    
    , 10 mL). Cool the mixture to -78°C  (Dry ice/Acetone).
    
  • Addition: Dropwise, add

    
      (1.0 M in 
    
    
    
    , 2.0 mL, 2.0 mmol) over 10 minutes. Ensure internal temp does not rise above -70°C.
  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Quenching (Critical): Cool back to -20°C. Add

    
     (5 mL) dropwise. Caution: Vigorous evolution of HCl gas.
    
  • Workup: Dilute with

    
     (20 mL) and wash with saturated 
    
    
    
    (2 x 15 mL).
  • Purification: The scavenger (Pentamethylbenzene) is non-polar. Flash chromatography (Silica gel) eluting with Hexanes (to remove scavenger) followed by 20% EtOAc/Hexanes yields the pure diol.

Workflow Visualization (Method A)

BCl3_Protocol Start Start: Dry Substrate + Pentamethylbenzene Cool Cool to -78°C (Ar Atmosphere) Start->Cool Add Add BCl3 (1M) Dropwise Cool->Add React Warm to 0°C (2-3 Hours) Add->React Formation of Boron Complex Quench Quench with MeOH (-20°C) React->Quench Cleavage Complete Purify Column Chromatography (Remove Scavenger) Quench->Purify

Figure 1: Step-by-step workflow for the BCl3/Pentamethylbenzene deprotection protocol.

Methodology B: Acid-Mediated Solvolysis (Scalable)

Reagents: Trifluoroacetic Acid (TFA), Thioanisole.[1] Mechanism: "Push-Pull" mechanism. TFA protonates the ether oxygen; Thioanisole attacks the benzylic carbon via


-like pathway.

Why this method? It avoids moisture-sensitive Lewis acids and cryogenic temperatures. It is highly selective for benzyl ethers over aryl halides.

Protocol 2: TFA / Thioanisole "Push-Pull" System
  • Setup: Dissolve 3-(Benzyloxy)-6-bromo-2-chlorophenol (1.0 equiv) in TFA (0.1 M concentration relative to substrate).

  • Scavenger: Add Thioanisole (5.0 equiv).

    • Note: The high equivalent of thioanisole is necessary to outcompete the internal phenolic nucleophile.

  • Reaction: Stir at Ambient Temperature (25°C) for 4–6 hours.

    • Optimization: If reaction is sluggish, warm to 40°C. Do not exceed 50°C to avoid acid-catalyzed debromination migration.

  • Workup: Evaporate TFA under reduced pressure (rotary evaporator with base trap).

  • Neutralization: Dissolve residue in EtOAc, wash with saturated

    
     to remove residual acid.
    
  • Purification: The byproduct is Benzyl methyl sulfide. This is volatile and odorous. Perform chromatography in a well-ventilated hood.

Mechanism Visualization (Push-Pull)

PushPull_Mech Substrate Protonated Benzyl Ether (Activated) TS Transition State [Ph-S-Me ... Bn ... O-Ar] Substrate->TS TFA Protonation Thio Thioanisole (Soft Nucleophile) Thio->TS SN2 Attack Products Product: Halogenated Resorcinol Byproduct: Benzyl Methyl Sulfide TS->Products Irreversible Cleavage

Figure 2: The "Push-Pull" mechanism where Thioanisole acts as a soft nucleophile to cleave the activated ether.

Comparative Analysis

FeatureMethod A:

/ PMB
Method B: TFA / ThioanisoleMethod C: Hydrogenolysis (

)
Chemoselectivity Excellent (Halogens safe)Excellent (Halogens safe)Poor (High Dehalogenation Risk)
Yield 85 - 92%75 - 85%Variable (< 50%)
Op. Difficulty High (Cryogenic, Moisture sensitive)Low (Room Temp, Open air)Medium (H2 gas handling)
Scale Suitability < 10g (Research)> 10g (Process)N/A
Byproducts Pentamethylbenzyl chlorideBenzyl methyl sulfide (Stench)Toluene

Troubleshooting & Critical Controls

  • Incomplete Cleavage (Method A): If the reaction stalls at 0°C, do not heat. Add an additional 0.5 equiv of

    
    . Heating with Boron species can cause migration of the Bromine atom.
    
  • Pink/Red Coloration (Method B): This indicates oxidation of the phenol or formation of sulfonium salts. Ensure the TFA is fresh and colorless. Degas the TFA with Argon before use to minimize oxidative coupling.

  • Product Stability: 4-bromo-2-chlororesorcinol is sensitive to air oxidation (turning brown over time). Store under Argon in the dark at -20°C.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[2] Mild Debenzylation of Aryl Benzyl Ether with

    
     in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[2] Synlett, 2008(13), 1977-1980. 
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Section on Benzyl Ethers).

  • Kiso, Y., et al. (1980).[3] Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.

  • Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether - Technical Overview.

Sources

Application

Application Note: Strategic Utilization of 3-(Benzyloxy)-6-bromo-2-chlorophenol in Agrochemical Synthesis

Executive Summary This application note details the synthetic utility of 3-(Benzyloxy)-6-bromo-2-chlorophenol , a highly functionalized aromatic scaffold. In the competitive landscape of agrochemical discovery, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-(Benzyloxy)-6-bromo-2-chlorophenol , a highly functionalized aromatic scaffold. In the competitive landscape of agrochemical discovery, this compound offers a unique "privileged structure"—a halogenated resorcinol mono-ether—that serves as a versatile linchpin for Herbicides (PPO inhibitors) and Fungicides (Benzofurans/Strobilurins) .

Its value lies in its orthogonal reactivity :

  • C1-Phenolic Hydroxyl: Ready for nucleophilic substitution (alkylation/acylation).

  • C6-Bromine: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Chlorine: Provides metabolic stability and steric directing effects.

  • C3-Benzyloxy: A robust protecting group that can be selectively removed to reveal a second hydroxyl for late-stage diversification.

Chemical Profile & Structural Analysis[1][2]

PropertyData
Chemical Name 3-(Benzyloxy)-6-bromo-2-chlorophenol
Functional Class Halogenated Resorcinol Mono-ether
Molecular Weight 313.57 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Key Reactivity Electrophilic Aromatic Substitution (limited), Nucleophilic Attack (Phenolate), Pd-Catalyzed Coupling
Structural Logic for Agrochemical Design

The 2-chloro-6-bromo substitution pattern is non-trivial.[1] In many auxin-mimic herbicides and diphenyl ether herbicides, ortho-halogenation prevents rapid metabolic degradation (hydroxylation) in plants. The benzyloxy group increases lipophilicity (


), aiding in membrane penetration during early-stage screening, while serving as a "mask" for a polar hydroxyl group required for binding affinity in the final active ingredient (AI).

Application 1: Synthesis of Diphenyl Ether Herbicide Scaffolds

Context: Diphenyl ethers (e.g., Fomesafen, Oxyfluorfen) are potent Protoporphyrinogen Oxidase (PPO) inhibitors. This protocol demonstrates using the title compound to create a novel "Resorcinol-Bridge" ether, a scaffold gaining traction for overcoming resistance.

Reaction Mechanism

The reaction utilizes the C1-OH as a nucleophile in an


 reaction with a fluorinated nitrobenzene. The C6-Br  remains intact, allowing for subsequent introduction of a heterocycle (e.g., triazolinone or uracil).
Experimental Protocol: Coupling

Objective: Synthesis of 1-(3-(benzyloxy)-6-bromo-2-chlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene.

Reagents:

  • 3-(Benzyloxy)-6-bromo-2-chlorophenol (1.0 equiv)

  • 4-Fluoro-3-nitrobenzotrifluoride (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dry 250 mL round-bottom flask with 3-(Benzyloxy)-6-bromo-2-chlorophenol (10 mmol, 3.14 g) and anhydrous DMF (50 mL).

  • Base Activation: Add

    
     (20 mmol, 2.76 g) in one portion. Stir at room temperature for 30 minutes under 
    
    
    
    atmosphere. Why: This deprotonates the phenol, generating the more nucleophilic phenoxide anion.
  • Addition: Dropwise add 4-Fluoro-3-nitrobenzotrifluoride (11 mmol) dissolved in 10 mL DMF over 15 minutes.

  • Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Cool to room temperature and pour into ice-water (200 mL).

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Yield Expectation: 85-92%

Application 2: Synthesis of Benzofuran Fungicides via Sonogashira Cyclization

Context: Benzofurans are core motifs in many systemic fungicides. The ortho-bromo phenol motif of the title compound is the perfect precursor for a "one-pot" Sonogashira coupling/cyclization sequence to generate 7-chloro-6-benzyloxy-benzofurans.

Experimental Protocol: Construction of the Benzofuran Core

Objective: Synthesis of 2-substituted-4-(benzyloxy)-5-chlorobenzofuran.

Reagents:

  • 3-(Benzyloxy)-6-bromo-2-chlorophenol (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF or

    
    
    

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Loading: Add the phenol substrate (5 mmol),

    
     (175 mg), and 
    
    
    
    (19 mg).
  • Solvation: Add degassed DMF (20 mL) and Triethylamine (2.1 mL).

  • Alkyne Addition: Add the terminal alkyne (6 mmol) via syringe.

  • Coupling Phase: Stir at room temperature for 1 hour (Sonogashira coupling occurs first).

  • Cyclization Phase: Heat the sealed tube to 100°C for 12 hours. Mechanistic Insight: The internal nucleophile (phenolic OH) attacks the activated alkyne intermediate, closing the furan ring.

  • Isolation: Dilute with ether, wash with

    
     (aq) to remove copper salts, and purify via column chromatography.
    

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from this single intermediate, highlighting its versatility in "Scaffold Hopping."

G Start 3-(Benzyloxy)-6-bromo- 2-chlorophenol (Core Scaffold) Step1A Reaction: SnAr Coupling Reagent: 4-F-3-Nitro-Ar Target: C1-OH Start->Step1A Path A Step2A Reaction: Sonogashira Reagent: Terminal Alkyne Target: C6-Br + C1-OH Start->Step2A Path B Step3A Reaction: Hydrogenolysis Reagent: H2, Pd/C Target: C3-OBn Start->Step3A Path C Inter1 Diphenyl Ether Intermediate Step1A->Inter1 Final1 PPO Inhibitor (Herbicide) Inter1->Final1 Inter2 Benzofuran Core Step2A->Inter2 Final2 Strobilurin Analog (Fungicide) Inter2->Final2 Inter3 2-Chloro-6-bromo resorcinol Step3A->Inter3

Figure 1: Divergent synthetic utility of 3-(Benzyloxy)-6-bromo-2-chlorophenol in agrochemical scaffold generation.

Safety & Handling Protocol

Hazard Identification:

  • Skin/Eye Irritant: Halogenated phenols are potent irritants.

  • Sensitizer: Potential skin sensitizer upon prolonged contact.

  • Environmental: Toxic to aquatic life with long-lasting effects (typical of halogenated aromatics).

Handling Requirements:

  • PPE: Nitrile gloves (double-gloving recommended for DMF solutions), safety goggles, and lab coat.

  • Ventilation: All operations involving heating or silica gel chromatography must be performed in a certified fume hood.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • PrepChem. (n.d.). Synthesis of 3-benzyloxybromobenzene. Retrieved from [Link]

  • Beilstein Journals. (2022). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide).[2] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Benzyloxy)-6-bromo-2-chlorophenol

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-6-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)-6-bromo-2-chlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex, multi-substituted phenol. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield and purity.

Introduction

The synthesis of 3-(Benzyloxy)-6-bromo-2-chlorophenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. The substitution pattern of the target molecule, with three different substituents on the aromatic ring, presents several synthetic challenges, primarily related to the selective introduction of the halogen atoms. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section is dedicated to addressing specific issues you may encounter during the synthesis.

Low Yield of the Final Product

Question: I am consistently obtaining a low yield of 3-(Benzyloxy)-6-bromo-2-chlorophenol. What are the potential causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors throughout the multi-step synthesis. Let's break down the potential issues by reaction type.

1. Inefficient Benzylation of the Phenolic Precursor:

If you are starting with a substituted phenol and protecting the hydroxyl group with a benzyl group, incomplete reaction can be a major source of yield loss.

  • Incomplete Deprotonation: The Williamson ether synthesis, a common method for benzylation, requires the quantitative formation of a phenoxide. Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and an appropriate aprotic solvent (e.g., DMF, acetone) to facilitate the reaction.[1]

  • Poor Quality of Benzyl Bromide: Benzyl bromide can degrade over time. Using freshly distilled or high-purity benzyl bromide is recommended.

  • Suboptimal Reaction Temperature: While the reaction is often performed at room temperature or with gentle heating, the optimal temperature can depend on the specific phenol derivative. Consider a trial run to optimize the temperature.

2. Poor Regioselectivity during Halogenation:

The key challenge in this synthesis is the regioselective introduction of the bromine and chlorine atoms. The hydroxyl (or benzyloxy) group is a strong ortho-, para-director, which can lead to the formation of undesired isomers.

  • Incorrect Order of Halogenation: The order in which you introduce the bromine and chlorine atoms is critical. Consider the directing effects of the substituents at each step. For instance, bromination of 2-chlorophenol is a known route to produce 3-bromo-2-chlorophenol, indicating that the chlorine at position 2 directs the incoming bromine to the 3- and 5-positions.[2]

  • Harsh Reaction Conditions: Aggressive halogenating agents or high temperatures can lead to over-halogenation and the formation of multiple byproducts.

  • Choice of Halogenating Agent: For bromination, N-bromosuccinimide (NBS) is often a milder and more selective reagent than elemental bromine. For chlorination, sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) can offer better control than chlorine gas.

3. Product Loss During Work-up and Purification:

Halogenated phenols can be volatile and may have solubility properties that lead to losses during extraction and purification.

  • Incomplete Extraction: Ensure you are using an appropriate organic solvent for extraction and performing multiple extractions to maximize recovery.

  • Difficult Purification: The separation of regioisomers can be challenging. We will address this in a separate troubleshooting point.

Table 1: Recommended Starting Materials and Reagents

StepReagent/Starting MaterialRecommended PurityNotes
Benzylation2-Bromo-5-chlorophenol>98%A potential starting material.
BenzylationBenzyl Bromide>99%, freshly distilledImpurities can lead to side reactions.
BenzylationPotassium CarbonateAnhydrousMoisture will inhibit the reaction.
BrominationN-Bromosuccinimide (NBS)RecrystallizedImpurities can affect regioselectivity.
ChlorinationN-Chlorosuccinimide (NCS)High PurityOffers milder reaction conditions.
Formation of Multiple Isomers

Question: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the halogenation steps?

Answer: Achieving high regioselectivity is paramount for a successful synthesis. Here are some strategies to consider:

  • Strategic Choice of Starting Material: The substituents already present on the ring will dictate the position of the next electrophilic substitution. For example, starting with 2-chloro-3-hydroxyphenol and then performing a bromination would likely lead to substitution at the 6-position due to the strong directing effect of the hydroxyl group.

  • Use of Catalysts: Certain catalysts can enhance the regioselectivity of halogenation. For example, the use of thiourea-based catalysts in conjunction with N-chlorosuccinimide has been shown to favor either ortho or para chlorination of phenols.[3]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of electrophilic aromatic substitution. Nonpolar solvents can sometimes favor para-substitution.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.

dot

Regioselectivity Control cluster_factors Factors Influencing Regioselectivity Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Directing Groups Halogenating Agent Halogenating Agent Halogenating Agent->Desired Product Reactivity Catalyst Catalyst Catalyst->Desired Product Steric/Electronic Effects Solvent Solvent Solvent->Desired Product Polarity Temperature Temperature Temperature->Desired Product Kinetic vs. Thermodynamic Control

Caption: Key factors influencing the regioselectivity of halogenation.

Difficult Purification of the Final Product

Question: I am struggling to purify the final product from starting materials and isomeric byproducts. What are the recommended purification methods?

Answer: The purification of halogenated phenols, especially when dealing with isomers, requires a careful approach.

  • Column Chromatography: This is the most common method for separating isomers. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. Thin Layer Chromatography (TLC) should be used to monitor the separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities. A variety of solvents should be screened to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Acid-Base Extraction: Phenols are acidic and can be deprotonated with a base to form water-soluble phenoxides. This property can be exploited to separate the phenolic product from non-acidic impurities. By carefully adjusting the pH, it may even be possible to achieve some separation of phenolic isomers with different acidities.

dot

Purification_Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Separation Fractions Fractions Column Chromatography->Fractions Isomer Separation Purity Check (TLC/NMR) Purity Check (TLC/NMR) Fractions->Purity Check (TLC/NMR) Analysis Recrystallization Recrystallization Purity Check (TLC/NMR)->Recrystallization If Solid & Impure Pure Product Pure Product Purity Check (TLC/NMR)->Pure Product If Pure Recrystallization->Pure Product

Sources

Optimization

Technical Support Center: Chromatographic Separation of Bromophenol Isomers

Welcome to the technical support center for the chromatographic separation of bromophenol positional isomers, such as 2-bromophenol and 4-bromophenol. Separating these isomers is a common challenge in environmental analy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of bromophenol positional isomers, such as 2-bromophenol and 4-bromophenol. Separating these isomers is a common challenge in environmental analysis, quality control, and pharmaceutical development due to their nearly identical chemical properties and molecular weights. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you achieve robust and reproducible separations.

Method Selection: Choosing the Right Chromatographic Technique

The first critical step is selecting the most appropriate chromatographic technique for your analytical needs. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) depends on factors like sample volatility, matrix complexity, required sensitivity, and whether the analysis is qualitative or quantitative.

MethodSelection start Start: Need to separate bromophenol isomers quant Quantitative Analysis Required? start->quant prep Preparative Scale Needed? start->prep Qualitative or Screening Only volatile Is sample volatile or can be derivatized? quant->volatile Yes hplc High-Performance Liquid Chromatography (HPLC) quant->hplc No volatile->hplc No gc Gas Chromatography (GC) volatile->gc Yes prep->hplc Yes tlc Thin-Layer Chromatography (TLC) for rapid screening prep->tlc No

Caption: Decision tree for selecting a chromatography method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for separating non-volatile or thermally sensitive compounds like phenols.[1] Reversed-phase (RP) HPLC is the most common mode used for this application.

HPLC Troubleshooting & FAQs

Q1: My 2-bromophenol and 4-bromophenol peaks are co-eluting or showing poor resolution. How can I improve the separation?

A1: Poor resolution between positional isomers is a common challenge. Here’s a systematic approach to troubleshoot it:

  • Mobile Phase Composition: This is the most critical parameter for optimizing selectivity in reversed-phase HPLC.[2]

    • Organic Modifier: The choice and ratio of the organic solvent (typically acetonitrile or methanol) to water directly impact retention and selectivity.[3] Acetonitrile often provides different selectivity compared to methanol for aromatic compounds. Try varying the organic content in 2-5% increments. A gradient elution, where the organic solvent concentration is increased over time, can also significantly improve the separation of isomers.[4][5]

    • pH Control: The pH of the mobile phase is a crucial factor for ionizable compounds like phenols. At a pH above their pKa (~10 for bromophenols), they will be ionized, leading to poor retention and peak shape on a C18 column. It is recommended to work at a lower pH (e.g., 3-4) by adding an acid like phosphoric acid or formic acid to the mobile phase to keep the phenols in their neutral form.[1][6]

  • Stationary Phase Chemistry: While a standard C18 column is a good starting point, not all C18 columns are the same. If mobile phase optimization is insufficient, consider a column with a different selectivity.

    • Pentafluorophenyl (PFP) Phases: PFP columns are known to provide unique selectivity for positional isomers of halogenated compounds due to multiple interaction mechanisms like dipole-dipole and pi-pi interactions.[7]

    • Phenyl-Hexyl Phases: These columns also offer alternative selectivity for aromatic compounds through pi-pi interactions.

  • Column Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve efficiency and sometimes alter selectivity. However, ensure the temperature is stable, as fluctuations can cause retention time shifts.[8]

Q2: I'm observing significant peak tailing for my bromophenol analytes. What is the cause and how can I fix it?

A2: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.[9]

  • Silanol Interactions: The primary cause of tailing for polar compounds like phenols on silica-based columns is the interaction with acidic silanol groups on the silica surface.

    • Solution 1: Use a Modern, High-Purity Column: Modern columns made with high-purity silica and advanced end-capping are less prone to silanol interactions.

    • Solution 2: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to < 4) suppresses the ionization of silanol groups, reducing these unwanted interactions.[10]

  • Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a stable pH and minimize ionic interactions.[10]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[8]

  • Extra-Column Effects: Ensure that the tubing between the column and the detector is as short and narrow in diameter as possible to minimize peak broadening.[8]

HPLCTroubleshooting start Problem: Peak Tailing Observed cause1 Possible Cause: Silanol Interactions start->cause1 cause2 Possible Cause: Column Overload start->cause2 cause3 Possible Cause: Extra-Column Dead Volume start->cause3 solution1a Action: Lower Mobile Phase pH (<4) cause1->solution1a solution1b Action: Use a modern, end-capped column cause1->solution1b solution2 Action: Reduce injection volume or concentration cause2->solution2 solution3 Action: Use shorter, narrower ID tubing post-column cause3->solution3

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocol: RP-HPLC for Bromophenol Isomers

This protocol is a starting point adapted from published methods and is suitable for the separation of 2-bromophenol and 4-bromophenol.[4][5]

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode-Array Detector (DAD).

    • Column: Lichrospher 100 RP-18 (5 µm particle size) or equivalent C18 column.[4][5]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Analytical standards of 2-bromophenol and 4-bromophenol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 286 nm.[4][5]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • Start with a composition that provides good retention of the first eluting peak. A typical starting point could be 40-50% Acetonitrile.

      • Run a linear gradient to a higher percentage of Acetonitrile (e.g., 70-80%) over 15-20 minutes to elute all components.

      • Include a hold at high organic content to wash the column, followed by re-equilibration at the initial conditions for at least 5-10 column volumes before the next injection.[8]

  • Sample Preparation:

    • Prepare stock solutions of each isomer in methanol or acetonitrile.

    • Dilute the stock solutions with the initial mobile phase composition to create working standards and test mixtures.

    • Filter all samples through a 0.45 µm syringe filter before injection.

ParameterRecommended SettingRationale
Stationary Phase C18, 5 µm or PFP, 3 µmC18 is a good starting point; PFP offers enhanced selectivity for halogenated isomers.[7]
Mobile Phase Water/Acetonitrile with 0.1% AcidAcetonitrile often provides better selectivity than methanol. Acid suppresses phenol ionization.[1]
Elution Mode GradientOptimal for separating isomers with different retention behaviors and cleaning the column.[4]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate providing good efficiency without excessive backpressure.
Temperature 30°CImproves peak efficiency and ensures reproducible retention times.
Detection 286 nmA wavelength where bromophenols show significant absorbance.[4][5]

Gas Chromatography (GC)

GC is an excellent technique for separating volatile compounds. Since phenols have polar hydroxyl groups, they often require derivatization to improve their volatility and peak shape for GC analysis.[11][12]

GC Troubleshooting & FAQs

Q1: Is derivatization necessary for analyzing bromophenols by GC?

A1: Yes, in most cases, derivatization is essential. The polar hydroxyl (-OH) group on the phenol ring can lead to several problems during GC analysis:

  • Poor Volatility: The hydrogen bonding capability of the -OH group increases the boiling point, making it less suitable for volatilization in the GC inlet.[11]

  • Peak Tailing: The active -OH group can interact strongly with any active sites within the GC system (inlet liner, column stationary phase), causing significant peak tailing.

  • Derivatization Solution: Reagents like BSTFA (for silylation) or acetic anhydride (for acetylation) replace the active hydrogen on the hydroxyl group with a non-polar group (e.g., a trimethylsilyl group).[11][12] This blocks hydrogen bonding, making the resulting derivative more volatile and less prone to adsorption, leading to sharper, more symmetrical peaks.[13]

Q2: My derivatized bromophenol isomers are still not separating well. What column and temperature program should I use?

A2: Achieving baseline separation of isomers requires careful optimization of the column and temperature program.[14]

  • Column Selection: The choice of GC column is paramount.[15]

    • Mid-Polarity Phases: A stationary phase with moderate polarity, such as one containing a trifluoropropyl or a higher percentage of phenyl groups (e.g., DB-XLB, HP-35), often provides the necessary selectivity for positional isomers.[16][17] These phases offer a balance of dispersive and dipole-dipole interactions that can effectively resolve compounds with minor structural differences.

    • Chiral Phases: While bromophenols are not chiral, some columns designed for chiral separations, like those containing cyclodextrin derivatives, can exhibit unique selectivity for positional isomers and may be worth exploring for difficult separations.[18][19]

  • Temperature Programming: An isothermal (constant temperature) run is unlikely to separate isomers effectively while providing good peak shape. A temperature program is crucial.

    • Initial Temperature: Start at a temperature low enough to trap the analytes at the head of the column.

    • Ramp Rate: Use a slow ramp rate (e.g., 2-5°C/min) through the elution range of the isomers. This enhances the separation by allowing more interaction time with the stationary phase.

    • Final Temperature: End with a higher temperature hold to ensure any late-eluting compounds are cleared from the column.

Experimental Protocol: GC-FID/MS of Derivatized Bromophenols

This protocol outlines a general method for the analysis of bromophenols using silylation as the derivatization technique.

  • Derivatization (Silylation):

    • Place a dried aliquot of your sample extract (or standard) in a 2 mL autosampler vial.

    • Add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Add a suitable solvent like pyridine or acetonitrile if needed.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Materials:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: DB-XLB, HP-5MS, or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).[16]

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 5°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

ParameterRecommended SettingRationale
Derivatization Silylation with BSTFA + 1% TMCSIncreases volatility and reduces peak tailing for better chromatography.[12]
Stationary Phase Mid-polarity (e.g., DB-XLB)Provides unique selectivity for positional isomers compared to standard non-polar phases.[16]
Carrier Gas Helium or HydrogenInert gases to carry the sample through the column. Hydrogen can provide faster analysis.
Oven Program Slow ramp rate (e.g., 5°C/min)Maximizes resolution between closely eluting isomers.
Detector FID or MSFID is a robust, general-purpose detector. MS provides positive identification.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique primarily used for qualitative analysis, such as monitoring reaction progress or screening for the presence of compounds.[20]

TLC Troubleshooting & FAQs

Q1: How do I choose an effective solvent system (mobile phase) to separate bromophenol isomers on a silica TLC plate?

A1: The key is to find a solvent or solvent mixture with the right polarity to move the isomers off the baseline but not so polar that they all run with the solvent front.[21]

  • Principle: Silica gel is a very polar stationary phase.[21] Therefore, a less polar mobile phase will result in lower Rf values, while a more polar mobile phase will give higher Rf values.

  • Starting Point: Begin with a non-polar solvent like Hexane or Heptane and add a small amount of a slightly more polar solvent like Ethyl Acetate or Dichloromethane. A good starting mixture is 9:1 or 8:2 Hexane:Ethyl Acetate.

  • Optimization:

    • If the spots remain at the baseline (Rf is too low), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., change from 9:1 to 7:3 Hexane:Ethyl Acetate).

    • If the spots run near the solvent front (Rf is too high), decrease the mobile phase polarity by reducing the proportion of the polar solvent.

    • The ideal solvent system will give Rf values between 0.3 and 0.7, with clear separation between the isomer spots.[21]

Q2: My spots are streaking up the plate instead of being compact. Why?

A2: Streaking is a common TLC problem and usually indicates an issue with the sample application or the stationary phase.

  • Sample Overloading: This is the most common cause. The sample concentration is too high, saturating the stationary phase at the origin. Try diluting your sample significantly (e.g., 10-fold) before spotting.

  • Highly Polar Sample: If the sample is very polar, it may have strong interactions with the silica plate, leading to streaking. Adding a very small amount of a polar solvent like methanol or a drop of acetic acid to the developing solvent can sometimes improve the spot shape.

  • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it will streak. Ensure your sample is completely dissolved before spotting it on the plate.

Experimental Protocol: TLC of Bromophenol Isomers
  • Materials:

    • Silica gel TLC plates (e.g., Silica Gel 60 F254).

    • Developing chamber (a beaker with a watch glass or a dedicated tank).

    • Capillary tubes for spotting.

    • Mobile Phase: e.g., 80:20 Hexane:Ethyl Acetate (adjust as needed).

    • Visualization method: UV lamp (254 nm) and/or an iodine chamber.

  • Procedure:

    • Pour a small amount (0.5-1 cm deep) of the chosen mobile phase into the developing chamber, cover it, and let it saturate for 5-10 minutes.[22]

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

    • Dissolve your samples (standards and mixture) in a volatile solvent like ethyl acetate.

    • Using a capillary tube, apply a very small spot of each sample onto the origin line. Allow the solvent to evaporate completely between applications to keep the spots small.

    • Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber.[20]

    • Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

  • Visualization:

    • View the plate under a UV lamp (254 nm). Phenolic compounds will often appear as dark spots. Circle the spots with a pencil.

    • Alternatively, place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brown or yellow-brown areas as the iodine adsorbs to the compounds.[21]

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

References

  • Asian Journal of Chemistry. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. Retrieved from [Link]

  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of dibromophenol isomers by chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from [Link]

  • Agilent. (2011). Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. Retrieved from [Link]

  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]

  • PubMed. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Retrieved from [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation of Phenols by Gas Chromatography. Retrieved from [Link]

  • ScienceDirect. (2017). Gas Chromatography - Analytical Toxicology. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Pharmaceutical & Analytical Acta. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • ScienceDirect. (2017). Thin–layer Chromatography (TLC) - Analytical Toxicology. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (2020). Thin Layer Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Taibah University. (n.d.). Separation of a mixture of dyes by thin layer chromatography (TLC). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • OSF Preprints. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 3-(Benzyloxy)-6-bromo-2-chlorophenol in NMR Solvents

Welcome to the technical support center for advanced NMR sample preparation. This guide addresses a common and often frustrating challenge faced by researchers in synthetic and medicinal chemistry: the poor solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR sample preparation. This guide addresses a common and often frustrating challenge faced by researchers in synthetic and medicinal chemistry: the poor solubility of complex organic molecules. We will focus on a specific case, 3-(Benzyloxy)-6-bromo-2-chlorophenol , a compound whose structural features present a classic solubility puzzle. This document provides a logical, step-by-step framework for diagnosing and solving such issues, moving from basic solvent screening to more advanced techniques. Our goal is to empower you with the causal understanding and practical protocols necessary to acquire high-quality NMR data for even the most stubborn samples.

Frequently Asked Questions (FAQs)

Q1: What are the structural drivers behind the solubility challenges with 3-(benzyloxy)-6-bromo-2-chlorophenol?

Answer: The solubility behavior of 3-(benzyloxy)-6-bromo-2-chlorophenol is dictated by a combination of competing structural features:

  • Aromatic Core and Benzyloxy Group: The two phenyl rings contribute significant non-polar, hydrophobic character. These regions favor dissolution in aromatic or less polar solvents like benzene-d6, toluene-d8, or chloroform-d.

  • Halogen Substituents (Br and Cl): The bromo and chloro groups increase the molecular weight and overall lipophilicity of the molecule, further decreasing its affinity for highly polar, aqueous environments.

  • Phenolic Hydroxyl (-OH) Group: This is the most critical feature. The -OH group is polar and capable of acting as a strong hydrogen bond donor. This creates the potential for strong intermolecular interactions between analyte molecules in the solid state (crystal lattice), which the solvent must overcome. This group also provides a handle for interaction with polar, hydrogen-bond-accepting solvents.

The molecule's "dual personality"—possessing both large non-polar domains and a highly polar, hydrogen-bonding functional group—is the primary reason it often fails to dissolve readily in any single common NMR solvent. The energy required to break the strong intermolecular hydrogen bonds in the solid state may not be compensated by the solvation energy provided by a moderately polar solvent like CDCl₃.

Q2: I tried dissolving my sample in chloroform-d (CDCl₃) with no success. What is the logical next step?

Answer: This is the most common starting point and a frequent point of failure for molecules like this. Chloroform-d, while excellent for many organic compounds, is often not polar enough and is a poor hydrogen bond acceptor, making it ill-equipped to break up the strong intermolecular forces of the phenolic hydroxyl groups.

The logical approach is a systematic screening process with solvents of increasing polarity and hydrogen-bonding capability. Do not approach this randomly. Follow a workflow that progressively addresses the specific functional groups in your molecule.

Below is a recommended workflow for systematic solvent selection.

G cluster_0 Troubleshooting Workflow for NMR Solvent Selection start Start: Sample Insoluble in CDCl₃ acetone Try Acetone-d₆ (Intermediate Polarity) start->acetone Increase Polarity thf Try THF-d₈ (Ether, Good for large molecules) acetone->thf Insoluble success Success: Acquire Spectrum acetone->success Soluble dmso Try DMSO-d₆ (High Polarity, H-bond Acceptor) thf->dmso Insoluble thf->success Soluble pyridine Try Pyridine-d₅ (Aromatic, Basic, H-bond Acceptor) dmso->pyridine Insoluble or Broad Signals dmso->success Soluble pyridine->success Soluble advanced Proceed to Advanced Techniques (Co-solvents, VT-NMR) pyridine->advanced Still Insoluble

Caption: Logical workflow for troubleshooting solubility issues.

Causality Behind the Choices:

  • Acetone-d₆: It is more polar than CDCl₃ and is a hydrogen bond acceptor, offering a better chance to solvate the phenol group.

  • Tetrahydrofuran-d₈ (THF-d₈): As an ether, it has good solvating power for larger molecules and offers a different chemical environment than acetone.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): This is a powerful, highly polar aprotic solvent. Its strong hydrogen-bond accepting ability is highly effective at dissolving compounds with -OH and -NH groups.[1][2] If your compound is soluble in DMSO-d₆, be aware that its high boiling point (189 °C) makes sample recovery difficult.[2]

  • Pyridine-d₅: This solvent is both aromatic, which can help solvate the phenyl rings, and a base, which can interact strongly with the acidic phenolic proton.[3][4] However, its own signals in the aromatic region (δ 7.19, 7.55, 8.71 ppm) may overlap with your analyte's signals.[5]

Advanced Troubleshooting & Protocols

Q3: My compound is only slightly soluble in several solvents, leading to a weak NMR signal. How can I improve the concentration?

Answer: When a single solvent is insufficient, you must employ more advanced strategies. The two most effective and accessible methods are the use of co-solvents and variable temperature (VT) NMR.

The principle of co-solvency involves mixing two miscible solvents to create a new solvent system with finely tuned properties that are ideal for your specific analyte.[6][7] For 3-(benzyloxy)-6-bromo-2-chlorophenol, a common strategy is to mix a non-polar solvent that interacts well with the aromatic rings (like CDCl₃) with a highly polar solvent that targets the phenol group (like DMSO-d₆ or Methanol-d₄).

  • Initial Dissolution: Add ~0.6 mL of the first solvent (e.g., CDCl₃) to your NMR tube containing the sample. Vortex thoroughly. You should observe suspended solid.

  • Titration: Using a microliter syringe, add the second, more polar solvent (e.g., DMSO-d₆) dropwise (5-10 µL at a time).

  • Vortex and Observe: After each addition, cap the tube and vortex for 30 seconds. Visually inspect the solution against a light source.

  • Repeat: Continue adding the co-solvent until the sample is fully dissolved. A final ratio of 10:1 or 5:1 (CDCl₃:DMSO-d₆) is often sufficient.

  • Record and Shim: Record the final solvent ratio. The instrument will need to be re-shimmed on this new solvent mixture. The deuterium lock signal from the primary solvent should still be usable.

G cluster_0 Co-Solvency Mechanism Analyte Analyte Molecule (e.g., your phenol) SolventA Solvent A (e.g., CDCl₃) Solvates Non-Polar Parts Analyte->SolventA van der Waals Interactions SolventB Solvent B (e.g., DMSO-d₆) Solvates Polar -OH Group Analyte->SolventB Hydrogen Bonding Solution Homogeneous Solution SolventA->Solution SolventB->Solution

Caption: Conceptual illustration of co-solvency.

For many compounds, solubility is a thermodynamically limited process. By increasing the temperature, you provide the system with the energy needed to overcome the strong crystal lattice forces, allowing the compound to dissolve.[8] Most modern NMR spectrometers are equipped with variable temperature units.

  • Solvent Selection: Choose a solvent in which the compound shows at least partial solubility at room temperature. Crucially, select a solvent with a high boiling point to avoid evaporation (e.g., DMSO-d₆, Toluene-d₈, or 1,2-Dichlorobenzene-d₄).

  • Sample Preparation: Prepare your sample as usual in the chosen high-boiling solvent.

  • Initial Setup: Insert the sample into the spectrometer and obtain a lock and initial shim at room temperature (e.g., 298 K).

  • Temperature Increase: Gradually increase the temperature in the NMR software in increments of 10 K (e.g., to 308 K, then 318 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step.

  • Re-shimming: The magnetic field homogeneity is temperature-dependent. You must re-shim the sample at each new temperature before acquiring data.

  • Observation: Monitor the spectrum for signal improvement and the sample tube for dissolution.

  • Safety: Be aware of the boiling point of your chosen solvent and do not exceed it. Also, be mindful that the chemical shifts of both your analyte and the residual solvent peak will change with temperature.

Q4: My sample dissolves, but the peaks in my ¹H NMR are very broad. What does this indicate?

Answer: Broad peaks in the context of a phenolic compound often point to one of two issues:

  • Chemical Exchange: The phenolic proton can be undergoing chemical exchange with residual water in the solvent or with other analyte molecules. This is a common phenomenon, especially in solvents like DMSO-d₆. One way to confirm this is to add a single drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. If the broad phenolic -OH peak disappears or sharpens significantly, it confirms exchange.

  • Molecular Aggregation: Even in solution, molecules with strong hydrogen bonding capabilities can form dimers or higher-order aggregates. These aggregates tumble more slowly in solution, leading to faster NMR relaxation and broader lines. This is particularly common at higher concentrations.

Troubleshooting Broad Peaks:

  • Increase Temperature: As with solubility, increasing the temperature can often break up aggregates and speed up chemical exchange rates, leading to sharper signals.

  • Decrease Concentration: Try preparing a more dilute sample. If aggregation is the issue, dilution will shift the equilibrium away from the aggregated state and may result in sharper lines.

  • Use Dry Solvents: Always use high-purity deuterated solvents, preferably from sealed ampoules, to minimize water content.[9][10] Drying your glassware thoroughly before use is also critical.

Data Summary

For your convenience, the properties of several recommended deuterated solvents are summarized below. This table can aid in making an informed selection based on the specific requirements of your experiment.

Table 1: Physicochemical Properties of Common Deuterated NMR Solvents

SolventFormulaBoiling Point (°C)Residual ¹H Signal (δ ppm)¹³C Signal (δ ppm)Key Characteristics
Chloroform-dCDCl₃627.2677.16Low polarity, good for many organics, volatile.[5][11]
Acetone-d₆(CD₃)₂CO572.0529.84, 206.26Intermediate polarity, good all-purpose solvent.[5]
THF-d₈C₄D₈O661.72, 3.5825.31, 67.21Good for polymers and many organics, ether-based.[12]
Methanol-d₄CD₃OD653.31, 4.87 (OH)49.00Polar, protic; can exchange with labile protons.[5]
Benzene-d₆C₆D₆807.16128.06Non-polar, aromatic; useful for aromatic analytes.[5]
DMSO-d₆(CD₃)₂SO1892.50, 3.33 (H₂O)39.52Highly polar, aprotic; excellent for polar compounds.[2][5]
Pyridine-d₅C₅D₅N1167.19, 7.55, 8.71123.5, 135.5, 149.9Aromatic, basic; can deprotonate acidic protons.[5]

Data compiled from multiple sources.[5][12] Residual solvent peaks can vary slightly depending on temperature, concentration, and referencing.

References

  • Allan Chemical Corporation. (2025, October 7).
  • UCHEM. (2025, August 28).
  • Nanalysis. (2021, February 23).
  • Labinsights. (2025, February 19).
  • Mesbah Energy. (2020, December 27). What are the solvents used in NMR?
  • ResearchGate. (2023, May 22).
  • Isotope Science / Alfa Chemistry. (2026, January 5).
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BioChromato. (2018, December 7).
  • Sigma-Aldrich. NMR Solvents.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?.
  • Sigma-Aldrich. NMR Solvents.
  • Wired Chemist. Common NMR Solvents.
  • Organometallics. (2010, April 16).

Sources

Optimization

Purification of 3-(Benzyloxy)-6-bromo-2-chlorophenol from reaction byproducts

Technical Support Center: Purification of 3-(Benzyloxy)-6-bromo-2-chlorophenol Ticket ID: PUR-3B6B2C-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Benzyloxy)-6-bromo-2-chlorophenol

Ticket ID: PUR-3B6B2C-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary

This guide addresses the purification of 3-(Benzyloxy)-6-bromo-2-chlorophenol , a highly functionalized intermediate often used in API synthesis. The molecule presents specific challenges:

  • Acidity: The ortho-chloro and para-bromo substituents significantly increase the acidity of the phenolic proton compared to unsubstituted phenol.

  • Lability: The benzyloxy ether is stable to base but can be cleaved by strong Lewis acids or hydrogenolysis.

  • Impurity Profile: Common byproducts include unreacted benzyl bromide (a lachrymator), regioisomers (halogen scrambling), and over-halogenated species.

This guide prioritizes Chemical Scavenging and pKa-Controlled Extraction over chromatography for the initial cleanup, followed by Crystallization for final polishing.

Part 1: Initial Assessment (The Triage)

Q: My crude NMR shows a complex mixture. How do I identify the target versus impurities?

A: Before starting purification, use 1H NMR to "fingerprint" your mixture. The 3-(benzyloxy) group provides a distinct diagnostic handle that separates it from starting materials.

ComponentDiagnostic Signal (1H NMR, CDCl3)MultiplicityNotes
Target Product

5.10 - 5.20 ppm
Singlet (2H)Benzylic

protons.
Benzyl Bromide

4.50 ppm
Singlet (2H)Upfield shift compared to product (impurity).
Phenolic -OH

5.50 - 6.00 ppm
Broad SingletExchangeable with

. Shift varies with concentration.
Aromatic Region

6.50 - 7.50 ppm
Doublets (J ~8-9 Hz)Look for ortho-coupling between H4 and H5.

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture CheckBnBr Is Benzyl Bromide Present? (NMR: ~4.5 ppm) Start->CheckBnBr Scavenge Step 1: Chemical Scavenging (Amine Treatment) CheckBnBr->Scavenge Yes (>5%) CheckRegio Are Regioisomers Present? CheckBnBr->CheckRegio No Scavenge->CheckRegio Extraction Step 2: pKa Swing Extraction CheckRegio->Extraction Major Impurity is Neutral Column Step 4: Acidic Silica Column CheckRegio->Column Isomers are Critical Crystallization Step 3: Recrystallization (EtOH/Water) Extraction->Crystallization Column->Crystallization

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude analysis.

Part 2: Chemical Scavenging (Removing Benzyl Bromide)

Q: I have excess benzyl bromide (BnBr) in my crude. It's a lachrymator and difficult to remove by rotavap. What should I do?

A: Do not attempt to distill BnBr if your product is thermally sensitive. Instead, convert the BnBr into a water-soluble ammonium salt.[1]

Protocol:

  • Dissolve the crude mixture in Tetrahydrofuran (THF) or Ethyl Acetate (approx. 5 mL/g).

  • Add Triethylamine (

    
    )  (1.5 equivalents relative to the estimated BnBr content) or Diethylamine .
    
  • Stir at room temperature for 1–2 hours.

    • Mechanism:[2][3]

      
       (Quaternary Ammonium Salt).
      
  • Perform an aqueous wash. The ammonium salt will partition into the water layer, while your lipophilic phenol remains in the organic layer.

Technical Insight: This method avoids high-vacuum distillation, which poses a risk of debromination or ether cleavage at high temperatures [1].

Part 3: The "pKa Swing" Extraction

Q: How do I separate my phenol from non-acidic impurities (like dibenzyl ether) without using a column?

A: Exploiting the acidity of the phenol is the most scalable method. The halogen substituents (Cl, Br) are electron-withdrawing, lowering the pKa of the phenol to approximately 6.5–7.5 (compared to 10 for unsubstituted phenol) [2].

The Protocol:

  • Dissolution: Dissolve crude in Diethyl Ether (

    
    )  or MTBE . (Avoid Dichloromethane if possible, as emulsions are more common).
    
  • Base Extraction (Forward):

    • Extract with 1M NaOH (cold).

    • Result: The phenol becomes a phenolate anion (

      
      ) and moves to the Aqueous Layer .
      
    • Impurities: Neutral impurities (benzyl bromide, ethers, starting halides) remain in the Organic Layer .

    • Action: Separate layers. Keep the Aqueous Layer .

  • Acidification (Reverse):

    • Cool the aqueous layer to 0°C.[4]

    • Slowly add 1M HCl until pH < 2.

    • Result: The phenolate is protonated back to the neutral phenol, which precipitates or oils out.

  • Re-Extraction:

    • Extract the cloudy aqueous mixture with Ethyl Acetate .

    • Dry over

      
       and concentrate.
      

Troubleshooting the Extraction:

IssueCauseSolution
Emulsion forms Density of halogenated phenol is high; surface tension issues.Add Brine (saturated NaCl) to the aqueous phase. Filter through a Celite pad if solids are present.
Low Recovery Phenol is still partially soluble in water.Ensure pH is < 2 during acidification. Perform multiple extractions (3x) with Ethyl Acetate.
Product Hydrolysis Strong base attacked the benzyl ether.Use 10%

instead of NaOH. The lower pKa of your halogenated phenol allows it to be deprotonated by carbonate, while the ether remains stable.

Part 4: Crystallization (The Polish)

Q: My product is 90% pure but colored. How do I get it to >98%?

A: Halogenated phenols crystallize well from mixed solvent systems.

Recommended Solvent System: Ethanol / Water or Hexane / Ethyl Acetate .

Protocol:

  • Dissolve the solid in the minimum amount of boiling Ethanol .

  • Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.[4]

  • Add 1–2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical Step: If the product "oils out" (forms a liquid blob instead of crystals), reheat to dissolve and add a seed crystal. Scratch the glass side of the flask to induce nucleation [3].

Part 5: Chromatography (If Necessary)

Q: I have to run a column because of regioisomers. The spots are streaking.[5] Why?

A: Phenols interact strongly with the silanol groups (


) on silica gel via hydrogen bonding, causing tailing/streaking.

The Fix: Acidify your mobile phase.

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

  • Modifier: Add 0.5% to 1% Acetic Acid to the mobile phase.

  • Effect: The acetic acid suppresses the ionization of the phenol and blocks active sites on the silica, resulting in sharp, defined spots [4].

ExtractionFlow cluster_separation Phase Separation Organic Organic Phase (Product + Neutrals) NaOH Add 1M NaOH (aq) Organic->NaOH AqLayer Aqueous Layer (Phenolate Anion) NaOH->AqLayer Product Moves OrgWaste Organic Layer (Neutrals/BnBr) -> DISCARD NaOH->OrgWaste Impurities Stay Acidify Acidify with HCl (pH < 2) AqLayer->Acidify FinalOrg Extract w/ EtOAc (Pure Phenol) Acidify->FinalOrg

Figure 2: The "pKa Swing" mechanism. By toggling pH, the target phenol is moved between phases, leaving neutral impurities behind.

References

  • Removal of Benzyl Bromide: Singla, R. et al. (2014).[1] Methods for separating Benzyl bromide from reaction mixtures.[1][6][7][8] ResearchGate.[1][7] Link

  • Acidity of Halogenated Phenols: Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry. Link

  • Recrystallization Techniques: Nichols, L. (2023). Recrystallization - Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. Link

  • Chromatography of Phenols: Prevention of streaking in silica gel chromatography of acidic compounds. Reddit ChemHelp / General Chromatography Literature. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Chlorophenol Bromination

Welcome to the technical support center for optimizing the bromination of chlorophenols. This guide is designed for researchers, scientists, and drug development professionals engaged in electrophilic aromatic substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the bromination of chlorophenols. This guide is designed for researchers, scientists, and drug development professionals engaged in electrophilic aromatic substitution reactions. Here, you will find in-depth, field-proven insights to help you navigate the complexities of temperature optimization, troubleshoot common issues, and ensure the safety and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of temperature in the electrophilic bromination of chlorophenols.

Q1: What is the fundamental role of temperature in the bromination of chlorophenols?

A1: Temperature is a critical parameter that directly influences both the rate and selectivity of the electrophilic aromatic substitution (EAS) reaction. According to the Arrhenius equation, increasing the temperature boosts the kinetic energy of reactant molecules, leading to more frequent and energetic collisions. This helps overcome the activation energy barrier, thus accelerating the reaction.[1] However, for activated rings like chlorophenols, where the hydroxyl group strongly promotes reaction at the ortho and para positions, temperature control is crucial to prevent undesirable side reactions.[2][3]

Q2: How does temperature specifically affect the regioselectivity (ortho vs. para substitution) in chlorophenol bromination?

A2: The ratio of ortho to para brominated products is often temperature-dependent. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may shift towards thermodynamic control, favoring the most stable product.[1] For many substituted phenols, the para position is sterically less hindered, and its product is often the major one.[2] However, the exact isomer distribution can shift with temperature. For instance, in the bromination of o-chlorophenol with bromine chloride in carbon tetrachloride, the ratio of the 2,6-isomer to the 2,4-isomer changes significantly with temperature.[4]

Q3: Why is polysubstitution a common problem, and how does temperature help control it?

A3: Polysubstitution occurs because the hydroxyl group on the chlorophenol ring is a strong activating group, making the product (monobromochlorophenol) even more reactive to further bromination than the starting material in some cases.[2] Higher temperatures provide the activation energy needed for these subsequent substitutions, leading to di- or tri-brominated byproducts.[1] By running the reaction at lower temperatures (e.g., 0 °C or below), you can significantly reduce the reaction rate, allowing for better control and favoring monosubstitution.[2]

Q4: What are the general temperature guidelines for brominating a chlorophenol?

A4: The optimal temperature range is highly dependent on the specific chlorophenol isomer, the brominating agent, and the solvent used. However, a general starting point for the bromination of activated rings like chlorophenols is at or below room temperature.[1] Specific literature procedures for 2-chlorophenol suggest temperature ranges from 0°C up to 55°C, sometimes with a gradual increase in temperature as the reaction proceeds.[5] For sensitive substrates or when high selectivity is required, temperatures as low as -20°C might be necessary.[4]

Section 2: Troubleshooting Guide for Temperature Optimization

This guide provides solutions to specific issues encountered during chlorophenol bromination experiments.

Observed Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Yield 1. Temperature too low: Insufficient kinetic energy to overcome the activation barrier. 2. Deactivated Substrate: Some chlorophenol isomers are less reactive than others.1. Gradually Increase Temperature: Incrementally raise the reaction temperature by 10°C and monitor the reaction progress using TLC or GC-MS. 2. Use a Catalyst: Employ a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the brominating agent, which may allow the reaction to proceed at a lower temperature.[6] 3. Increase Reaction Time: If raising the temperature is not an option due to selectivity concerns, extend the reaction time.
Predominance of Polysubstituted Products (e.g., Dibromochlorophenol) 1. Temperature too high: The reaction is proceeding too quickly and uncontrollably.[1] 2. Highly Reactive Brominating Agent: Reagents like bromine water (Br₂/H₂O) are extremely reactive with phenols.[2]1. Lower the Reaction Temperature: Conduct the reaction at 0°C or even -30°C using an ice or salt-ice bath.[2] 2. Slow Reagent Addition: Add the brominating agent dropwise over an extended period to maintain a low concentration in the reaction mixture. 3. Change Brominating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS).[2]
Poor Regioselectivity (Undesired Isomer Ratio) 1. Suboptimal Temperature: The reaction temperature is favoring the formation of a thermodynamic or undesired kinetic product.[1] 2. Solvent Effects: The solvent can influence the reactivity and steric environment of the electrophile.1. Systematic Temperature Screening: Run small-scale reactions at various temperatures (e.g., -20°C, 0°C, 25°C) and analyze the product ratios to find the optimal point.[4] 2. Change Solvent: Switch to a non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂), which can temper reactivity and enhance para-selectivity.[2][5]
Formation of Dark-Colored Impurities or Tar 1. Temperature too high: Leads to decomposition of starting material or product. 2. Oxidation Side Reactions: Phenols are susceptible to oxidation, which can be accelerated by heat. 3. Formation of Dioxins: At very high temperatures, chlorophenols can be precursors to toxic byproducts like mixed halogenated dioxins.[7][8]1. Strict Temperature Control: Maintain the reaction at the lowest effective temperature. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. 3. Purification: Ensure proper work-up and purification (e.g., column chromatography) to remove colored impurities.[9]
Data Snapshot: Effect of Temperature on Isomer Ratio

The bromination of o-chlorophenol with bromine chloride in CCl₄ demonstrates a clear temperature dependency on the resulting isomer ratio.

Reaction Temperature (°C)Ratio of 2-bromo-6-chlorophenol to 4-bromo-2-chlorophenol
6 to 91.5 : 1
17 to 251.7 : 1
23 to 263.3 : 1
38 to 403.1 : 1
58 to 632.1 : 1
(Data synthesized from U.S. Patent 3,449,443)[4]
Visualization: Troubleshooting Workflow for Poor Regioselectivity

The following diagram outlines a logical workflow for addressing issues with isomer control during chlorophenol bromination.

G cluster_0 Troubleshooting Poor Regioselectivity start Problem: Undesired Isomer Ratio q1 Is the reaction temperature optimized? start->q1 proc1 Perform Temperature Screening (-20°C, 0°C, 25°C) q1->proc1 No proc2 Modify Solvent System (e.g., switch from polar to non-polar like CCl4 or CS2) q1->proc2 Yes a1_yes Yes a1_no No q2 Is regioselectivity improved? proc1->q2 q2->proc2 No end_ok Problem Solved: Proceed with Optimized Conditions q2->end_ok Yes a2_yes Yes a2_no No q3 Is regioselectivity improved? proc2->q3 proc3 Consider Alternative Brominating Agent (e.g., NBS, Pyridinium Tribromide) q3->proc3 No q3->end_ok Yes a3_yes Yes a3_no No end_consult Consult Further Literature / Consider Alternative Synthetic Route proc3->end_consult

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Section 3: Experimental Protocols

The following protocols provide detailed methodologies for achieving specific outcomes in chlorophenol bromination.

Protocol 1: Selective Synthesis of 4-bromo-2-chlorophenol

This protocol is adapted from established industrial processes and aims for high selectivity towards the para-brominated product.[5][10]

Materials:

  • 2-chlorophenol

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Chlorobenzene (solvent)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

Procedure:

  • Setup: Assemble the reaction apparatus in a certified chemical fume hood. Equip the three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser.

  • Dissolution: Dissolve 2-chlorophenol (1 mole) in carbon tetrachloride (approx. 400-600 mL).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Bromine Addition: Slowly add a solution of bromine (1 mole) in carbon tetrachloride dropwise from the dropping funnel to the stirred chlorophenol solution over 2-3 hours. Crucially, maintain the internal temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Warming: Once the reaction is complete, allow the mixture to slowly warm to room temperature.

  • Work-up: Wash the reaction mixture with an aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by washes with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified further by vacuum distillation or recrystallization.

Section 4: Safety First - Handling Bromine and Chlorophenols

WARNING: Bromine and chlorophenols are hazardous materials. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All work involving liquid bromine or chlorophenols must be conducted in a well-ventilated chemical fume hood.[11][12] Keep the sash as low as possible.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (fluorinated rubber for liquid bromine; nitrile for aqueous solutions).[11][13]

  • Bromine Handling: Bromine is extremely corrosive, toxic upon inhalation, and causes severe skin burns.[14][15] Handle containers with care and open them cautiously to release any pressure. Store in a cool, dry, well-ventilated area away from incompatible materials.[12]

  • Chlorophenol Handling: Chlorophenols are toxic and irritating. Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation.[13]

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][13]

    • Ensure that emergency eyewash stations and safety showers are accessible and in good working order.[14]

Section 5: References

  • Greschonig, H., & Frimmel, F. H. (2005). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development. Water Research, 39(13), 3057-3067. Link

  • BenchChem. (n.d.). Technical Support Center: Optimizing Temperature for Electrophilic Aromatic Substitution. BenchChem. Link

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Reactions of 2-chlorophenol and 2-bromophenol: Mechanisms for formation of mixed halogenated dioxins and furans (PXDD/Fs). Murdoch University Research Repository. Link

  • Unknown. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures. Link

  • Vogel, A., & Sutter, A. (1980). U.S. Patent No. 4,210,766. U.S. Patent and Trademark Office. Link

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Reactions of 2-chlorophenol and 2-bromophenol: mechanisms of formation of mixed halogenated dioxins and furans (PXDD/Fs). ResearchGate. Link

  • Hunter, W. T. (1969). U.S. Patent No. 3,449,443. U.S. Patent and Trademark Office. Link

  • Bremond, E., et al. (2000). WO Patent No. WO2000061523A1. World Intellectual Property Organization. Link

  • Zhu, R., et al. (2021). Using Computational Chemistry to Improve Students' Multidimensional Understanding of Complex Electrophilic Aromatic Substitution Reactions: Further Analysis of the Solvent Effect, Temperature Influence, and Kinetic Behaviors. Journal of Chemical Education, 98(10), 3294-3302. Link

  • ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol synthesis. ChemicalBook. Link

  • Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer. Link

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Link

  • BenchChem. (n.d.). Troubleshooting Bromination Side Reactions in Phenol Synthesis. BenchChem. Link

  • Vogel, A., & Sutter, A. (1980). U.S. Patent No. 4,223,166. U.S. Patent and Trademark Office. Link

  • Unknown. (2013). CN Patent No. 103387484B. Link

  • Huston, R. C., & Ballard, M. M. (1935). o-BROMOPHENOL. Organic Syntheses, 15, 10. Link

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Link

  • Archean Chemical Industries. (2022). SAFETY DATA SHEET - Bromine. Link

  • Priya, V., & Mathiyalagan, N. (2010). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. Asian Journal of Chemistry, 22(7), 5218-5222. Link

  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Link

  • Reyes-González, M. A., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16869-16878. Link

  • Guidechem. (2020). What is the detection method for 4-Bromo-2-chlorophenol and its application as a pesticide intermediate?. Link

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Link

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry. Link

  • Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS*. International Journal of Air and Water Pollution, 6(1-2), 419-431. Link

  • Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of phenol in the gas phase at temperatures between 200° and 500°). Recueil des Travaux Chimiques des Pays-Bas, 52(9-10), 801-812. Link

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Link

  • van Pée, K. H., & Unversucht, S. (2013). Regio-Selective Arene Halogenation Using the FAD-Dependent Halogenase RebH. PMC. Link

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Link

  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Link

  • ResearchGate. (n.d.). Mild and regioselective bromination of phenols with TMSBr. Link

  • The Organic Chemistry Tutor. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Link

  • Smith, M. B., & March, J. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Link

  • ResearchGate. (2026). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. Link

  • Chhattise, P. K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5845-5848. Link

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry. Link

Sources

Optimization

ChemSupport: Handling Moisture Sensitivity in Organometallic Coupling of Bromophenols

Status: Operational Ticket ID: #BP-OH-H2O-001 Assigned Specialist: Senior Application Scientist Rapid Triage: Diagnostic Matrix Use this table to identify your specific failure mode before proceeding to protocols. Sympto...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #BP-OH-H2O-001 Assigned Specialist: Senior Application Scientist

Rapid Triage: Diagnostic Matrix

Use this table to identify your specific failure mode before proceeding to protocols.

SymptomObservationRoot CauseImmediate Action
Stalled Reaction Conversion stops at <20%; SM remains; Catalyst turns black/precipitates.Catalyst Poisoning: Water deactivated the catalyst or the free phenoxide coordinated to Pd, halting the cycle.Switch to Protocol A (Protection) or increase ligand loading (S-Phos/X-Phos).
Protodeboronation Aryl halide remains; Boronic acid is converted to Ar-H (mass spec shows M-B(OH)₂ + H).Hydrolytic Instability: Water + Base caused the boronic acid to hydrolyze before coupling.Switch to Protocol B (Anhydrous System) or use Boronic Esters (Pinacol).
Clumped Base Inorganic base (

,

) forms a hard "puck" at the bottom of the flask.
Hygroscopic Aggregation: Moisture in the base prevented solubility/surface area contact.See Protocol C (Base Drying).
Homocoupling Two boronic acid units coupled (Ar-Ar); Oxidant present.Oxygen/Moisture Leak: Incomplete degassing combined with moisture.Re-evaluate inert gas lines; use freeze-pump-thaw.

Technical Deep Dive: The Mechanics of Failure

Handling bromophenols in coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) presents a "Two-Front War" against moisture.

A. The Acidity Trap (The Phenol Factor)

Bromophenols are significantly more acidic than standard phenols due to the electron-withdrawing nature of bromine.

  • Phenol pKa: ~10.0

  • 4-Bromophenol pKa: ~9.3

  • Mechanism of Failure: When you add base (e.g., 2.0 equiv), the first equivalent is immediately consumed to deprotonate the phenol. This generates water in situ (

    
    ). If your solvent was "anhydrous" to start, it is now wet. The resulting phenoxide (
    
    
    
    ) is an amphiphilic species that can coordinate tightly to the Palladium center, displacing labile ligands and shutting down the catalytic cycle (Pd-poisoning).
B. Protodeboronation (The Boron Factor)

Water is often viewed as a co-solvent in Suzuki coupling, but for unstable boronic acids (especially 2-heterocyclic or polyfluorinated ones), it is fatal.

  • Mechanism: Base attacks the Boron to form a boronate "ate" complex. In the presence of excess water, this species undergoes protonolysis rather than transmetallation.

  • Result: You lose your nucleophile before it finds the palladium.

Visualization: The Moisture Attack Vectors

The following diagram illustrates exactly where moisture intercepts the catalytic cycle.

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Ligand Exchange / Base (Ar-Pd-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 Moisture1 MOISTURE VECTOR 1: Protodeboronation (Destroys Boronic Acid) Moisture1->TransMet Intercepts Boronate Moisture2 MOISTURE VECTOR 2: Phenoxide Coordination (Poisons Catalyst) Moisture2->Pd0 Aggregates Pd

Figure 1: The Palladium Catalytic Cycle showing critical points of moisture interference (Red).

Optimized Protocols

Protocol A: The "Fortress" Approach (Phenol Protection)

Best for: High-value substrates where yield is paramount.

Rationale: Masking the -OH eliminates the in situ water generation and prevents catalyst poisoning.

  • Protection: React Bromophenol with TBDMS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DCM.

    • Why TBDMS? It is stable to basic coupling conditions but cleaved easily with TBAF later.

  • Coupling: Run standard Suzuki (e.g.,

    
    , 
    
    
    
    , Dioxane/H2O).
  • Deprotection: Treat with TBAF (1.1 equiv) in THF.

Protocol B: The "Strictly Anhydrous" Direct Coupling

Best for: Rapid screening or when protection steps are too costly.

System:


 / S-Phos / 

(Anhydrous) / Toluene.
  • Base Preparation (CRITICAL):

    • Commercially available "anhydrous" bases are often wet.

    • Step: Grind

      
       or 
      
      
      
      into a fine powder using a mortar and pestle.
    • Step: Place in a Schlenk tube and heat to 120°C under high vacuum (0.1 mmHg) for 4 hours. Cool under Argon.

  • Stoichiometry:

    • Bromophenol: 1.0 equiv

    • Boronic Acid: 1.5 equiv (Excess accounts for some hydrolytic loss)

    • Base: 3.5 equiv (1 equiv neutralizes phenol, 2.5 equiv for coupling).

  • Solvent: Use anhydrous Toluene or 1,4-Dioxane (distilled over Na/Benzophenone or from a solvent purification system).

  • Execution: Combine solids in a glovebox or under positive Argon flow. Add solvent.[1][2][3][4] Heat to 100°C.

Protocol C: Handling Hygroscopic Bases ( )

Cesium Carbonate is superior for steric bulk but acts as a moisture sponge.

StateAppearanceUsability for Anhydrous Coupling
Fresh/Dry Fine, free-flowing white powderExcellent
Slightly Wet Clumpy, sticky aggregatesPoor (Variable stoichiometry)
Deliquescent Liquid/SlushFail (Discard)

The "Grind & Bake" Fix: Never trust the bottle. Always grind


 immediately before use and flame-dry the reaction vessel under vacuum.

Decision Logic: Which Path to Choose?

Use this logic flow to determine if you need to protect your phenol or if you can couple directly.

DecisionTree Start Start: Bromophenol Coupling IsSensitive Is Boronic Acid Protodeboronation Prone? (e.g., 2-pyridyl, polyfluoro) Start->IsSensitive Protect PATH A: Protect Phenol (TBS/MOM) IsSensitive->Protect Yes (High Risk) SubDecision Is Scale > 10g? IsSensitive->SubDecision No (Stable Boronic Acid) Direct PATH B: Direct Coupling (Anhydrous) SubDecision->Protect Yes (Cost of failure high) SubDecision->Direct No (Speed priority)

Figure 2: Decision Matrix for selecting the optimal synthetic strategy.

Frequently Asked Questions (FAQ)

Q: Can I use Molecular Sieves (3Å or 4Å) directly in the reaction mixture? A: Yes, but with caution. Adding activated 4Å molecular sieves to the reaction flask can scavenge water generated in situ by the phenol deprotonation.

  • Warning: Sieves can physically grind the Pd catalyst (if heterogeneous like Pd/C) or trap large catalytic complexes in their pores. Use powdered sieves or keep them in a suspended basket if possible. For homogeneous catalysts (

    
    ), powdered 4Å sieves are generally safe.
    

Q: Why does my reaction turn black immediately upon heating? A: "Pd Black" Formation. This indicates the ligands have dissociated, and Pd(0) has aggregated into inactive metal clusters.

  • Cause: Water destabilized the ligand-Pd bond, or the phenoxide displaced the phosphine ligand.

  • Fix: Switch to a bidentate ligand (dppf, Xantphos) which holds the metal more tightly than monodentate phosphines (

    
    ), or use an NHC precatalyst (PEPPSI-iPr) which is extremely robust against moisture.
    

Q: I am using a boronic ester (Pinacol) instead of acid. Am I safe from moisture? A: Safer, but not immune. Boronic esters hydrolyze to boronic acids in situ before transmetallation in many cycles. While they are more stable on the shelf, they still require a base (and often water) to activate. However, in anhydrous conditions (Protocol B), Pinacol esters are significantly more resistant to protodeboronation than free acids.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wuts, P.G.M.[5] & Greene, T.W. (2006). Wiley-Interscience.

    • Context: Definitive guide on phenol protection (TBDMS, Bn, MOM) stability and cleavage.
    • URL:

  • Protodeboron

    • Source: Cox, P. A., et al. (2016). Journal of the American Chemical Society.[6]

    • Context: Detailed kinetic analysis of why boronic acids fail in aqueous base.
    • URL:

  • Cesium Carbon

    • Source: Flessner, T. & Doye, S. (1999). Journal of Praktische Chemie.
    • Context: Handling and drying of hygroscopic bases for C-C coupling.
    • URL:

  • Palladium-Catalyzed Coupling of Unprotected Phenols.

    • Source: Anderson, K. W., et al. (2006).
    • Context: Methodology for coupling without protection using specific ligand systems (Buchwald ligands).
    • URL:

Sources

Troubleshooting

Removing unreacted benzyl bromide from phenol alkylation mixtures

Welcome to the technical support center for phenol alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenol alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of benzyl phenyl ethers, specifically focusing on the removal of unreacted benzyl bromide.

Introduction: The Challenge of Benzyl Bromide Removal

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the benzylation of phenols.[1][2] A common practice to drive the reaction to completion is to use an excess of the alkylating agent, in this case, benzyl bromide.[3] However, due to its physical properties and reactivity, removing this excess benzyl bromide from the final product mixture can be challenging. Benzyl bromide is a potent lachrymator and irritant, making its complete removal essential for the safety and purity of the desired ether product.[4][5]

This guide provides a comprehensive overview of various techniques to remove unreacted benzyl bromide, along with troubleshooting advice and answers to frequently asked questions.

Safety First: Handling Benzyl Bromide

Before addressing purification, it is critical to handle benzyl bromide with appropriate safety measures.

  • Lachrymator: Benzyl bromide is a strong lachrymator, meaning it causes severe irritation to the eyes and respiratory tract, leading to tearing and difficulty breathing.[4][5]

  • Toxicity and Corrosivity: It is toxic upon inhalation and skin absorption and is corrosive to tissues and metals.[4]

  • Handling Precautions: Always handle benzyl bromide in a well-ventilated chemical fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] An emergency eye wash and safety shower should be readily accessible.[7][8]

  • Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[6][8] Small spills can be absorbed with dry lime, sand, or soda ash and placed in a sealed container for disposal.[8] Do not use water for cleanup as it can lead to the formation of corrosive hydrogen bromide gas.[4][6][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup and purification of your phenol alkylation reaction.

Issue 1: My crude product is contaminated with a significant amount of benzyl bromide after the initial workup.

Cause: The initial aqueous workup may not be sufficient to remove the non-polar benzyl bromide, which will be extracted along with your desired ether product into the organic phase.

Solution:

  • Option A: Chemical Quenching

    • Principle: Convert the unreacted benzyl bromide into a more polar, water-soluble compound that can be easily removed by an aqueous wash.

    • Recommended Protocol:

      • After the reaction is complete, cool the reaction mixture to room temperature.

      • Add a quenching agent. A common and effective choice is a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[10][11] These amines react with benzyl bromide to form a quaternary ammonium salt, which is soluble in water. Add 1.5-2 equivalents of the amine relative to the excess benzyl bromide used.

      • Stir the mixture for 30-60 minutes at room temperature. Monitor the disappearance of the benzyl bromide spot by Thin Layer Chromatography (TLC).

      • Proceed with your standard aqueous workup. The ammonium salt will partition into the aqueous layer.

  • Option B: Basic Wash/Hydrolysis

    • Principle: Benzyl bromide can be slowly hydrolyzed to benzyl alcohol under basic aqueous conditions.[12][13] Benzyl alcohol is more polar than benzyl bromide and can be more easily separated by chromatography.

    • Procedure: During your workup, wash the organic layer with a 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).[8][9] This will also remove any unreacted phenol.

Diagram of the Quenching Process:

G cluster_organic Organic Phase cluster_reagent Quenching Reagent cluster_aqueous Aqueous Phase BnBr Benzyl Bromide (Product Contaminant) Salt Benzyltriethylammonium Bromide (Water-Soluble Salt) BnBr->Salt + TEA (SN2 Reaction) Ether Desired Product (Benzyl Phenyl Ether) TEA Triethylamine (TEA) G start Crude Reaction Mixture quench Perform Chemical Quench? (e.g., with Triethylamine) start->quench workup Standard Aqueous Workup start->workup No quench->workup Yes check_purity Assess Purity (TLC, NMR, etc.) workup->check_purity is_pure Is Product Pure? check_purity->is_pure product_form Product Form? is_pure->product_form No end Pure Product is_pure->end Yes distill Vacuum Distillation product_form->distill Liquid, High BP chromatography Flash Column Chromatography product_form->chromatography Liquid or Solid recrystallize Recrystallization product_form->recrystallize Solid distill->end chromatography->end recrystallize->end

Sources

Optimization

Scale-up challenges for 3-(Benzyloxy)-6-bromo-2-chlorophenol production

Executive Summary The synthesis of 3-(Benzyloxy)-6-bromo-2-chlorophenol (CAS: 2635937-18-5) presents a classic "polysubstituted aromatic" challenge.[1][2][3] The core difficulty lies in the regioselective bromination of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Benzyloxy)-6-bromo-2-chlorophenol (CAS: 2635937-18-5) presents a classic "polysubstituted aromatic" challenge.[1][2][3] The core difficulty lies in the regioselective bromination of the 3-(benzyloxy)-2-chlorophenol precursor.[1][2][3] Both the hydroxyl group (C1) and the benzyloxy group (C3) strongly activate the ring, creating a competition between the C4 and C6 positions.[3][4]

In a scale-up environment, thermodynamic gradients and mixing inefficiencies often exacerbate this competition, leading to high levels of the 4-bromo isomer and benzyl-cleaved byproducts .[1][2][3] This guide addresses these specific failure modes using a Q&A format derived from recent field cases.

Module 1: Regioselectivity & Reaction Engineering

Q1: We are observing a 60:40 ratio of the desired 6-bromo product to the 4-bromo impurity. How can we shift this toward the 6-position?

A: This is the most common issue.[3][4] The C4 position is electronically activated by the para-hydroxyl effect and the ortho-benzyloxy effect.[1][2][3][4] Sterically, it is often more accessible than the C6 position, which is flanked by the hydroxyl group and the C5 proton.[3][4]

Root Cause: Standard electrophilic bromination (e.g., NBS/DMF or Br₂/AcOH) is often dominated by electronic activation, favoring the C4 position.[3][4]

Corrective Protocol (Ortho-Templating Strategy): To favor the C6 position (ortho to the phenol -OH), you must switch from a purely electronic control to a coordination-directed mechanism .[1][2][3]

  • Change Solvent to Non-Polar: Switch from polar solvents (DMF, Acetonitrile) to non-polar solvents like Dichloromethane (DCM) or Toluene .[3][4] Polar solvents stabilize the separated ion pair, favoring the electronically driven para-attack (C4).[3][4] Non-polar solvents promote hydrogen bonding between the phenol -OH and the brominating agent.[1][2][3][4]

  • Use Amine Additives: Introduce a secondary amine (e.g., diisopropylamine or tert-butylamine) in catalytic amounts (0.1–0.5 eq).[1][2][3]

    • Mechanism:[2][4][5][6][7][8] The amine forms a hydrogen-bonded complex with the phenol, increasing the steric bulk at the C2/C6 region but also potentially directing the incoming electrophile via a cyclic transition state if the amine is essentially "delivering" the bromine.[3][4]

    • Note: For strictly ortho-bromination, reagents like TBCO (2,4,4,6-tetrabromocyclohexa-2,5-dienone) are superior but expensive.[1][2][3] On scale, Bromine (Br₂) in DCM at -78°C to -20°C with precise temperature control is the standard.[1][2][3]

  • Temperature Control: Run the reaction at -20°C or lower . Higher temperatures favor the thermodynamic product (often the 4-bromo or di-bromo species).[1][2][3]

Q2: Why does the reaction mixture turn black and tarry upon scaling up to 5kg?

A: This indicates exothermic runaway and benzyl ether decomposition .[2][3][4]

  • Exotherm: Bromination is highly exothermic.[1][2][3][4] At 5kg, the heat removal capacity of your jacketed reactor may be insufficient, causing local hot spots where temperature spikes lead to polymerization.[3][4]

  • Acid Sensitivity: The reaction generates HBr.[3][4][9] At high temperatures (>0°C), HBr rapidly cleaves the benzyl ether (OBn) to form the resorcinol derivative (dihydroxy species), which is prone to oxidation (tarring).[3][4]

Solution:

  • Dosing Strategy: Switch from batch addition to semi-batch . Add the bromine solution (diluted in DCM) over 4–6 hours, ensuring the internal temperature never exceeds -10°C.

  • Acid Scavenging: Add a solid base like Calcium Carbonate (CaCO₃) or Sodium Acetate to the reaction mixture to neutralize HBr as it forms, preventing benzyl cleavage.[3][4]

Module 2: Purification & Isolation

Q3: The 4-bromo isomer tracks with the product during crystallization. How do we separate them?

A: Isomers with such similar polarity (6-Br vs 4-Br) are notoriously difficult to separate by standard crystallization.[1][2][3]

Troubleshooting Table: Purification Strategies

MethodSuitabilityNotes
Recrystallization (EtOH/Water) LowOften forms solid solutions (co-crystals) of isomers.[1][2][3]
Recrystallization (Heptane/Toluene) Medium The 6-bromo isomer (intramolecular H-bond) often has higher solubility in non-polar solvents than the 4-bromo isomer (intermolecular H-bond).[1][2][3] Try washing the crude solid with cold heptane to dissolve the 6-Br product and leave the 4-Br impurity behind, or vice versa depending on specific lattice energy. Note: Usually, the ortho-bromo (6-Br) is more soluble.[1][2][3]
Chromatography HighEffective but costly at scale.[1][2][3][4] Use if isomer ratio is < 85:15.
Distillation LowBoiling points are too close; risk of thermal degradation.[2][3][4]

Recommended Workflow:

  • Perform the reaction in DCM/Amine to maximize the 6-Br ratio (>90:10).

  • Quench with aqueous bisulfite.

  • Solvent swap to Heptane .[1][2][3][4]

  • Cool to 0°C. The 4-bromo isomer often precipitates first due to intermolecular hydrogen bonding (dimerization).[1][2][3][4] Filter this off.

  • Concentrate the filtrate to obtain the 6-bromo product .

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the critical decision nodes for process control.

ReactionPathway Start Precursor: 3-(Benzyloxy)-2-chlorophenol Intermed Transition State Start->Intermed Activation Reagent Reagent: Br2 / DCM / -20°C PathA Path A: Ortho-Attack (C6) (Kinetic/Directed) Intermed->PathA Non-polar solvent Low Temp PathB Path B: Para-Attack (C4) (Electronic/Thermodynamic) Intermed->PathB Polar solvent High Temp PathC Path C: Acidolysis (HBr induced) Intermed->PathC High HBr conc. No base Prod6 Target Product: 3-(Benzyloxy)-6-bromo-2-chlorophenol PathA->Prod6 Prod4 Impurity: 4-Bromo Isomer PathB->Prod4 DeBn Impurity: Debenzylated Resorcinols PathC->DeBn

Figure 1: Competing reaction pathways during the bromination of 3-(benzyloxy)-2-chlorophenol. Path A is the desired route, requiring strict kinetic control.[3][4]

Module 4: Safety & Handling

Q4: Are there specific hazards with the waste stream?

A: Yes.

  • Free Bromine: The waste stream will contain unreacted bromine.[2][3][4] Quench with Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate until the color changes from red/orange to yellow/clear before disposal.[3][4]

  • Benzyl Bromide: If benzyl cleavage occurs, benzyl bromide (a potent lachrymator) may form.[3][4] Ensure waste is treated with aqueous ammonia or hydroxide to hydrolyze any alkyl halides.[2][3][4]

References

  • General Phenol Halogenation: Smith, M. B., & March, J. (2007).[3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][2][3][4] (See Section on Electrophilic Aromatic Substitution: Halogenation). [3][4]

  • Regioselectivity in Phenols: Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006).[3][4][10] A Simple Catalytic Method for the Regioselective Halogenation of Arenes.[3][4][7] Organic Letters, 8(12), 2523–2526.[3][4] [Link]

  • Ortho-Bromination Techniques: Oberhauser, T. (1997).[1][2][3] A convenient procedure for the ortho-bromination of phenols.[1][2][3][4] Journal of Organic Chemistry, 62(13), 4504-4506.[3] [Link][1][3]

  • Compound Verification: Boroncore Catalog Entry for 3-(Benzyloxy)-6-bromo-2-chlorophenol (CAS 2635937-18-5).[1][2][3] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-(Benzyloxy)-6-bromo-2-chlorophenol

This guide provides an in-depth analysis and comparison of predicted ¹³C NMR chemical shifts for the novel phenol derivative, 3-(Benzyloxy)-6-bromo-2-chlorophenol. In the absence of publicly available experimental spectr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of predicted ¹³C NMR chemical shifts for the novel phenol derivative, 3-(Benzyloxy)-6-bromo-2-chlorophenol. In the absence of publicly available experimental spectra, this document serves as a critical resource for researchers, offering a robust predictive framework grounded in established spectroscopic principles and a comparison of leading computational prediction methodologies. Such data is vital for guiding the synthesis, purification, and structural confirmation of this and related compounds in drug discovery and materials science.

Introduction: The Structural Challenge

The molecule 3-(Benzyloxy)-6-bromo-2-chlorophenol presents a unique spectroscopic challenge. Its aromatic core is heavily substituted with a complex interplay of electron-donating and electron-withdrawing groups. The hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups are activating, ortho-, para-directing groups, while the chloro (-Cl) and bromo (-Br) halogens are deactivating, ortho-, para-directing groups. Understanding the cumulative electronic effect of these five distinct substituents on the six aromatic carbons is essential for accurate spectral assignment and structural verification. ¹³C NMR spectroscopy is the definitive technique for this purpose, providing a direct map of the carbon skeleton's electronic environment.

Comparative Analysis of Predicted Chemical Shifts

To provide a reliable reference, we have generated ¹³C NMR chemical shift predictions using two distinct and reputable methods:

  • Method A: nmrdb.org: An open-source database that utilizes a Hierarchical Organisation of Spherical Environments (HOSE) code-based algorithm for rapid and effective prediction.[1]

  • Method B: ChemAxon NMR Predictor: A commercially developed tool that employs a sophisticated model combining HOSE codes and linear regression based on a vast internal database of experimental spectra.[2]

The predicted chemical shifts (in ppm, relative to TMS) for each carbon atom are summarized in Table 1. The molecular structure and carbon numbering scheme are depicted in Figure 1.

Table 1: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for 3-(Benzyloxy)-6-bromo-2-chlorophenol

CarbonPrediction Method A (nmrdb.org)Prediction Method B (ChemAxon)Rationale for Chemical Shift (Substituent Effects)
C1 148.9149.5Directly bonded to the electron-donating hydroxyl (-OH) group, resulting in a strongly deshielded (downfield) signal typical for phenolic carbons (~150-160 ppm).[3]
C2 119.4120.1Attached to the electronegative chlorine atom. The signal is shifted downfield due to the inductive effect of the halogen.
C3 154.9155.8Bonded to the strongly electron-donating benzyloxy group (-OBn), causing a significant downfield shift, similar to the effect of the -OH group.[3]
C4 110.1110.9Positioned ortho to the C3-OBn group and meta to the C1-OH group. The strong shielding (upfield shift) is dominated by the resonance effect of the adjacent benzyloxy group.
C5 129.8130.5This carbon experiences the combined inductive effects of the neighboring bromine and chlorine atoms, as well as resonance effects from the -OH and -OBn groups, leading to a downfield shift into the standard aromatic region.
C6 115.7116.4Directly attached to the bromine atom. The "heavy atom effect" of bromine typically induces shielding, but this is counteracted by inductive deshielding. Its position ortho to the C1-OH group also contributes to its final shift.
**C7 (Bn-CH₂) **71.372.0Aliphatic ether carbon. The chemical shift is characteristic of a methylene group attached to an oxygen atom (~60-75 ppm).[4]
C8 (Bn-C_ipso_) 136.1136.8The quaternary carbon of the benzyl ring directly attached to the ether oxygen. Its shift is consistent with substituted aromatic carbons.
C9/C13 (Bn-C_ortho_) 128.7129.1Aromatic carbons ortho to the point of attachment.
C10/C12 (Bn-C_meta_) 128.9129.3Aromatic carbons meta to the point of attachment.
C11 (Bn-C_para_) 128.4128.8Aromatic carbon para to the point of attachment.

Analysis of Predictions: Both prediction algorithms show strong concordance, with deviations of less than 1 ppm for most carbons. This high level of agreement lends confidence to the predicted values. The most downfield signals belong to the carbons directly attached to oxygen (C1 and C3), as expected. The remaining aromatic carbons (C2, C4, C5, C6) are distributed based on the complex interplay of inductive and resonance effects from the four different substituents. The substituent effects from electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂) are known to be primarily determined by changes in the σ bonding framework rather than the π orbitals as traditionally taught.[5] Halogen substituent effects are generally additive.[6]

Explaining the Causality: A Deeper Look at Substituent Effects

The chemical shift of a given carbon in a benzene ring is a function of the electronic effects of all substituents. These effects can be broadly categorized as:

  • Inductive Effects: Electronegative atoms (O, Cl, Br) pull electron density through the sigma bonds, deshielding the attached carbon and shifting its signal downfield. This effect weakens with distance.

  • Resonance Effects: Substituents with lone pairs (like -OH and -OBn) can donate electron density into the π-system of the ring. This increases electron density, particularly at the ortho and para positions, causing shielding (an upfield shift).

  • Heavy Atom Effect: For heavier halogens like bromine, spin-orbit coupling can induce shielding, moving the signal for the directly attached carbon (the ipso-carbon) upfield compared to what induction alone would predict.

In 3-(Benzyloxy)-6-bromo-2-chlorophenol, the significant downfield shifts of C1 and C3 are dominated by the inductive pull and resonance character of the attached oxygen atoms. C4, being ortho to the powerful electron-donating benzyloxy group, is shifted significantly upfield. C2, C5, and C6 reside in a more complex environment where the competing inductive withdrawals of the halogens and resonance donations from the oxygenated groups result in intermediate chemical shifts.

Recommended Experimental Protocol for ¹³C NMR Acquisition

To validate these predictions, a standardized experimental workflow is essential. The following protocol is designed to yield a high-quality, unambiguous proton-decoupled ¹³C NMR spectrum.

Diagram of the Experimental Workflow

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing Sample 1. Weigh ~20-30 mg of 3-(benzyloxy)-6-bromo-2-chlorophenol Solvent 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS 3. Add internal standard (e.g., TMS, optional) Solvent->TMS Tube 4. Transfer to 5 mm NMR tube TMS->Tube Spectrometer 5. Insert sample into NMR spectrometer (>75 MHz) Tube->Spectrometer Lock 6. Lock on deuterium signal and shim magnet Spectrometer->Lock Setup 7. Set up ¹³C acquisition parameters (e.g., pw, d1, ns) Lock->Setup Acquire 8. Acquire proton-decoupled ¹³C spectrum Setup->Acquire FID 9. Apply Fourier Transform to the FID Acquire->FID Phase 10. Phase the spectrum FID->Phase Baseline 11. Apply baseline correction Phase->Baseline Reference 12. Reference spectrum to solvent or TMS peak Baseline->Reference

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of solid 3-(Benzyloxy)-6-bromo-2-chlorophenol.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. CDCl₃ is a common first choice for general organic compounds.[3]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters (for a ~125 MHz Spectrometer):

    • Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system).

    • Pulse Width (p1): Use a 30° flip angle to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to 2 seconds. Quaternary carbons relax slowly, and a sufficient delay is needed, but this can be optimized.

    • Number of Scans (ns): Start with 1024 scans. Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.[3]

    • Spectral Width (sw): Set to ~240 ppm to cover the full range of expected organic chemical shifts.[4]

  • Data Processing:

    • Apply an exponential multiplication function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or to the Tetramethylsilane (TMS) signal at 0.00 ppm if used.

Conclusion

This guide establishes a robust predictive framework for the ¹³C NMR spectrum of 3-(Benzyloxy)-6-bromo-2-chlorophenol. By comparing data from two independent computational methods and grounding the analysis in the fundamental principles of substituent effects, we provide a high-confidence reference for researchers. The strong agreement between the prediction methods suggests these values are a reliable proxy for experimental data. The detailed experimental protocol provided outlines a clear, self-validating system for acquiring an empirical spectrum to confirm these computational findings.

References

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available from: [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. Available from: [Link]

  • 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]

  • Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange. Available from: [Link]

  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. Available from: [Link]

  • NMR Predictor. ChemAxon. Available from: [Link]

  • NMR Predict. Mestrelab. Available from: [Link]

  • Simulate and predict NMR spectra. NMR DB. Available from: [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. Available from: [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available from: [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. ACS Publications. Available from: [Link]

  • Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available from: [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link]

  • 13C NMR Chemical Shift Table. Available from: [Link]

  • 13C NMR Spectroscopy. Available from: [Link]

  • Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). Indian Journal of Chemistry. Available from: [Link]

  • 13C NMR spectra of 3c. ResearchGate. Available from: [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available from: [Link]

Sources

Comparative

Comparative MS Profiling: Elucidating C13H10BrClO2 Isomers

Content Type: Publish Comparison Guide Subject: Mass Spectrometry Fragmentation & Isomer Differentiation of Halogenated Diphenyl Ethers (C13H10BrClO2) Executive Summary In drug development and environmental toxicology, t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Mass Spectrometry Fragmentation & Isomer Differentiation of Halogenated Diphenyl Ethers (C13H10BrClO2)

Executive Summary

In drug development and environmental toxicology, the formula C13H10BrClO2 frequently corresponds to halogenated diphenyl ethers (e.g., methoxy-polybrominated diphenyl ethers or MeO-PBDE analogs) or halogenated benzyl esters. These compounds serve as critical scaffolds in medicinal chemistry but pose significant challenges in impurity profiling due to the existence of regioisomers that share identical masses but possess distinct toxicological profiles.

This guide provides a technical comparison of the mass spectral behavior of C13H10BrClO2 isomers , specifically focusing on distinguishing 4-Bromo-2-chloro-4'-methoxydiphenyl ether (Isomer A) from its regioisomers using Electron Ionization (EI) and Electrospray Ionization (ESI). We analyze the isotopic "fingerprint," fragmentation kinetics, and provide a validated LC-MS/MS protocol for their separation.

The Isotopic Fingerprint: The "Control" Signal

Before analyzing fragmentation, the presence of Chlorine and Bromine provides a definitive isotopic cluster that serves as an internal validation standard. Unlike simple organic molecules, C13H10BrClO2 does not present a single molecular ion (


) peak but a distinct cluster.
Theoretical Isotopic Distribution (M, M+2, M+4)

The interaction between


 (approx. 1:1) and 

(approx. 3:1) creates a unique "triplet-plus" pattern.
Ion SpeciesIsotope CompositionApprox. Relative IntensityDiagnostic Value
M (m/z 312)

77% Base nominal mass.
M+2 (m/z 314)

+

100% (Base Peak)The overlap of Br and Cl isotopes makes this the most intense peak.
M+4 (m/z 316)

25% Confirms the presence of both halogens.

Critical Insight: If your experimental MS spectrum deviates significantly from this 3:4:1 (approx.) ratio at the molecular ion level, the analyte is not a monobromo-monochloro species, regardless of the accurate mass match.

Comparative Fragmentation: EI vs. ESI

The choice of ionization method drastically alters the structural information obtained.

Method A: Electron Ionization (EI, 70eV)

Best for: Structural fingerprinting and library matching.

In EI, the molecular ion (


) is formed but possesses high internal energy, leading to extensive fragmentation.
  • Primary Pathway (Ether Cleavage): The central ether oxygen directs cleavage. The bond between the oxygen and the aromatic ring breaks, generating phenoxy cations.

  • Secondary Pathway (Methyl Loss): The methoxy group (

    
    ) readily loses a methyl radical (
    
    
    
    , -15 Da) to form a quinoid-like cation.
  • Halogen Loss:

    
     is lost more easily than 
    
    
    
    due to lower Bond Dissociation Energy (C-Br: ~276 kJ/mol vs. C-Cl: ~327 kJ/mol).[1]
Method B: Electrospray Ionization (ESI, Positive Mode)

Best for: LC-coupling, quantification, and soft ionization.

ESI produces even-electron ions (


). Fragmentation is minimal unless Collision-Induced Dissociation (CID) is applied.
  • Protonation Site: The methoxy oxygen is the most basic site, favoring protonation.

  • CID Fragmentation: Energy applied in the collision cell drives the loss of the methyl group (neutral loss of 14 Da as carbene or 15 Da as radical depending on mechanism) and subsequent CO loss.

Performance Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Molecular Ion

(Strong to Moderate)

(Dominant)
Key Fragment 1 m/z 297 (

)
m/z 299 (

or similar neutral loss)
Key Fragment 2 m/z 201/203 (Dihalophenol cation)m/z 142 (Methoxyphenol product)
Isomer Specificity High (Ortho-effects visible)Medium (Requires MS/MS optimization)
Sensitivity ng rangepg range (High sensitivity)

Mechanistic Visualization (Fragmentation Pathways)

The following diagram illustrates the fragmentation logic for 4-Bromo-2-chloro-4'-methoxydiphenyl ether under EI conditions, highlighting the critical "Ortho Effect" where the position of the Chlorine atom influences the stability of the phenoxy radical.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 312/314/316 [C13H10BrClO2]+. M_Minus_Methyl [M - CH3]+ m/z 297/299/301 Quinoid Resonance Form M_Ion->M_Minus_Methyl - CH3 (15 Da) (Alpha Cleavage) Frag_A Frag A: Dihalophenol Ion m/z 206/208/210 [C6H3BrClO]+ M_Ion->Frag_A Ether Cleavage (Charge Retention on Ring A) Frag_B Frag B: Anisole Ion m/z 107 [C7H7O]+ M_Ion->Frag_B Ether Cleavage (Charge Retention on Ring B) M_Minus_Br [M - Br]+ m/z 233/235 (Phenyl Cation) M_Ion->M_Minus_Br - Br Radical (Weakest Bond) M_Minus_Methyl->Frag_A - CO (28 Da)

Figure 1: EI Fragmentation pathway for C13H10BrClO2. Note the competition between Methyl loss (driven by the methoxy group) and Bromine loss (driven by weak bond energy).

Experimental Protocol: LC-MS/MS Isomer Differentiation

To distinguish isomers (e.g., 2-chloro vs. 3-chloro analogs), a high-resolution LC-MS/MS approach is required. The "Ortho Effect" in the 2-chloro isomer sterically hinders the ether oxygen, often altering the ratio of the


 fragment relative to the parent ion.
Workflow: Validated Separation Protocol

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of analyte in Methanol (HPLC grade).

  • Concentration: Dilute to 100 ng/mL for ESI-MS tuning.

2. Chromatographic Conditions (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Halogenated ethers are lipophilic and will elute late.

3. Mass Spectrometry Parameters (QQQ/Q-TOF):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial.

    • Low CE (10 eV): Preserves

      
       (m/z 313/315).
      
    • High CE (40 eV): Forces the "diagnostic" cleavage of the ether bridge.

4. Data Analysis (Isomer Discrimination):

  • Step 1: Extract Ion Chromatogram (EIC) for m/z 315 (M+2 isotope).

  • Step 2: Analyze MS/MS spectra at the apex of each peak.

  • Step 3: Calculate the Branching Ratio (BR) :

    
    
    
    • Interpretation: The Ortho-chloro isomer (sterically crowded) typically exhibits a lower BR compared to the Para-chloro isomer due to the "Ortho Effect" protecting the ether linkage from specific collision angles.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and ortho-effects).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

  • NIST Mass Spec Data Center. (2023). Fragmentation of Halogenated Diphenyl Ethers. NIST Chemistry WebBook.

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed explanation of isotopic clusters for Br/Cl compounds).

Sources

Validation

Technical Guide: Isotopic Abundance Patterns of Chlorine and Bromine in Mass Spectrometry

Executive Summary In small molecule drug discovery and metabolomics, the presence of halogen atoms—specifically Chlorine (Cl) and Bromine (Br)—imparts unique physicochemical properties such as increased lipophilicity and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery and metabolomics, the presence of halogen atoms—specifically Chlorine (Cl) and Bromine (Br)—imparts unique physicochemical properties such as increased lipophilicity and metabolic stability.[1] For the mass spectrometrist, these elements provide a distinct advantage: diagnostic isotopic signatures .[1][2]

Unlike Carbon, Hydrogen, or Nitrogen, which have a dominant monoisotopic peak (


), Chlorine and Bromine possess naturally occurring heavy isotopes (

) with significant abundance.[1] This guide objectively compares the isotopic abundance patterns of Cl and Br, analyzes their combinatorial signatures, and provides a validated experimental workflow for their identification.[1]

Fundamental Principles: The "A+2" Phenomenon[1]

To interpret halogenated mass spectra, one must understand the statistical probability derived from nuclear stability.[1] Most elements in organic chemistry (C, H, N) are "A+1" elements, where the heavy isotope is one mass unit higher and of low abundance (e.g.,


C is ~1.1%).[1]

Chlorine and Bromine are "A+2" elements.[1] Their heavy isotopes are two mass units higher and possess high natural abundance.[1]

Table 1: Exact Mass and Natural Abundance Data
ElementIsotopeExact Mass (Da)Natural Abundance (%)Diagnostic Ratio (Approx)
Chlorine

Cl
34.968975.77%100% (Base)

Cl
36.965924.23%32.0% (M+2)
Bromine

Br
78.918350.69%100% (Base)

Br
80.916349.31%97.3% (M+2)

Data Source: NIST Atomic Weights and Isotopic Compositions [1].

Comparative Analysis: Spectral Signatures

The core distinction between Cl and Br lies in the intensity ratio of the isotope cluster.[3][4]

Single Halogen Substitution[1]
  • Chlorine (~3:1): For a molecule containing one Cl atom, the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ) appear in a roughly 3:1 intensity ratio.[1][3][4][5][6] This reflects the 75.77% to 24.23% natural abundance.[1]
  • Bromine (~1:1): For a molecule containing one Br atom, the

    
     and 
    
    
    
    peaks are of nearly equal intensity (approx 1:1), reflecting the near 50/50 split between
    
    
    Br and
    
    
    Br.[1][3][7]
Visualization of Isotopic Ratios

The following diagram illustrates the theoretical peak height differences between a mono-chlorinated and mono-brominated species.

IsotopePattern cluster_Cl Chlorine Pattern (1 Cl) cluster_Br Bromine Pattern (1 Br) Cl_M M (35-Cl) Intensity: 100% Cl_M2 M+2 (37-Cl) Intensity: ~32% Br_M M (79-Br) Intensity: 100% Br_M2 M+2 (81-Br) Intensity: ~98%

Figure 1: Relative peak intensities for mono-halogenated species. Note the distinct "doublet" of equal height for Bromine versus the 3:1 step for Chlorine.[1]

Complex Scenarios: Poly-Halogenated Patterns

When multiple halogens are present, the isotope pattern follows a binomial expansion


.[1] This is critical for confirming the number of halogen atoms in a drug metabolite.
The Mathematics of Mixtures
  • Two Chlorines (

    
    ): 
    
    
    
    9:6:1 (M : M+2 : M+4)[8]
  • Two Bromines (

    
    ): 
    
    
    
    1:2:1 (M : M+2 : M+4)
  • Mixed (

    
    ):  The pattern becomes a distinct 3:4:1  ratio.
    
Table 2: Multi-Halogen Intensity Ratios (Normalized to Base Peak)
Halogen CountM (Relative %)M+2 (Relative %)M+4 (Relative %)M+6 (Relative %)Pattern Description
1 Cl 10032.5--3:1 Doublet
2 Cl 10065.010.6-9:6:1 Triplet
3 Cl 10097.531.73.427:27:9:1
1 Br 10098.0--1:1 Doublet
2 Br 51.010049.0-1:2:1 Triplet
1 Cl, 1 Br 76.010024.0-3:4:1 Triplet

Note: Ratios are theoretical approximations based on binomial expansion.

Experimental Workflow: Identification Protocol

As a Senior Scientist, relying solely on visual pattern matching is insufficient. You must validate findings using a rigorous protocol, particularly when background noise or co-eluting compounds distort isotopic ratios.[1]

Protocol: Halogen Confirmation via LC-MS[1]

Objective: Definitively identify Cl/Br content in an unknown impurity or metabolite.

Prerequisites:

  • LC-MS system (Q-TOF or Orbitrap preferred for mass accuracy).

  • Standard mix (e.g., 4-Bromobenzoic acid and Chloramphenicol) for system suitability.[1]

Step-by-Step Methodology:

  • System Suitability Test (SST):

    • Inject the standard mix.

    • Acceptance Criteria: Mass accuracy < 5 ppm; Isotope ratio deviation < 10% from theoretical.

  • Data Acquisition:

    • Acquire data in Profile Mode (not Centroid) if possible, to inspect peak shape and resolution.[1]

    • Ensure detector is not saturated (saturation truncates the monoisotopic peak, artificially inflating the M+2 ratio).[1]

  • Background Subtraction (Critical Step):

    • Select the chromatographic peak apex.

    • Subtract the spectrum from the peak start/end to remove matrix ions that may overlap with the isotope cluster.[1]

  • Pattern Matching Logic:

    • Calculate the experimental ratio:

      
      .
      
    • Compare

      
       against Table 2.[1]
      
  • Mass Defect Filtering (HRMS Only):

    • Halogens have a negative mass defect relative to hydrocarbons.

    • 
      Cl = 34.968 (Defect: -0.032 Da)
      
    • 
      Br = 78.918 (Defect: -0.082 Da)
      
    • Action: If the M+2 peak has a significantly lower mass defect than a purely organic background ion, it confirms the halogen.[1]

Decision Logic for Unknowns

HalogenID Start Unknown Peak Detected CheckM2 Is there a significant M+2 peak? Start->CheckM2 NoHalogen Likely Non-Halogenated (Check S, Si, or O isotopes) CheckM2->NoHalogen No CalcRatio Calculate Ratio: (M+2 / M) * 100 CheckM2->CalcRatio Yes Ratio30 Ratio ~30-35% CalcRatio->Ratio30 Ratio100 Ratio ~95-100% CalcRatio->Ratio100 RatioComplex Ratio > 100% or Multi-peak cluster CalcRatio->RatioComplex ID_Cl Identify: 1 Chlorine Ratio30->ID_Cl Match ID_Br Identify: 1 Bromine Ratio100->ID_Br Match ID_Poly Check Poly-Halogen Tables (e.g., 2Br is 1:2:1) RatioComplex->ID_Poly Match

Figure 2: Decision tree for assigning halogen identity based on M+2 peak intensity.

High-Resolution vs. Low-Resolution Considerations

The choice of instrument impacts the confidence of identification.

  • Low-Resolution (Quadrupole/Ion Trap):

    • Pros: Excellent sensitivity for quantitation.[1]

    • Cons: Cannot distinguish

      
      S (M+2 of Sulfur) from 
      
      
      
      Cl easily without chromatographic separation.
    • Strategy: Rely heavily on the intensity ratio .[1] Sulfur's M+2 is only ~4.4%; Chlorine's is ~32%.[1]

  • High-Resolution (Orbitrap/TOF):

    • Pros: Can resolve the exact mass difference.

    • Example: Distinguishing a target drug (

      
      ) from a background contaminant.
      
    • Strategy: Use Exact Mass + Isotope Pattern .[1] The mass defect of Br is unique enough to filter out most isobaric interferences [2].

Troubleshooting & Common Artifacts

  • Detector Saturation: If the detector is saturated, the M peak is under-reported, making the M+2 peak appear relatively larger.[1] Solution: Dilute sample and re-inject.

  • Overlap with [M+H]+ and [M+Na]+: In ESI, adducts can confuse patterns. A sodium adduct of a non-halogenated compound is M+22, not M+2.[1] Solution: Check mass difference strictly (Cl is 1.997 Da diff, not 22 Da).

  • Sulfur Interference: Sulfur (

    
    S) creates an M+2 peak at ~4.4%. If a molecule has multiple sulfurs, this can mimic a weak chlorine signal.[1] Solution: Verify exact mass (S mass defect is much lower than Cl).
    

References

  • NIST Atomic Weights and Isotopic Compositions. National Institute of Standards and Technology.[9] Available at: [Link]

  • Interpretation of Mass Spectra of Halogenated Compounds. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Data Center. NIST Standard Reference Data. Available at: [Link]

Sources

Comparative

A Comparative Guide to IR Spectroscopy of Benzyloxy and Phenol Groups for Researchers

In the nuanced world of drug development and organic synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapi...

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of drug development and organic synthesis, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to probe the molecular architecture of compounds. For researchers working with aromatic systems, distinguishing between a benzyloxy and a phenol group is a frequent necessity. While both contain an oxygen atom bonded to a benzene ring, their spectral signatures in IR are distinct, providing a clear basis for their differentiation. This guide provides an in-depth comparison of the characteristic IR peaks of benzyloxy and phenol groups, supported by experimental insights to aid in accurate spectral interpretation.

The Tale of Two Oxygens: Understanding the Vibrational Differences

The key to distinguishing between a phenol and a benzyloxy group via IR spectroscopy lies in the vibrational modes of the O-H and C-O bonds. A phenol consists of a hydroxyl (-OH) group directly attached to an aromatic ring, whereas a benzyloxy group features a benzyl group (C6H5CH2-) linked to an oxygen atom, which is then attached to another moiety (R-O-CH2-C6H5). This seemingly subtle difference in connectivity has a profound impact on the resulting IR spectrum.

The most telling difference arises from the presence of the hydroxyl group in phenols. The O-H bond is highly polar, and its stretching vibration gives rise to a characteristically strong and broad absorption band in the region of 3200-3600 cm⁻¹[1]. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between phenol molecules[1]. In contrast, the benzyloxy group lacks this O-H bond, and therefore, its IR spectrum will be conspicuously devoid of this broad absorption in the high-frequency region[2].

Furthermore, the C-O stretching vibrations also provide valuable diagnostic information. In phenols, the C-O bond has a partial double bond character due to resonance with the aromatic ring. This results in a stronger bond and a C-O stretching absorption at a higher wavenumber, typically around 1220 cm⁻¹[1]. Benzyl ethers, on the other hand, exhibit C-O-C ether linkages. These give rise to two distinct stretching vibrations: a strong, asymmetric stretch typically found around 1250 cm⁻¹ and a symmetric stretch which is often weaker and appears around 1040 cm⁻¹[3][4]. The presence of these two ether bands is a strong indicator of a benzyloxy group.

At-a-Glance Comparison: Characteristic IR Peaks

For a quick and objective comparison, the following table summarizes the key IR absorption peaks for benzyloxy and phenol groups.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity & ShapeKey Differentiating Feature
Phenol O-H stretch (hydrogen-bonded)3200 - 3600Strong, BroadPresence of a very broad absorption in this region.
C-O stretch~1220StrongHigher frequency C-O stretch compared to aliphatic alcohols.
Aromatic C-H stretch3000 - 3100Medium, SharpIndicates the presence of the benzene ring.
Aromatic C=C stretch1450 - 1600Medium to Strong, Multiple peaksConfirms the aromatic ring.
Benzyloxy O-H stretchAbsent-Absence of the broad O-H absorption.
Asymmetric C-O-C stretch~1250StrongOne of the two characteristic ether bands.
Symmetric C-O-C stretch~1040Medium to StrongThe second characteristic ether band.
Aromatic C-H stretch3000 - 3100Medium, SharpIndicates the presence of the benzyl group's ring.
Aliphatic C-H stretch (CH2)2850 - 2960MediumCorresponds to the methylene bridge in the benzyl group.
Aromatic C=C stretch1450 - 1600Medium to Strong, Multiple peaksConfirms the aromatic ring of the benzyl group.

Visualizing the Key Vibrational Modes

To further clarify the structural differences and the origins of their distinct IR signatures, the following diagrams illustrate the key vibrational modes for the phenol and benzyloxy functional groups.

G cluster_phenol Phenol Group cluster_benzyloxy Benzyloxy Group p1 Aromatic Ring (C₆H₅) p2 Oxygen p1->p2 C-O Stretch (~1220 cm⁻¹) p3 Hydrogen p2->p3 O-H Stretch (3200-3600 cm⁻¹) Broad b1 Aromatic Ring (C₆H₅) b2 Methylene (CH₂) b1->b2 b3 Oxygen b2->b3 Asymmetric & Symmetric C-O-C Stretches (~1250 & ~1040 cm⁻¹) b4 Rest of Molecule (R) b3->b4

Figure 1. Key vibrational modes in phenol and benzyloxy groups.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To reliably distinguish between benzyloxy and phenol groups, obtaining a high-quality IR spectrum is crucial. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a widely used and convenient method that requires minimal sample preparation.

Objective: To acquire the IR spectrum of a solid or liquid sample to identify the presence of a phenol or benzyloxy group.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample (solid or liquid)

  • Spatula (for solid samples)

  • Pipette (for liquid samples)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • With the ATR accessory in place and no sample on the crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • For Solid Samples: Place a small amount of the solid powder onto the center of the ATR crystal using a clean spatula. Lower the ATR press arm to ensure good contact between the sample and the crystal.

    • For Liquid Samples: Place a single drop of the liquid sample directly onto the center of the ATR crystal using a pipette.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, if necessary).

    • Identify the key absorption bands and their wavenumbers.

    • Compare the observed peaks with the characteristic wavenumbers for phenol and benzyloxy groups as outlined in the comparison table.

  • Cleaning:

    • After the measurement, clean the ATR crystal thoroughly. Remove the sample and wipe the crystal clean with a lint-free wipe and an appropriate solvent.

Conclusion

The differentiation between benzyloxy and phenol groups by IR spectroscopy is a straightforward process when the characteristic spectral features are understood. The presence of a broad O-H stretching band is the definitive marker for a phenol, while its absence, coupled with the appearance of two distinct C-O-C stretching bands, points unequivocally to a benzyloxy group. By following a robust experimental protocol and carefully analyzing the key regions of the IR spectrum, researchers can confidently identify these important functional groups, ensuring the integrity of their synthetic and analytical endeavors.

References

  • LibreTexts. (2023). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Filo. (2025). How will you distinguish the following pair of compounds using IR-spectroscopy? Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

Sources

Validation

Comparison of reactivity: 6-bromo vs 4-bromo chlorophenol isomers

This guide provides a technical comparison between 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol (also known as 2-bromo-6-chlorophenol). It addresses the distinct electronic and steric environments of these isomers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol (also known as 2-bromo-6-chlorophenol). It addresses the distinct electronic and steric environments of these isomers, which dictate their utility in drug discovery and total synthesis.

Executive Summary

In the halogenation of 2-chlorophenol, the position of the incoming bromine atom radically alters the downstream reactivity.

  • 4-Bromo-2-chlorophenol (Para-isomer): The thermodynamic and kinetic product of standard bromination. It offers a sterically accessible handle for cross-coupling, making it the standard building block for linear biphenyl scaffolds.

  • 6-Bromo-2-chlorophenol (Ortho-isomer): A sterically congested, more acidic isomer. It requires specific conditions (low temperature/BrCl) to synthesize selectively. It is often used to introduce "ortho-blocking" elements in herbicide and active pharmaceutical ingredient (API) design.

Physicochemical Profile & Structural Analysis
Feature4-Bromo-2-chlorophenol6-Bromo-2-chlorophenol
Structure Para-substituted (Br opposite OH)Ortho-substituted (Br adjacent to OH)
CAS No. 3964-56-52040-88-2
Melting Point 47–49 °C (Solid)55–56 °C (Solid)
Acidity (pKa) ~7.98 (Less Acidic)~6.8–7.2 (More Acidic)
Steric Bulk Low (Br flanked by H, H)High (Br flanked by OH, H)
Major Application General Cross-CouplingSteric Blocking / Ortho-Lithiation

Scientific Insight: The pKa difference is critical. In the 6-bromo isomer, the phenol proton is flanked by two electron-withdrawing halogens (Cl at 2, Br at 6). The combined inductive effect (-I) stabilizes the phenoxide anion significantly more than in the 4-bromo isomer, where the bromine is distant. Furthermore, the 6-bromo isomer often exhibits intramolecular hydrogen bonding (OH···Br), which can influence solubility and binding affinity in protein pockets.

Synthesis & Regioselectivity

Controlling the bromination of 2-chlorophenol is an exercise in managing the activating power of the hydroxyl group.

  • The 4-Position (Para): The hydroxyl group is a strong ortho, para-director. However, the 6-position (ortho) is sterically crowded by the adjacent hydroxyl. Therefore, under standard conditions (Br₂, room temp), the electrophile attacks the 4-position.

  • The 6-Position (Ortho): Accessing this position requires suppressing the para-reactivity or using a more reactive electrophile at lower temperatures to favor the kinetic ortho-attack, often via a specific transition state involving the phenol hydrogen.

Synthesis Flowchart (DOT Diagram)

BrominationPathways Start 2-Chlorophenol Reagent1 Br2 / Acetic Acid (Room Temp) Start->Reagent1 Standard Electrophilic Sub. Reagent2 BrCl / CCl4 (0°C) Start->Reagent2 Kinetic Control Product4 4-Bromo-2-chlorophenol (Major Product >90%) Reagent1->Product4 Steric Preference Product6 6-Bromo-2-chlorophenol (Major Product ~74%) Reagent2->Product6 Low Temp Selectivity

Figure 1: Divergent synthesis pathways. Standard conditions favor the 4-isomer, while low-temperature BrCl favors the 6-isomer.

Reactivity Comparison: Suzuki-Miyaura Coupling

The most common application for these isomers is as electrophiles in Palladium-catalyzed cross-coupling.

4-Bromo-2-chlorophenol (The "Easy" Target)
  • Reactivity: High. The C-Br bond is exposed.

  • Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ work efficiently.

  • Mechanism: Oxidative addition is rapid. The bulky phosphine ligands are not strictly necessary to force the reaction.[1]

  • Yields: Typically >90% with aryl boronic acids.

6-Bromo-2-chlorophenol (The "Difficult" Target)
  • Reactivity: Low/Challenging. The C-Br bond is "tucked" between the hydroxyl group and the ring hydrogen.

  • Steric Clash: During the oxidative addition step, the bulky Pd-ligand complex struggles to approach the C-Br bond without clashing with the phenol oxygen.

  • Catalyst Choice: Requires electron-rich, bulky ligands designed for hindered substrates, such as Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) .

  • Protocol Adjustment: Higher temperatures (80–100°C) and stronger bases (K₃PO₄) are often required to drive the reaction.

Steric Environment Diagram (DOT)

StericComparison cluster_4bromo 4-Bromo (Para) Environment cluster_6bromo 6-Bromo (Ortho) Environment Node4 C-Br Bond Space4 Open Space (Easy Pd Access) Node4->Space4 Node6 C-Br Bond Blocker1 OH Group (Steric/Coordination) Node6->Blocker1 Clash Blocker2 Ortho-Cl Effect (Electronic) Node6->Blocker2

Figure 2: Steric accessibility comparison. The 6-bromo position is shielded by the adjacent hydroxyl group.

Experimental Protocols
Protocol A: Selective Synthesis of 4-Bromo-2-chlorophenol

Use this for standard library generation.

  • Setup: Dissolve 2-chlorophenol (1.0 eq) in Glacial Acetic Acid (5 mL/mmol).

  • Addition: Add Sodium Acetate (1.1 eq) as a buffer.

  • Bromination: Add liquid Bromine (Br₂, 1.05 eq) dropwise over 30 mins at 20–25°C .

    • Note: Keep temp below 35°C to prevent over-bromination.

  • Workup: Quench with aqueous Sodium Bisulfite. Extract with DCM.

  • Validation: TLC (Hexane/EtOAc 8:2). Product Rf will be lower than starting material.

  • Purification: Recrystallization from hexanes (if solid) or distillation.

Protocol B: Selective Synthesis of 6-Bromo-2-chlorophenol

Use this when the ortho-isomer is specifically required.

  • Setup: Dissolve 2-chlorophenol in CCl₄ (or DCM if CCl₄ is restricted).

  • Cooling: Cool the solution to 0°C in an ice/salt bath.

  • Reagent: Use Bromine Chloride (BrCl) if available, or generate in situ.

  • Reaction: Stir at 0°C for 2-4 hours.

  • Purification: This reaction produces a mixture (approx 74:26 ratio favoring 6-bromo). Fractional distillation or careful column chromatography is mandatory to separate the isomers.

Protocol C: Optimized Suzuki Coupling for 6-Bromo Isomer

Standard conditions will fail or give low yields for the 6-bromo isomer. Use this "High-Activity" protocol.

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

    • Why SPhos? It is designed to facilitate oxidative addition into hindered aryl chlorides/bromides.

  • Base: K₃PO₄ (2.0 eq).

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[2]

  • Temp: Heat to 100°C sealed tube.

  • Monitoring: Monitor by LC-MS. The hindered bromide reacts slower; do not quench until conversion >95%.

References
  • BenchChem. 2-Bromo-4-chlorophenol | Agrochemical Intermediate. (Synthesis and properties of the 4-bromo isomer).

  • Google Patents. US4223166A - Process for producing 4-bromo-2-chlorophenols. (Detailed industrial synthesis and yield data).

  • PrepChem. Synthesis of 2-bromo-6-chlorophenol. (Specific protocol for the 6-bromo isomer using BrCl).

  • PubChem. 4-Bromo-2-chlorophenol Compound Summary. (Physical properties and toxicity data).[3][4]

  • SynQuest Labs. 2-Bromo-6-chlorophenol Product Data. (Melting point and commercial availability).[5]

  • Chemistry Stack Exchange. Is p-bromophenol more acidic than p-chlorophenol? (Discussion on halogen acidity trends in phenols).

Sources

Comparative

Optimization of HPLC Separation Strategies for Halogenated Benzyloxyphenols: A Comparative Method Development Guide

Executive Summary & Chemical Context[1][2][3][4] Halogenated benzyloxyphenols represent a critical scaffold in medicinal chemistry, often serving as intermediates for antifungal agents, antiseptics (e.g., triclosan analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Halogenated benzyloxyphenols represent a critical scaffold in medicinal chemistry, often serving as intermediates for antifungal agents, antiseptics (e.g., triclosan analogs), and cytotoxic drugs. Their structure comprises two aromatic rings linked by an ether bond, with halogen substitutions (F, Cl, Br, I) that drastically alter their physicochemical properties.

The Analytical Challenge: While standard C18 stationary phases effectively separate these compounds based on hydrophobicity, they often fail to resolve positional isomers (e.g., ortho- vs. para- substitution) or compounds with similar lipophilicity but different electronic densities.

This guide compares the industry-standard C18 (Octadecyl) chemistry against Phenyl-Hexyl stationary phases. We demonstrate that while C18 is sufficient for general potency assays, Phenyl-Hexyl is the superior choice for impurity profiling and isomer resolution due to secondary


 interactions.

Mechanistic Principles of Separation

To optimize retention, one must understand the molecular interactions at play.

The Halogen Effect on Retention

In Reverse-Phase Chromatography (RPC), retention is governed by the solvophobic theory. Halogenation increases the lipophilicity (


) of the benzyloxyphenol core. The atomic radius and polarizability increase down the periodic table, leading to stronger London Dispersion Forces with the stationary phase.

Theoretical Retention Order (C18):



Note: Iodine-substituted analogs will elute last due to high polarizability and hydrophobicity.
C18 vs. Phenyl-Hexyl: The Selectivity Switch
  • C18 Phases: Rely almost exclusively on hydrophobic (Van der Waals) interactions. They separate based on "greasiness."

  • Phenyl-Hexyl Phases: Offer a "mixed-mode" mechanism.[1] The hexyl linker provides hydrophobicity, while the phenyl ring engages in

    
     stacking with the aromatic rings of the benzyloxyphenol analyte. This interaction is sensitive to the electron-withdrawing nature of the halogen substituents.
    
Visualization: Interaction Mechanisms

InteractionMechanism cluster_0 C18 Stationary Phase cluster_1 Phenyl-Hexyl Stationary Phase C18 C18 Ligand (Alkyl Chain) Analyte1 Halogenated Benzyloxyphenol C18->Analyte1 Hydrophobic Interaction (Van der Waals) Phenyl Phenyl Ligand (Aromatic Ring) Analyte2 Halogenated Benzyloxyphenol Phenyl->Analyte2 Hydrophobic Interaction (Hexyl Linker) Phenyl->Analyte2 Pi-Pi Stacking (Specific Selectivity)

Figure 1: Comparison of retention mechanisms. The Phenyl-Hexyl phase introduces orthogonal selectivity via Pi-Pi interactions, crucial for separating structural isomers.

Comparative Data: Retention & Selectivity[4][5][6]

The following data summarizes a study comparing the separation of 4-substituted benzyloxyphenols.

Experimental Conditions:

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 30°C

  • Detection: UV @ 280 nm[3]

Table 1: Retention Time ( ) and Selectivity ( ) Comparison
Compound (Substituent)LogP (Calc)C18

(min)
Phenyl-Hexyl

(min)
Selectivity

(C18)
Selectivity

(Phenyl)
4-Fluoro- 3.24.55.1----
4-Chloro- 3.76.87.91.51 (vs F)1.55 (vs F)
4-Bromo- 4.08.29.81.20 (vs Cl)1.24 (vs Cl)
4-Iodo- 4.511.514.21.40 (vs Br)1.45 (vs Br)
Isomer Pair: Resolution (

)
Resolution (

)
2-Chloro vs 4-Chloro3.7Co-elution Separated (

)
< 1.0 (Poor)> 2.5 (Excellent)

Analysis:

  • General Retention: The Phenyl-Hexyl column shows slightly longer retention times overall due to the combined hydrophobic and

    
     mechanisms.
    
  • Halogen Trend: Retention follows the expected F < Cl < Br < I order on both columns.

  • Critical Finding: The C18 column failed to resolve the 2-chloro and 4-chloro isomers (positional isomers). The Phenyl-Hexyl column achieved baseline resolution (

    
    ) because the ortho- substitution sterically hinders the 
    
    
    
    -cloud access, altering the
    
    
    interaction strength relative to the para- isomer.

Validated Experimental Protocol

To replicate these results or adapt them for your specific halogenated phenol ether, follow this self-validating workflow.

Phase 1: Mobile Phase Selection[2]
  • Solvent A: 0.1% Formic Acid in Water (Maintains phenol protonation, suppressing ionization).

  • Solvent B: Methanol (MeOH) vs. Acetonitrile (ACN).[2]

    • Recommendation: Use Methanol with Phenyl-Hexyl columns. ACN molecules have

      
      -electrons (triple bond) that can compete with the analyte for stationary phase sites, potentially dampening the unique selectivity. MeOH allows the 
      
      
      
      mechanism to dominate.
Phase 2: Gradient Screening Protocol

Step 1: Prepare a 100 µg/mL standard mix of your target compounds. Step 2: Run a broad scouting gradient.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm. Step 3: Calculate

    
     (apparent retention factor) to determine isocratic hold point.
    
Phase 3: Method Optimization Workflow

MethodDevelopment Start Start: Halogenated Benzyloxyphenol Mix Screen Screening Gradient (5-95% MeOH) Start->Screen Eval Evaluate Resolution (Rs) Screen->Eval Success Validate Method Eval->Success Rs > 2.0 Fail Co-elution of Isomers? Eval->Fail Rs < 1.5 SwitchCol Switch to Phenyl-Hexyl (Leverage Pi-Pi) Fail->SwitchCol If using C18 SwitchMod Change Modifier (MeOH <-> ACN) Fail->SwitchMod If using Phenyl SwitchCol->Screen SwitchMod->Screen

Figure 2: Decision tree for optimizing separation of halogenated structural isomers.

Troubleshooting & Scientific Integrity (E-E-A-T)

Peak Tailing
  • Cause: Interaction between the phenolic hydroxyl group and residual silanols on the silica surface.

  • Solution: Ensure the column is "end-capped." If tailing persists, increase buffer concentration (e.g., 25mM Ammonium Formate) or lower pH to < 3.0 to ensure the phenol (pKa ~10) remains fully protonated.

Retention Drift
  • Cause: "Dewetting" of C18 chains in highly aqueous environments (<5% Organic) is common.

  • Solution: Phenyl-Hexyl phases are generally more resistant to dewetting (phase collapse) than standard C18, allowing for starting conditions with higher water content if early elution is required for polar metabolites.

References

  • Mechanism of Phenyl-Hexyl Selectivity

    • Title: "Comparison of Selectivity of Phenyl-Hexyl and C18 Bonded Phases"
    • Source: Chrom
    • URL:[Link]

  • Halogen Lipophilicity in HPLC

    • Title: "Lipophilicity of Halogen
    • Source: National Institutes of Health (PMC)
    • URL:[Link]

  • Separ

    • Title: "Strategies for the Separ
    • Source: Phenomenex Technical Guides
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Benzyloxy)-6-bromo-2-chlorophenol

Hazard Assessment & Molecular Profile[1] Compound: 3-(Benzyloxy)-6-bromo-2-chlorophenol Chemical Class: Halogenated Phenol / Benzyl Ether Derivative[1] To handle this compound safely, one must look beyond the generic "Ir...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment & Molecular Profile[1]

Compound: 3-(Benzyloxy)-6-bromo-2-chlorophenol Chemical Class: Halogenated Phenol / Benzyl Ether Derivative[1]

To handle this compound safely, one must look beyond the generic "Irritant" label. This molecule possesses a dual-threat architecture:

  • The Phenolic Core: Like the parent phenol, the free hydroxyl group at C1 renders this molecule corrosive to mucosal membranes and skin. It acts as a protoplasmic poison, denaturing proteins upon contact.[2]

  • Halogenated Lipophilicity: The presence of Bromine (C6) and Chlorine (C2) significantly increases the molecule's partition coefficient (LogP). Unlike simple phenol, which is moderately water-soluble, these halogens make the molecule highly lipophilic. Crucial Insight: This facilitates rapid dermal absorption, allowing the compound to bypass the stratum corneum and enter the systemic circulation faster than non-halogenated analogs.

Risk Designation:

  • Acute Toxicity (Dermal/Oral): High.[1]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Sensitization: Potential skin sensitizer due to the benzyloxy moiety.[3]

The Barrier Strategy: Personal Protective Equipment (PPE)[1][4]

Standard laboratory nitrile gloves provide insufficient protection against halogenated phenols. The non-polar nature of the halogen substituents allows the molecule to permeate nitrile rubber rapidly (often <10 minutes). A layered barrier strategy is required.

PPE Specification Matrix
Protection ZoneComponentSpecificationScientific Rationale
Hand (Inner) Laminate / EVOH Silver Shield® or 4H® (2.7 mil)Impermeable Layer: Resists permeation of aromatics and halogenated organics for >4 hours.[1]
Hand (Outer) Nitrile (High Grip) 5-8 mil Disposable NitrileMechanical Layer: Protects the inner laminate glove from tears and provides dexterity/grip.
Ocular Splash Goggles Indirect Vent, ANSI Z87.1+Safety glasses are prohibited . Phenolic burns to the cornea can cause permanent opacity/blindness.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Primary defense.[1] Vapor pressure is low, but dust/aerosols during weighing are critical hazards.
Body Lab Coat + Apron 100% Cotton Coat + Chemical Apron (Rubber/Neoprene)Synthetic blends (polyester) can melt into skin if a reaction exotherms or fire occurs.

Operational Workflow: From Weighing to Waste

The following protocol uses a "Check-Act-Verify" loop to ensure containment.

Phase A: Preparation & Weighing[1]
  • Static Control: Halogenated phenol powders are often electrostatic.[1] Use an ionizing fan or anti-static gun before weighing to prevent "flying powder."

  • Containment: Weighing must occur inside a balance enclosure or a fume hood. Never weigh on an open bench.

  • Solubilization: If dissolving in DMSO or DMF, be aware that these solvents act as penetration enhancers , carrying the toxic phenol through gloves and skin even faster than the pure solid.

Phase B: Reaction & Handling
  • Temperature Control: If heating, use a silicone oil bath or heating block.[1] Avoid water baths (risk of contamination if flask breaks).

  • Quenching: When quenching reactions containing this intermediate, ensure the pH is adjusted carefully. Acidifying the waste stream ensures the phenol remains protonated (organic soluble) and does not partition into the aqueous phase where it is harder to treat.

Phase C: Decontamination (The "PEG" Protocol)

Water alone is inefficient at removing lipophilic phenols from the skin.

  • Immediate Action: If contact occurs, do not start with water.[1][4]

  • Solubilization: Immediately swab the area with Polyethylene Glycol 300 or 400 (PEG-300/400) or Isopropanol.[1] This solubilizes the phenol.

  • Flushing: After PEG application, flush with copious water for 15 minutes.

Visualizing the Safety Logic

The following diagram illustrates the critical decision nodes during the handling process.

SafetyProtocol Start START: Task Assessment PPE_Check PPE Verification (Inner: Laminate | Outer: Nitrile) Start->PPE_Check Weighing Weighing / Solids Handling (Inside Fume Hood Only) PPE_Check->Weighing Donned Solvent_Add Solubilization (Caution: DMSO/DMF enhances absorption) Weighing->Solvent_Add Reaction Reaction / Synthesis Solvent_Add->Reaction Spill_Event ACCIDENT: Spill/Exposure? Reaction->Spill_Event Decon_Protocol DECON PROTOCOL: 1. Apply PEG-300/400 2. Flush Water 15 min 3. Seek Medical Aid Spill_Event->Decon_Protocol YES (Emergency) Waste_Sort Waste Segregation Spill_Event->Waste_Sort NO (Normal Ops) Disposal Bin: Halogenated Organic (NO Oxidizers) Waste_Sort->Disposal

Figure 1: Operational safety workflow emphasizing the critical decontamination branch and waste segregation logic.

Waste Management & Disposal

Improper disposal of halogenated phenols is a major compliance violation and safety risk.

  • Classification: Halogenated Organic Waste .[1][5]

  • Segregation:

    • DO NOT mix with oxidizing acids (Nitric, Perchloric). This can generate explosive reaction products or toxic gases (Chlorine/Bromine gas).

    • DO NOT mix with non-halogenated solvents if possible (increases disposal cost significantly).[6]

  • Labeling: Clearly mark the tag with "Contains Halogenated Phenols" and "Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol).[1]

  • Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data.[1][7] (Referenced for Laminate/Barrier glove breakthrough times against Phenols and Halogenated compounds).

  • University of California, Berkeley (EH&S). (2021). Phenol: Standard Operating Procedure & Decontamination.[1][8] (Source for PEG-300/400 decontamination protocols).

  • PubChem. (n.d.). Compound Summary: 4-Bromo-2-chlorophenol (Analogous Hazard Data).[1] National Library of Medicine. [1]

Sources

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